R-(+)-Cotinine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336690 | |
| Record name | R-(+)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32162-64-4 | |
| Record name | R-(+)-Cotinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to R-(+)-Cotinine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of R-(+)-cotinine, the chiral metabolite of (R)-nicotine. The document details plausible synthetic routes, presents physicochemical data in a structured format, and illustrates key metabolic and signaling pathways.
Synthesis of this compound
This compound is not the naturally occurring enantiomer derived from tobacco, which primarily contains (S)-(-)-nicotine and its metabolite, (S)-(-)-cotinine.[1][2] Therefore, the synthesis of this compound necessitates an enantioselective approach, typically starting with the synthesis of its precursor, (R)-(+)-nicotine.
A plausible and efficient synthetic strategy involves a two-stage process:
-
Enantioselective Synthesis of (R)-(+)-Nicotine: A multi-step synthesis starting from pyridine-3-carboxaldehyde to produce (R)-nornicotine, which is then methylated.[1]
-
Oxidation of (R)-(+)-Nicotine to this compound: Conversion of the synthesized (R)-(+)-nicotine to the target lactam, this compound, via a dibrominated intermediate.[3]
Experimental Protocol: Enantioselective Synthesis of (R)-(+)-Nicotine
This protocol is adapted from an established method for the enantioselective synthesis of nicotine (B1678760) enantiomers.[1]
Step 1: Allylation of Pyridine-3-carboxaldehyde
-
Dissolve pyridine-3-carboxaldehyde in anhydrous diethyl ether (Et₂O) and cool the solution to -100°C under an inert atmosphere.
-
Add 2.2 equivalents of B-allyldiisopinocampheylborane to the solution.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the resulting (S)-homoallylic alcohol. The expected yield is approximately 86% with an enantiomeric excess of 94%.[1]
Step 2: Intramolecular Hydroboration-Cycloalkylation
-
Convert the synthesized alcohol to the corresponding azido-olefin through standard functional group transformations.
-
Dissolve the azido-olefin in tetrahydrofuran (B95107) (THF).
-
Add 2.2 equivalents of dicyclohexylborane (B74569) (B(C₆H₁₁)₂H) to initiate hydroboration of the double bond.
-
The reaction proceeds via the formation of a boron-nitrogen bond, followed by ring closure to form the pyrrolidine (B122466) ring, yielding (R)-Nornicotine with the loss of nitrogen gas.
Step 3: Methylation to (R)-(+)-Nicotine
-
Alkylate the synthesized (R)-Nornicotine using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid via the Eschweiler-Clarke reaction) to yield (R)-(+)-Nicotine.[4]
Experimental Protocol: Oxidation of (R)-(+)-Nicotine to this compound
This protocol is based on a reported synthesis of ¹⁴C-labeled cotinine (B1669453) from nicotine.[3]
Step 1: Formation of (R)-Dibromocotinine Hydrobromide Perbromide
-
Convert (R)-(+)-Nicotine into its dibromocotinine hydrobromide perbromide salt. This is typically achieved by treating the nicotine with an excess of bromine in a suitable solvent like hydrobromic acid.
-
Monitor the reaction for the formation of a precipitate, which is the desired intermediate.
-
Isolate the precipitate by filtration and wash with a cold solvent to remove unreacted starting materials.
Step 2: Debromination to this compound
-
Suspend the isolated (R)-dibromocotinine hydrobromide perbromide in glacial acetic acid.
-
Add Zinc dust portion-wise to the suspension while stirring vigorously. This will initiate the reductive debromination.
-
Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove excess zinc and other solids.
-
Perform an aqueous workup, neutralizing the acetic acid with a base (e.g., sodium bicarbonate) and extracting the product with an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Purify the crude product by column chromatography to obtain pure this compound. The reported yield for a similar reaction is high (71%).[3]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized below. Data for the more common (S)-(-)-enantiomer or the racemate are included for context where specific R-(+)-data is unavailable.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [5][6] |
| Molecular Weight | 176.22 g/mol | [5][6][7] |
| CAS Number | 32162-64-4 | [5][6][] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 48-51°C | [6] |
| Boiling Point | 145-150°C / 3 mmHg | [6] |
| 210-211°C / 6 mmHg | [7] | |
| pKa (Predicted) | 4.72 ± 0.12 | [6] |
| logP | 0.07 | [7] |
| Solubility | Methanol: Slightly Soluble | [6] |
| Chloroform: Slightly Soluble | [6] | |
| Ethanol: ~30 mg/mL (for (-)-Cotinine) | [9] | |
| DMSO: ~30 mg/mL (for (-)-Cotinine) | [9] | |
| PBS (pH 7.2): ~10 mg/mL (for (-)-Cotinine) | [9] |
Metabolism and Signaling Pathways
Metabolic Formation
This compound is the primary metabolite of R-(+)-nicotine. In humans and other mammals, approximately 70-80% of nicotine is converted to cotinine.[10][11] This biotransformation is a two-step enzymatic process that occurs predominantly in the liver.[11][12]
-
5'-Oxidation: Cytochrome P450 enzymes, primarily CYP2A6, catalyze the oxidation of the pyrrolidine ring of nicotine to form a nicotine-Δ¹'(⁵')-iminium ion intermediate.[10][13][14]
-
Dehydrogenation: The unstable iminium ion is then converted to cotinine by a cytoplasmic aldehyde oxidase.[10][11]
Signaling Pathways
While less potent than nicotine, cotinine is pharmacologically active and interacts with the central nervous system.[12][15] Its primary mechanism of action is thought to involve the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), with downstream effects on crucial signaling cascades.
-
α7-nAChR Modulation: Evidence suggests cotinine may act as a positive allosteric modulator (PAM) of the α7 nAChR subtype.[][16] As a PAM, it would enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly stimulating the receptor itself.[15]
-
Akt/GSK3β Pathway: Stimulation of α7 nAChRs can lead to the activation of the protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) pathway.[12][16] Akt activation promotes neuronal survival and plasticity.[16] This pathway has been implicated in the potential neuroprotective and cognitive-enhancing effects of cotinine.[12]
References
- 1. synthesys [chm.bris.ac.uk]
- 2. Properties [chm.bris.ac.uk]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. This compound | 32162-64-4 [amp.chemicalbook.com]
- 7. Cotinine | C10H12N2O | CID 854019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Cotinine - Wikipedia [en.wikipedia.org]
- 16. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of R-(+)-Cotinine: A Technical Guide to Its Pharmacokinetics and Metabolism
Introduction
Cotinine (B1669453) is the primary metabolite of nicotine (B1678760) and a crucial biomarker for assessing tobacco smoke exposure. Nicotine exists as two stereoisomers, with the levorotary (S)-(-)-nicotine being the predominant form in tobacco, constituting over 99% of the total nicotine content.[1] Consequently, its metabolite, (S)-(-)-cotinine, is the most extensively studied form. The dextrorotary (R)-(+)-nicotine is present in tobacco in very small amounts (0.1-0.6%).[1] While the pharmacological and metabolic effects of (R)-(+)-nicotine and its corresponding metabolite, R-(+)-cotinine, are not well-documented, understanding their behavior is essential for a complete toxicological and pharmacological profile.[2]
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of cotinine, with a special focus on stereoselective aspects involving the R-(+)-enantiomer where data is available. Given the scarcity of research focused solely on this compound, this document primarily summarizes data on cotinine (largely the S-(-)-isomer) as the best available proxy, while clearly indicating any known differences between the enantiomers. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this significant metabolite.
Metabolism of Cotinine
The biotransformation of cotinine is a multi-step process occurring predominantly in the liver.[3] The formation of cotinine itself is stereoselective. While S-(-)-nicotine is the primary precursor in smokers, studies in rats have shown that R-(+)-nicotine is also metabolized to cotinine, making it a significant urinary metabolite for both enantiomers in this species.[4]
Once formed, cotinine undergoes further oxidative metabolism and conjugation. The primary metabolic pathways include 3′-hydroxylation, N-oxidation, and glucuronidation. The enzyme Cytochrome P450 2A6 (CYP2A6) is the key catalyst for the conversion of nicotine to cotinine and the subsequent major oxidative step, the conversion of cotinine to trans-3′-hydroxycotinine.
The major metabolic routes for cotinine are:
-
3′-Hydroxylation: This is the most significant pathway, where CYP2A6 catalyzes the oxidation of cotinine to trans-3′-hydroxycotinine. This metabolite, along with its glucuronide conjugate, can account for 40-60% of a nicotine dose found in urine.
-
N-Oxidation: Cotinine can be oxidized on the pyrrolidine (B122466) nitrogen to form cotinine-N-oxide, a reaction also catalyzed by a P450 enzyme.
-
Glucuronidation: Cotinine can be directly conjugated with glucuronic acid to form cotinine-N-glucuronide. This reaction is primarily mediated by UGT2B10.
-
Demethylation: A minor pathway involves the N-demethylation of cotinine to norcotinine, which is also catalyzed by CYP2A6.
Pharmacokinetics of Cotinine
Cotinine exhibits a significantly longer elimination half-life than its parent compound, nicotine, making it a reliable biomarker of exposure. Following oral administration, cotinine is rapidly absorbed and has a bioavailability exceeding 95%, indicating minimal first-pass metabolism. It is distributed extensively throughout the body, with less than 5% binding to plasma proteins.
The following tables summarize key pharmacokinetic parameters of cotinine in various species. It is critical to note that this data is derived from studies where the administered compound was either nicotine (primarily S-isomer) or unspecified cotinine, and therefore predominantly represents (S)-(-)-cotinine.
Table 1: Pharmacokinetic Parameters of Cotinine in Humans
| Parameter | Value | Route of Administration | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | 12 - 16 h | Oral / IV | |
| Volume of Distribution (Vd) | 0.7 - 1.0 L/kg | Oral / IV | |
| Plasma Clearance (CL) | 0.4 - 1.0 mL/min/kg | Oral / IV | |
| Time to Peak (Tmax) | ~45 min | Oral |
| Bioavailability | >95% | Oral | |
Table 2: Pharmacokinetic Parameters of Cotinine in Rats (Sprague-Dawley)
| Parameter | Value | Route of Administration (of Nicotine) | Reference |
|---|---|---|---|
| Elimination Half-life (t½) | ~7 h | IV / Inhalation / Oral | |
| 5.0 - 9.0 h | IV | ||
| Volume of Distribution (Vd) | 0.7 - 1.5 L/kg | IV | |
| Plasma Clearance (CL) | 0.12 - 0.21 L/h/kg | IV | |
| Time to Peak (Tmax) | ~1.5 h | IV (of Nicotine) |
| | 4.0 - 8.0 h | Inhalation / Oral (of Nicotine) | |
Table 3: Pharmacokinetic Parameters of Cotinine in Mice
| Parameter | Value | Route of Administration (of Nicotine) | Reference |
|---|---|---|---|
| Brain Half-life (t½) | 20 - 30 min | IV (of Nicotine) | |
| Cmax | Dose-dependent increase | Smoke Exposure |
| AUC | Dose-dependent increase | Smoke Exposure | |
Experimental Protocols
Reliable quantification of cotinine in biological matrices is fundamental to pharmacokinetic studies. The workflow typically involves animal dosing, meticulous sample collection, robust bioanalytical quantification, and pharmacokinetic analysis.
Representative Protocol: Pharmacokinetics in Sprague-Dawley Rats
This protocol is a synthesis of methodologies reported for comprehensive pharmacokinetic studies of nicotine and its metabolites.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats.
-
Administration Routes:
-
Intravenous (IV) Infusion: Nicotine administered via infusion to ensure 100% bioavailability for reference.
-
Oral Gavage (PO): Nicotine administered directly to the stomach to assess oral bioavailability and first-pass metabolism.
-
Nose-Only Inhalation (INH): Rats exposed to nicotine aerosol to mimic exposure through smoking.
-
2. Sample Collection:
-
Matrices: Plasma, urine, and tissues (brain, heart, lung, liver, kidney, muscle) are collected.
-
Schedule: Samples are collected at multiple time points post-dose to accurately define the concentration-time curve. A typical schedule includes pre-dose, and 5, 10, 30 minutes, and 1, 2, 4, 6, 12, 24, and 48 hours post-administration.
3. Bioanalytical Method: LC-MS/MS Quantification A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for accurate quantification.
-
Sample Preparation:
-
Plasma samples are subjected to protein precipitation with acetonitrile.
-
Tissue samples are first homogenized in water, followed by protein precipitation.
-
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of methanol (B129727) and water, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization.
-
-
Mass Spectrometry:
-
Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
Transitions: Specific precursor-to-product ion transitions for cotinine and an internal standard (e.g., cotinine-d3) are monitored.
-
-
Method Validation: The method must be validated according to regulatory guidelines.
-
Linearity: A linear concentration range is established (e.g., 0.075–20.0 ng/mL).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 0.075 ng/mL).
-
Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within acceptable limits (typically <15%).
-
Stability: The stability of cotinine in the matrix is assessed under various conditions (freeze-thaw cycles, short-term benchtop, long-term storage).
-
4. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data for cotinine is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Key parameters including Cmax, Tmax, AUC (Area Under the Curve), elimination rate constant (Ke), t½, CL, and Vd are calculated.
Conclusion
The in vivo pharmacokinetics and metabolism of cotinine are well-characterized, revealing a long half-life and extensive hepatic clearance primarily driven by CYP2A6. This profile solidifies its use as a definitive biomarker for nicotine exposure. However, a significant knowledge gap exists regarding the specific pharmacokinetic profile of this compound. While studies on the metabolism of R-(+)-nicotine confirm its conversion to cotinine in animal models, further research is required to delineate the disposition and metabolic fate of the this compound enantiomer specifically. Such studies would be invaluable for a comprehensive risk assessment and a deeper understanding of the pharmacology of all tobacco alkaloids.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine - Wikipedia [en.wikipedia.org]
- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
R-(+)-Cotinine as a major metabolite of nicotine.
An In-depth Technical Guide to R-(+)-Cotinine as a Major Metabolite of Nicotine (B1678760)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, a primary alkaloid in tobacco, is renowned for its potent psychoactive and addictive properties, which are primarily mediated through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system.[1][2] Upon entering the bloodstream, nicotine undergoes extensive metabolism, predominantly in the liver. The principal product of this metabolic process is cotinine (B1669453).[3][4] In fact, approximately 70-80% of nicotine is converted to cotinine, making it the most significant metabolite.[3][5][6]
Cotinine's longer half-life compared to nicotine has established it as a reliable biomarker for quantifying tobacco exposure in both active and passive smokers.[4][7][8] While often considered less pharmacologically active than its parent compound, this compound, the primary enantiomer formed from the naturally occurring (S)-nicotine, exhibits its own unique pharmacokinetic and pharmacodynamic profile.[9] Understanding the intricacies of this compound is crucial for researchers in toxicology, pharmacology, and drug development, particularly in the context of smoking cessation therapies and understanding the long-term physiological effects of tobacco use.
This technical guide provides a comprehensive overview of this compound, detailing its metabolic formation, pharmacokinetic and pharmacodynamic properties, and the established experimental protocols for its analysis.
Metabolism of (S)-Nicotine to this compound
The conversion of nicotine to cotinine is a critical two-step enzymatic process primarily occurring in the liver.
-
Initial Oxidation : The process begins with the oxidation of the pyrrolidine (B122466) ring of nicotine at the 5' position, catalyzed predominantly by the cytochrome P450 enzyme, CYP2A6.[10][11] This reaction forms an unstable intermediate, 5'-hydroxynicotine.
-
Conversion to Cotinine : This intermediate exists in equilibrium with the nicotine-Δ5'(1')-iminium ion.[5] Subsequently, the iminium ion is further oxidized by a cytoplasmic aldehyde oxidase to form cotinine.[9]
The naturally occurring form of nicotine in tobacco is the levorotary (S)-isomer.[6][9] The metabolic conversion is highly stereoselective, resulting in the formation of the R-(+)-enantiomer of cotinine. Cotinine is then further metabolized, also by CYP2A6, to various other metabolites, with the most abundant being trans-3'-hydroxycotinine (3HC).[5][6][11][12] The ratio of 3HC to cotinine is often used as a biomarker for CYP2A6 enzyme activity.[11]
Genetic variations (polymorphisms) in the CYP2A6 gene can significantly alter the rate of nicotine metabolism.[10] Individuals are often categorized as normal, intermediate, or slow metabolizers, which influences smoking behaviors, dependence levels, and the efficacy of smoking cessation treatments.[10][13]
Pharmacokinetics of this compound
This compound exhibits a significantly different pharmacokinetic profile compared to nicotine, most notably its much longer elimination half-life. This extended duration in the body makes it an ideal biomarker for tobacco exposure. Cotinine is distributed throughout the body and, importantly, crosses the blood-brain barrier, allowing for potential central nervous system effects.[3]
Table 1: Comparative Pharmacokinetic Parameters of Nicotine and Cotinine in Humans and Rats
| Parameter | Analyte | Human | Rat |
|---|---|---|---|
| Elimination Half-life (t½) | Nicotine | ~2 hours[3] | ~1 hour[14] |
| Cotinine | ~16-20 hours[3][4] | ~7 hours[14] | |
| Volume of Distribution (Vd) | Nicotine | 2.6 L/kg[3][6] | 2.0–5.0 L/kg[3] |
| Cotinine | 0.7–1.0 L/kg[3] | 0.7–1.5 L/kg[3] | |
| Plasma Clearance (CL) | Nicotine | ~1200 mL/min[6] (16-17 ml/min/kg[3]) | 2.5–4.4 L/h/kg[3] |
| Cotinine | 0.4–1.0 ml/min/kg[3] | 0.12–0.21 L/h/kg[3] | |
| Bioavailability (Oral) | Nicotine | - | 53%[14][15] |
| Cotinine | High (low first-pass metabolism)[3] | - | |
| Typical Plasma Levels (Smokers) | Nicotine | 10–50 ng/mL (0.06–0.3 µM)[3] | - |
| | Cotinine | 250–350 ng/mL (1.4–2.0 µM)[3] | - |
Values are approximate and can vary based on individual factors such as genetics, gender, and race.[16]
Pharmacodynamics of this compound
While nicotine is a potent agonist at most nAChRs, this compound acts as a weak agonist or partial agonist at these receptors, with a significantly lower potency.[3][4][17] Its affinity for nAChRs is reported to be about 100 times lower than that of nicotine.[4] Despite its lower potency, the substantially higher and more sustained plasma concentrations of cotinine suggest it may contribute to the overall pharmacological effects of tobacco use.[4]
Cotinine's interaction has been studied across various nAChR subtypes:
-
α4β2 Receptors : These are the most abundant nAChR subtype in the brain and are critical for the reinforcing effects of nicotine. Cotinine acts as a weak partial agonist on human α4β2 nAChRs.[17] Chronic exposure to cotinine has been shown to increase the number of α4β2 receptors on the plasma membrane, a process known as upregulation, which is also observed with nicotine.[18]
-
α7 Receptors : Cotinine also interacts with α7 nAChRs, which are involved in cognitive functions. Studies have shown cotinine can inhibit acetylcholine-elicited responses in human α7 nAChRs.[3][17]
-
Other Effects : Preclinical studies suggest cotinine may have neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.[3][19] In abstinent smokers, intravenous administration of cotinine produced some subjective behavioral effects, indicating it is centrally active in humans.[20]
Table 2: Pharmacodynamic Potency of Cotinine at nAChRs
| Receptor Subtype | Assay | Parameter | Cotinine | Nicotine | Potency Ratio (Nicotine/Cotinine) | Reference |
|---|---|---|---|---|---|---|
| Human α4β2 | CHO Cells | EC₅₀ | ~90 µM | ~0.78 µM | ~115x | [17] |
| Human α7 | Xenopus Oocytes | IC₅₀ | ~175 µM | ~0.7 µM | ~250x | [3] |
| Rat Brain Membranes | [³H]nicotine displacement | Kᵢ | ~1-4 µM | ~5-15 nM | ~200-250x | [3] |
| Torpedo Membrane | [¹²⁵I]α-bungarotoxin displacement| IC₅₀ | 50 µM | 25 µM | 2x |[3] |
Experimental Protocols
Accurate quantification of cotinine is fundamental for clinical and research applications. Below are detailed methodologies for its analysis and for conducting pharmacokinetic studies.
Protocol 1: Quantification of Cotinine in Biological Samples (Plasma/Saliva) by LC-MS/MS
This protocol describes a common method for the sensitive and specific determination of cotinine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]
1. Materials and Reagents:
-
Cotinine and deuterated cotinine internal standard (e.g., cotinine-d3).
-
HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Blank human plasma/saliva for calibration standards and quality controls.
-
Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) cartridges/plates.
-
Polypropylene tubes and vials.
2. Sample Preparation (Supported Liquid Extraction):
-
Spiking: To 100 µL of plasma/saliva sample, add 25 µL of internal standard working solution (e.g., cotinine-d3 at 100 ng/mL).
-
Basification: Add 100 µL of a basic solution (e.g., 0.1 M Sodium Carbonate) and vortex for 30 seconds.
-
Loading: Load the entire sample onto an SLE plate/cartridge and wait 5 minutes for it to absorb.
-
Elution: Add 1.5 mL of an extraction solvent (e.g., 95:5 Dichloromethane:Isopropanol). Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
3. LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cotinine: Q1 177.1 -> Q3 80.1
-
Cotinine-d3: Q1 180.1 -> Q3 80.1
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for determining the pharmacokinetic profile of cotinine following administration of nicotine.[14][15]
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least 7 days before the study.
-
Catheterization (Optional): For serial blood sampling, cannulate the jugular vein one day prior to dosing.
2. Dosing and Groups:
-
Groups:
-
Group 1: Intravenous (IV) Nicotine (e.g., 0.5 mg/kg)
-
Group 2: Oral Gavage (PO) Nicotine (e.g., 2 mg/kg)
-
Group 3: Vehicle Control (Saline)
-
-
Dose Formulation: Dissolve nicotine in sterile saline.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (~150 µL) into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24, 48 hours).
-
Plasma Preparation: Centrifuge blood at 4000 rpm for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
4. Sample Analysis:
-
Analyze plasma samples for nicotine and cotinine concentrations using a validated LC-MS/MS method as described in Protocol 1.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Parameters: Cmax (peak concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (elimination half-life), CL (clearance), and Vd (volume of distribution).
-
Bioavailability (F%): Calculate for the oral route using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
This compound, as the primary metabolite of nicotine, is a molecule of significant interest to the scientific community. Its extended half-life and stable plasma concentrations make it an invaluable and reliable biomarker for assessing exposure to tobacco products. While its pharmacological activity at nicotinic acetylcholine receptors is considerably weaker than that of nicotine, its persistent presence in the brain and body at high concentrations suggests it may play a modulatory role in the complex neurobiology of tobacco dependence and could contribute to the chronic effects of smoking. The detailed metabolic pathways, pharmacokinetic profiles, and robust analytical methods presented in this guide provide a crucial foundation for researchers and drug development professionals working to further elucidate the role of cotinine and to develop more effective interventions for nicotine addiction.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotinine - Wikipedia [en.wikipedia.org]
- 5. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine Exposure and Metabolites | Choose the Right Test [arupconsult.com]
- 8. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]
- 9. whyquit.com [whyquit.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CYP2A6 slow nicotine metabolism is associated with increased quitting by adolescent smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3'-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 18. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic effects of cotinine in abstinent cigarette smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PhenX Toolkit: Protocols [phenxtoolkit.org]
R-(+)-Cotinine: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-Cotinine, the dextrorotatory enantiomer of cotinine (B1669453), is the primary metabolite of nicotine (B1678760). While historically utilized as a biomarker for tobacco exposure, recent interest has surged regarding its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cognitive enhancement. This technical guide provides an in-depth toxicological profile and safety assessment of this compound, compiling available preclinical and clinical data to support further research and development. This document summarizes key safety pharmacology, genetic toxicology, and general toxicity findings, and outlines the experimental methodologies employed in these assessments.
Pharmacokinetics and Metabolism
Following administration, this compound is readily absorbed and distributed throughout the body. It is primarily metabolized in the liver, with the major metabolic pathway involving oxidation to trans-3'-hydroxycotinine. The pharmacokinetic profile of cotinine is characterized by a longer half-life (approximately 16-20 hours) compared to nicotine (around 2 hours), leading to more stable plasma concentrations.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For this compound, these studies have primarily focused on the cardiovascular and central nervous systems.
Cardiovascular Safety: Clinical studies have shown that oral administration of cotinine at doses up to 160 mg/day does not produce significant cardiovascular effects, such as changes in heart rate or blood pressure.
Central Nervous System (CNS) Safety: Preclinical and clinical data suggest that this compound is well-tolerated and lacks the addictive properties and significant adverse CNS effects associated with nicotine.
Acute, Sub-chronic, and Chronic Toxicity
Systematic toxicity studies are essential to characterize the potential adverse effects of a substance following single and repeated exposures.
Acute Toxicity
Table 1: Acute Toxicity of Nicotine (for comparison)
| Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral | 50 |
| Mouse | Intraperitoneal | 5.9 |
| Rabbit | Dermal | 140 |
Data presented for nicotine as a comparator due to the limited availability of specific this compound LD50 values.
Sub-chronic and Chronic Toxicity
Repeat-dose toxicity studies evaluate the effects of a substance over a prolonged period. A comprehensive 2-year oral chronic toxicity and carcinogenicity study of smokeless tobacco, where cotinine is a major metabolite, was conducted in rats. In this study, dose-responsive decreases in body weight were observed, but there was no evidence of increased toxicity or carcinogenicity at the doses tested. The No-Observed-Adverse-Effect-Level (NOAEL) from such studies is a critical parameter for risk assessment. Specific NOAELs for pure this compound from dedicated sub-chronic or chronic studies are not widely published.
Genotoxicity
Genotoxicity assays are performed to identify substances that can induce genetic damage. This compound has been evaluated in a battery of in vitro and in vivo genotoxicity tests.
Table 2: Genotoxicity Profile of Cotinine
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) | With and Without | Negative[1] |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | Negative[1] |
| In Vivo Micronucleus Test | Rodent hematopoietic cells | N/A | Negative |
| Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Negative[1] |
| Alkaline Comet Assay | Human neuroblastoma cells (SH-SY5Y) | N/A | Positive (at high concentrations)[2] |
While most standard genotoxicity assays with cotinine have yielded negative results, some studies using the comet assay on human neuroblastoma cells have indicated potential for DNA damage at high concentrations[2].
Carcinogenicity
Long-term carcinogenicity bioassays in rodents are conducted to assess the tumor-forming potential of a substance. A 2-year study in Wistar Han rats fed a tobacco blend, resulting in significant plasma cotinine levels, did not show an increase in carcinogenicity[3]. However, dedicated long-term carcinogenicity studies on isolated this compound are not extensively reported in publicly available literature.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities and fetal development. While nicotine has been shown to have adverse effects on reproduction and development, studies specifically investigating the reproductive and developmental toxicity of this compound are limited. One study in rats indicated that nicotine, but not cotinine, had a direct toxic effect on ovarian function[4].
Experimental Protocols
Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results. The following sections outline the general principles of standard protocols that would be applied to the safety assessment of this compound, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.
Methodology:
-
Strains: A minimum of five tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538 or TA102) are used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The tester strains are exposed to various concentrations of this compound, a vehicle control, and positive controls in the presence of a minimal amount of histidine (to allow for initial cell division).
-
Incubation: The bacteria are plated on minimal glucose agar (B569324) plates and incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
In Vitro Chromosomal Aberration Test
Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.
-
Exposure: Cell cultures are treated with at least three concentrations of this compound, a vehicle control, and positive controls, both with and without S9 metabolic activation.
-
Cell Harvest: After a suitable treatment period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, fixed, and stained.
-
Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in newly formed red blood cells.
Methodology:
-
Animal Model: Typically performed in mice or rats.
-
Dosing: Animals are administered this compound, a vehicle control, and a positive control, usually via the intended clinical route of administration. At least three dose levels are tested.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by microscopic analysis.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.
Signaling Pathways and Mechanisms of Action
Understanding the molecular interactions of this compound is key to elucidating its biological effects and potential toxicity.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
This compound is a weak agonist at various nAChR subtypes, including α4β2 and α7 receptors. Its affinity for these receptors is significantly lower than that of nicotine. It has been proposed that cotinine may act as a positive allosteric modulator of α7 nAChRs.
Caption: this compound interaction with nAChRs.
Modulation of the Akt/GSK3β Signaling Pathway
Some evidence suggests that cotinine can activate the Akt/GSK3β signaling pathway, which is involved in cell survival and neuroprotection. This pathway is a downstream target of α7 nAChR activation.
Caption: this compound and the Akt/GSK3β pathway.
Interaction with Toll-Like Receptor 4 (TLR4) Signaling
Recent studies have indicated that cotinine can interact with the myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4), and inhibit TLR4 signaling. This interaction appears to be independent of nAChRs and may contribute to anti-inflammatory effects.
Caption: this compound modulation of TLR4 signaling.
Conclusion
The available toxicological data for this compound and its racemate suggest a favorable safety profile, particularly in comparison to nicotine. It exhibits low acute toxicity and is generally non-mutagenic in standard genotoxicity assays. Long-term studies with tobacco products rich in cotinine have not indicated a carcinogenic potential. However, further studies are warranted to definitively characterize the toxicological profile of pure this compound, especially concerning chronic toxicity, carcinogenicity, and reproductive/developmental effects. The elucidation of its interactions with various signaling pathways, beyond nAChRs, opens new avenues for understanding its therapeutic potential and ensuring its safe development as a pharmaceutical agent. This guide serves as a foundational resource for researchers and drug developers, highlighting the current state of knowledge and identifying areas for future investigation.
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. Cotinine inhibits TLR4/NF-κB signaling pathway and improves deep vein thrombosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of smokeless tobacco: 2-year chronic toxicity and carcinogenicity feeding study in Wistar Han rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
The Discovery and Evolution of Cotinine Research: A Technical Guide
Introduction
Cotinine (B1669453), an alkaloid found in tobacco, is the predominant metabolite of nicotine (B1678760).[1] Its longer half-life compared to nicotine has established it as a reliable biomarker for assessing exposure to tobacco smoke.[2][3] This technical guide provides an in-depth exploration of the discovery, historical development, and key research milestones related to cotinine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of analytical methodologies, pharmacokinetic properties, and the evolving understanding of cotinine's biological significance.
Historical Development of Cotinine Research
The journey of cotinine research began with its identification as a key player in nicotine metabolism. A pivotal moment came in 1959 when it was recognized as the principal metabolite of nicotine in the urine of smokers.[4] This discovery laid the groundwork for decades of research into its utility as a biomarker. The understanding of nicotine metabolism expanded further with the characterization of trans-3'-hydroxycotinine as another major urinary metabolite, more than 25 years after the initial discovery of cotinine.[4] Approximately five years following that, cotinine glucuronide was identified.[4] A significant leap in understanding the biochemical pathway of cotinine formation occurred in 1996 with the identification of Cytochrome P450 2A6 (CYP2A6) as the primary enzyme responsible for the 5'-oxidation of nicotine to cotinine.[4]
Early research also noted the presence of cotinine in small quantities in fermented tobacco leaves, suggesting its formation during the curing and aging processes through chemical or bacterial oxidation of nicotine.[5][6] The development of analytical techniques has been central to the advancement of cotinine research, evolving from early colorimetric assays to more sophisticated methods like radioimmunoassay (RIA), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] These advancements have enabled highly sensitive and specific quantification of cotinine in various biological matrices, solidifying its role in monitoring both active and passive tobacco smoke exposure.[10][11]
Physicochemical and Pharmacokinetic Properties
Cotinine's value as a biomarker stems from its distinct pharmacokinetic profile compared to nicotine.
Quantitative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of cotinine.
| Parameter | Human | Rat | Mouse |
| Nicotine to Cotinine Conversion | 70-80%[5][12] | ~60%[5][13] | - |
| Half-life (t½) | 12-16 hours[5] | - | 20-40 minutes[5] |
| Time to Peak Plasma Concentration (Tmax) after Nicotine IV | - | ~1.5 hours[5][13] | ~10 minutes (IP)[5] |
| Volume of Distribution (Vd) | 0.7-1.0 L/kg[5] | 0.7-1.5 L/kg[5][13] | - |
| Plasma Clearance | 0.4-1.0 ml/min/kg[5] | 0.12-0.21 L/h/kg[5][13] | - |
| Oral Bioavailability | >95%[5] | - | - |
Cotinine Levels in Smokers
The concentration of cotinine in biological fluids is a reliable indicator of tobacco smoke exposure.
| Biological Fluid | Typical Concentration in Smokers |
| Blood/Serum/Plasma | 250-350 ng/mL (can reach 800-900 ng/mL in heavy smokers)[5] |
| Urine | 4 to 6 times higher than in blood or saliva[7][8] |
| Saliva | Highly correlated with blood concentrations[7][8] |
Experimental Protocols
The accurate quantification of cotinine is crucial for its use as a biomarker. A variety of analytical methods have been developed and refined over the years.
Synthesis of Cotinine from Nicotine
An early and straightforward method for synthesizing cotinine involves the oxidation of nicotine.
Protocol: Oxidation of Nicotine with Potassium Ferricyanide (B76249) [3]
-
Reaction Setup: Dissolve potassium ferricyanide and potassium hydroxide (B78521) in water in a flask and cool to 0°C with stirring. A 14-fold molar ratio of potassium ferricyanide to nicotine is recommended for achieving a high purity of cotinine in the extract.[3]
-
Nicotine Addition: Add nicotine dropwise to the cooled solution.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 60 minutes, during which the potassium ferricyanide is converted to potassium ferrocyanide.[3]
-
Extraction: Extract the reaction mixture with chloroform (B151607) to isolate the cotinine.
-
Purification: The crude cotinine can be further purified using alumina (B75360) column chromatography with an ether-ether/methanol (B129727) (99/1) solvent system.[3]
Analytical Methods for Cotinine Detection
GC-MS provides high sensitivity and specificity for cotinine analysis.
Protocol: GC-MS Analysis of Cotinine in Urine [7][14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of urine, add an internal standard (e.g., 6-methyl nicotine).
-
Alkalinize the sample with sodium hydroxide.
-
Extract the analytes with 1 mL of dichloromethane.
-
-
GC-MS Analysis:
-
Injection: Inject 2 µL of the extract in splitless mode.
-
Column: Use a suitable capillary column, such as an Rtx-5MS.
-
Temperature Program:
-
Initial temperature: 50°C for 1 minute.
-
Ramp 1: Increase to 200°C at 15°C/minute.
-
Ramp 2: Increase to 300°C at 20°C/minute.
-
-
Carrier Gas: Helium at a flow rate of 1.1 mL/minute.
-
Detection (Selected Ion Monitoring - SIM):
-
Cotinine: Quantifier ion m/z 98.
-
Nicotine: Quantifier ion m/z 84.
-
Internal Standard (6-methyl nicotine): Quantifier ion m/z 84.
-
-
LC-MS/MS is a widely used method offering excellent sensitivity and throughput.
Protocol: LC-MS/MS Analysis of Cotinine in Plasma [15][16]
-
Sample Preparation (Automated Solid-Phase Extraction - SPE):
-
Add 50 µL of an internal standard working solution (e.g., cotinine-d3) to 1 mL of plasma, quality control, or calibrator sample.
-
Condition the SPE cartridge (e.g., SOLA CX) with methanol followed by 5 mM ammonium (B1175870) formate (B1220265) (pH 2.5).
-
Apply the sample to the SPE cartridge.
-
Wash the cartridge with 5 mM ammonium formate (pH 2.5).
-
Elute the analytes with a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Injection: Inject 2.5 µL of the extracted sample.
-
LC Column: A reverse-phase column such as a Syncronis C18.
-
Mobile Phase:
-
A: 5 mmol/L ammonium acetate (B1210297) and 0.05% (v/v) formic acid in deionized water.
-
B: Methanol.
-
-
Flow Rate: 0.35 mL/min.
-
Detection (Multiple Reaction Monitoring - MRM) in positive ion mode:
-
Cotinine: m/z 177 → 80.
-
Cotinine-d3: m/z 180 → 100.
-
-
ELISA is a high-throughput method suitable for screening large numbers of samples.
Protocol: Competitive ELISA for Cotinine in Urine/Serum [1][2]
-
Sample and Conjugate Addition: Pipette 10 µL of standards, controls, and samples into wells of a microplate coated with anti-cotinine antibody. Add 100 µL of Cotinine-HRP enzyme conjugate to each well and mix.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Washing: Wash the wells 6 times with 300 µL of distilled water to remove unbound components.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm. The color intensity is inversely proportional to the cotinine concentration.
Comparison of Analytical Methods
| Method | Sensitivity | Specificity | Throughput | Cost |
| GC-MS | High | High | Moderate | High |
| LC-MS/MS | Very High | Very High | High | High |
| ELISA | Moderate to High | Good | Very High | Low |
| RIA | High | Good | Moderate | Moderate |
Biological Activity and Signaling Pathways
While primarily known as a biomarker, cotinine also exhibits pharmacological activity, though it is less potent than nicotine.[17] It interacts with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and modulates intracellular signaling pathways.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Cotinine binds to nAChRs but with a much lower affinity than nicotine.[17] Its interaction appears to be subtype-specific, with evidence suggesting it acts as a weak partial agonist at α4β2 nAChRs and potentially as a positive allosteric modulator of human α7 nAChRs.
Binding Affinities of Cotinine and Nicotine for nAChRs
| Receptor Subtype | Ligand | Binding Affinity (IC50/Ki) | Source |
| Rat Brain Membranes | Nicotine | - | [18] |
| Cotinine | > 2 orders of magnitude lower than nicotine | [17] | |
| Bovine Chromaffin Cells | Nicotine | - | [17] |
| Cotinine | > 2 orders of magnitude lower than nicotine | [17] |
Intracellular Signaling Pathways
Cotinine has been shown to modulate key intracellular signaling pathways involved in neuronal function and survival.
Cotinine can activate the pro-survival Akt/GSK3β signaling pathway. This is thought to occur through its interaction with nAChRs, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β).
Cotinine has been observed to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in the hippocampus, a key signaling cascade in learning and memory.[5][10] This activation is believed to be mediated through nAChRs and can involve calcium influx and the activation of Protein Kinase A (PKA).[12]
Workflow for Cotinine Analysis in Research
The following diagram illustrates a typical workflow for the analysis of cotinine in a research setting, from sample collection to data analysis.
References
- 1. mybiosource.com [mybiosource.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 7. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnostic Methods for Detection of Cotinine Level in Tobacco Users: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Neuroactive effects of cotinine on the hippocampus: behavioral and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Nicotine Shifts the Temporal Activation of Hippocampal Protein Kinase A and Extracellular Signal-Regulated Kinase 1/2 to Enhance Long-Term, but not Short-term, Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Cotinine binding to nicotinic acetylcholine receptors in bovine chromaffin cell and rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-(+)-Cotinine: A Technical Guide for Researchers
For research and drug development professionals, the stereospecific synthesis of bioactive molecules is of paramount importance. This guide provides an in-depth overview of the enantioselective synthesis of (R)-(+)-cotinine, a significant metabolite of nicotine (B1678760) with its own distinct pharmacological profile. The synthesis is approached via the preparation of its chiral precursor, (R)-(+)-nicotine, followed by a stereospecific oxidation.
(R)-(+)-Cotinine is a chiral molecule and the major metabolite of (R)-(+)-nicotine. While (S)-(-)-nicotine is the more abundant enantiomer in tobacco, the synthesis and study of the (R)-(+) enantiomer and its metabolites are crucial for understanding its unique biological activities and potential therapeutic applications.
Synthetic Strategy Overview
The enantioselective synthesis of (R)-(+)-cotinine is most effectively achieved through a two-stage process. First, (R)-(+)-nicotine is synthesized using established asymmetric methodologies. Subsequently, the enantiopure nicotine is oxidized to (R)-(+)-cotinine, a transformation that proceeds with retention of the stereochemical integrity at the chiral center.
Data Summary
The following tables summarize the key quantitative data associated with the enantioselective synthesis of (R)-(+)-nicotine and its subsequent oxidation to (R)-(+)-cotinine.
Table 1: Enantioselective Synthesis of (R)-(+)-Nicotine Precursors
| Method | Chiral Catalyst/Auxiliary | Precursor | Yield (%) | Enantiomeric Excess (ee %) |
| Iridium-Catalyzed Allylic Amination | Iridium complex with chiral ligand | (R)-N-Boc-1-(pyridin-3-yl)prop-2-en-1-amine | >80 | >99 |
| Iodine-Mediated Hofmann-Löffler Reaction | Ellman's tert-butanesulfinamide | (R)-N-(tert-Butanesulfinyl)-1-(pyridin-3-yl)butan-1-amine | High | High diastereoselectivity |
Table 2: Oxidation of (R)-(+)-Nicotine to (R)-(+)-Cotinine
| Oxidation Method | Reagents | Product | Yield (%) | Stereochemical Outcome | Specific Rotation of (R)-(+)-Cotinine |
| Bromination-Debromination | Bromine, Zinc dust, Acetic acid | (R)-(+)-Cotinine | ~71 | Retention of configuration | Not explicitly found in search results. |
Experimental Protocols
I. Enantioselective Synthesis of (R)-(+)-Nicotine
Two primary methods for the enantioselective synthesis of (R)-(+)-nicotine precursors are highlighted here, demonstrating high efficiency and stereocontrol.
Method 1: Iridium-Catalyzed Asymmetric Allylic Amination
This method provides access to enantiopure allylic amines, which are key intermediates in the synthesis of (R)-(+)-nicotine. The reaction utilizes an iridium catalyst with a chiral ligand to ensure high enantioselectivity.
-
Step 1: Synthesis of the Chiral Allylic Amine
-
A solution of 3-(3-pyridyl)allyl carbonate and a suitable amine (e.g., benzylamine) in a polar aprotic solvent (e.g., THF, DCM) is treated with a catalytic amount of an iridium complex, such as [Ir(COD)Cl]₂, and a chiral phosphoramidite (B1245037) ligand.
-
The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
The resulting chiral allylic amine is purified by column chromatography.
-
-
Step 2: Ring-Closing Metathesis and Reduction
-
The purified chiral allylic amine is then subjected to ring-closing metathesis using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the pyrrolidine (B122466) ring.
-
Subsequent reduction of the double bond and N-methylation yields (R)-(+)-nicotine.
-
Method 2: Iodine-Mediated Hofmann-Löffler Reaction
This approach involves a C-H amination reaction to construct the pyrrolidine ring of nicotine with high enantioselectivity.
-
Step 1: Synthesis of the Chiral Sulfinamide
-
Pyridine-3-carboxaldehyde is condensed with (R)-tert-butanesulfinamide (Ellman's auxiliary) to form the corresponding N-sulfinylimine.
-
Addition of a suitable Grignard or organolithium reagent (e.g., allylmagnesium bromide) to the sulfinylimine provides the chiral sulfinamide with high diastereoselectivity.
-
-
Step 2: Hofmann-Löffler Cyclization
-
The chiral sulfinamide is treated with an iodine source (e.g., N-iodosuccinimide) and a base to initiate the Hofmann-Löffler-Freytag reaction. This results in the cyclization to form the pyrrolidine ring.
-
-
Step 3: Deprotection and N-Methylation
-
The sulfinyl group is removed under acidic conditions.
-
The resulting secondary amine is methylated using a suitable methylating agent (e.g., formaldehyde (B43269) and formic acid - Eschweiler-Clarke reaction) to afford (R)-(+)-nicotine.
-
II. Stereospecific Oxidation of (R)-(+)-Nicotine to (R)-(+)-Cotinine
The conversion of nicotine to cotinine (B1669453) is a key step that must proceed without racemization. The metabolic oxidation of nicotine to cotinine is known to be stereoselective, and chemical methods have been developed to mimic this transformation while preserving the stereochemistry.
-
Step 1: Formation of Dibromocotinine Hydrobromide Perbromide
-
(R)-(+)-Nicotine is dissolved in a suitable solvent, such as diethyl ether.
-
The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring.
-
The resulting precipitate of dibromocotinine hydrobromide perbromide is collected by filtration and washed with cold solvent.
-
-
Step 2: Debromination to (R)-(+)-Cotinine
-
The dried dibromocotinine hydrobromide perbromide is suspended in glacial acetic acid.
-
Zinc dust is added portion-wise to the suspension with vigorous stirring.
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC).
-
The excess zinc is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and concentrated to yield crude (R)-(+)-cotinine.
-
Purification is achieved by column chromatography or recrystallization.
-
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The overall synthetic strategy from a common starting material to (R)-(+)-cotinine is depicted below.
Caption: Synthetic workflow for (R)-(+)-Cotinine.
Signaling Pathways of (R)-(+)-Cotinine
(R)-(+)-Cotinine, similar to nicotine, interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. Its binding can modulate downstream signaling pathways implicated in cell survival, proliferation, and neuroprotection.
α7 nAChR-Mediated PI3K/Akt Signaling Pathway
Activation of α7 nAChRs by cotinine can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Caption: (R)-(+)-Cotinine activated PI3K/Akt pathway.
α7 nAChR-Mediated ERK/MAPK Signaling Pathway
The interaction of cotinine with α7 nAChRs can also trigger the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, which is crucial for neuronal plasticity and survival.
Caption: (R)-(+)-Cotinine activated ERK/MAPK pathway.
This technical guide provides a comprehensive framework for the enantioselective synthesis of (R)-(+)-cotinine for research purposes. The detailed methodologies and summarized data offer a valuable resource for scientists in the field of drug discovery and development. The visualization of the synthetic and signaling pathways further aids in the understanding of the chemical and biological aspects of this important molecule.
R-(+)-Cotinine as a Biomarker for Tobacco Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-(+)-cotinine's role as a definitive biomarker for tobacco exposure. It delves into the metabolic pathways, pharmacokinetic properties, and analytical methodologies for its quantification, offering a valuable resource for professionals in research and drug development.
Introduction: The Significance of Cotinine (B1669453) as a Biomarker
Exposure to tobacco smoke, both through active consumption and passive inhalation, is a major global health concern. Accurate assessment of this exposure is critical for clinical diagnosis, epidemiological studies, and the development of smoking cessation therapies. While nicotine (B1678760) is the primary psychoactive component of tobacco, its short half-life of approximately two hours makes it a less reliable biomarker for assessing recent tobacco use.[1]
Cotinine, the major metabolite of nicotine, offers a superior solution. With a significantly longer half-life of about 16 to 20 hours, cotinine provides a more stable and accurate indication of tobacco exposure over a wider time window, typically up to 72 hours and in some cases, up to a week.[1][2] Its concentration in various biological fluids, such as blood, saliva, and urine, directly correlates with the amount of nicotine absorbed, making it an excellent quantitative biomarker.[1][3]
Metabolism and Pharmacokinetics of this compound
Metabolic Pathway of Nicotine to Cotinine
Nicotine is primarily metabolized in the liver, with approximately 70-80% being converted to cotinine. This two-step enzymatic process is crucial for understanding the basis of cotinine as a biomarker.
The initial and rate-limiting step involves the oxidation of nicotine's pyrrolidine (B122466) ring, catalyzed predominantly by the cytochrome P450 enzyme CYP2A6, and to a lesser extent by CYP2B6. This reaction forms a nicotine-Δ1'(5')-iminium ion intermediate. Subsequently, this intermediate is further oxidized to cotinine by the enzyme aldehyde oxidase (AOX1).
Cotinine itself is further metabolized into several other compounds, with the most abundant being trans-3'-hydroxycotinine, a reaction also catalyzed by CYP2A6. Other minor metabolites include cotinine-N-oxide and norcotinine.
References
The Neuroprotective Potential of R-(+)-Cotinine: A Technical Overview for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-Cotinine, the primary metabolite of nicotine (B1678760), has emerged as a promising neuroprotective agent in a variety of preclinical models of neurodegenerative diseases. Unlike its parent compound, this compound exhibits a favorable safety profile, lacking the adverse cardiovascular and addictive properties associated with nicotine. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its application in preclinical models of Alzheimer's and Parkinson's disease. We will delve into the quantitative data from key studies, detail the experimental methodologies employed, and visualize the core signaling pathways through which this compound exerts its beneficial effects.
Data Presentation: Efficacy of this compound in Preclinical Models
The neuroprotective and cognitive-enhancing effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings in models of Alzheimer's and Parkinson's disease.
Table 1: Effects of this compound in Preclinical Models of Alzheimer's Disease
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| Tg6799 Mice | 2.5 mg/kg/day for 5 months | Reduced Aβ plaque size by 26% in the cingulate cortex and 17% in the motor cortex.[1] | Echeverria et al., 2011 |
| Tg6799 Mice | 5 mg/kg/day for 2 months | Reduced Aβ plaque burden by 47% in the hippocampus and 45% in the entorhinal cortex.[1] | Grizzell et al., 2014 |
| Tg6799 Mice | 5 mg/kg/day | Significantly improved working memory.[1] | Grizzell et al., 2014 |
| Primary Cortical Neurons | In vitro | Protected against Aβ₁₋₄₂ toxicity.[2] | Burgess et al., 2012 |
Table 2: Effects of this compound in Preclinical Models of Parkinson's Disease
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| 6-OHDA-lesioned Rats | Not Specified | Did not reduce abnormal involuntary movements induced by L-DOPA.[3] | Barreto, Iarkov & Moran, 2014 |
| Human Neuroblastoma Cells | In vitro | Attenuated 6-hydroxydopamine-induced cytotoxicity. | Riveles et al., 2008 |
| PC12 Cells | In vitro | Protected against glutamate-induced toxicity. | Buccafusco and Terry, 2003 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used to evaluate the neuroprotective effects of this compound.
Alzheimer's Disease Model: Tg6799 Mice
1. Animal Model and Treatment:
-
Model: Tg6799 mice, which overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, leading to age-dependent Aβ plaque pathology and cognitive deficits.
-
Treatment: this compound is typically dissolved in saline and administered daily via subcutaneous injection at doses of 2.5 mg/kg or 5 mg/kg. Treatment duration varies from 2 to 5 months.
2. Behavioral Assessment: Morris Water Maze (MWM):
-
Purpose: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (100-120 cm in diameter) filled with opaque water. A hidden platform is submerged beneath the water's surface.
-
Procedure:
-
Acquisition Phase: Mice undergo multiple trials per day for 5-7 consecutive days to learn the location of the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured to assess spatial memory retention.
-
3. Molecular Analysis: Aβ Plaque Quantification:
-
Purpose: To measure the extent of amyloid-beta plaque deposition in the brain.
-
Procedure:
-
Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ peptides (e.g., 6E10).
-
Image Analysis: The stained sections are imaged, and the percentage of the area covered by Aβ plaques is quantified using image analysis software.
-
-
ELISA for Aβ Levels:
-
Purpose: To quantify the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ peptides.
-
Procedure: Brain tissue is homogenized and subjected to a series of centrifugation steps to separate soluble and insoluble fractions. The levels of Aβ₄₀ and Aβ₄₂ in each fraction are then measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Parkinson's Disease Model: 6-OHDA-Lesioned Rats
1. Animal Model and Lesioning:
-
Model: Unilateral lesion of the nigrostriatal dopamine (B1211576) pathway is induced by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra. This leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Treatment: this compound is administered to assess its potential to protect against 6-OHDA-induced neurodegeneration.
2. Behavioral Assessment: Apomorphine-Induced Rotation Test:
-
Purpose: To assess the extent of the unilateral dopamine lesion.
-
Procedure: The dopamine agonist apomorphine (B128758) is administered to the lesioned rats. The resulting rotational behavior (turns contralateral to the lesion) is quantified over a specific period. A reduction in rotations following this compound treatment would suggest a neuroprotective effect.
3. Molecular Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Purpose: To quantify the survival of dopaminergic neurons.
-
Procedure: Brain sections are stained for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. The number of TH-positive neurons in the substantia nigra is counted to determine the extent of neuronal loss and the protective effect of this compound.
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are mediated through the modulation of several key signaling pathways. The primary mechanism involves the interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which triggers a cascade of intracellular events promoting neuronal survival and plasticity.
α7 nAChR-Mediated Pro-Survival Signaling
This compound is thought to act as a positive allosteric modulator of α7 nAChRs. This enhances the receptor's response to acetylcholine, leading to the activation of downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK3β) pathway.
Caption: this compound modulation of the α7 nAChR/PI3K/Akt/GSK3β pathway.
Activation of the PI3K/Akt Pathway: Upon activation of the α7 nAChR, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt plays a central role in promoting cell survival through several mechanisms:
-
Inhibition of Pro-Apoptotic Factors: Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9.
-
Activation of Anti-Apoptotic Factors: Akt can lead to the activation of transcription factors like CREB (cAMP response element-binding protein), which promotes the expression of anti-apoptotic genes such as Bcl-2.
Inhibition of GSK3β: A key downstream target of Akt is GSK3β, a kinase that is constitutively active in resting cells and promotes apoptosis. Akt phosphorylates GSK3β at Serine 9, which inhibits its kinase activity. Inhibition of GSK3β contributes to neuroprotection by:
-
Preventing Tau Hyperphosphorylation: In the context of Alzheimer's disease, GSK3β is a major kinase responsible for the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles. By inhibiting GSK3β, this compound may reduce tau pathology.
-
Promoting Neuronal Survival: GSK3β can promote apoptosis by phosphorylating and regulating the function of various substrates involved in cell death pathways. Its inhibition by the Akt pathway is a critical step in promoting neuronal survival.
Experimental Workflow for Investigating Signaling Pathways
To elucidate the involvement of these signaling pathways, a series of molecular biology experiments are typically performed.
Caption: Workflow for Western blot analysis of signaling protein phosphorylation.
Western Blot Analysis:
-
Purpose: To detect and quantify the levels of specific proteins and their phosphorylated (activated) forms.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-Akt, total Akt, phospho-GSK3β, total GSK3β).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry, and the ratio of the phosphorylated protein to the total protein is calculated to determine the level of protein activation.
-
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's and Parkinson's diseases. Its ability to modulate the α7 nAChR and activate the pro-survival PI3K/Akt/GSK3β signaling pathway provides a strong mechanistic basis for its observed effects on reducing neuropathology and improving cognitive function. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic utility of this compound. Future research should continue to explore its efficacy in a wider range of preclinical models and further elucidate the downstream targets of its signaling cascade to fully realize its potential as a novel treatment for neurodegenerative diseases.
References
R-(+)-Cotinine: A Technical Guide to its Interaction with Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological interactions between R-(+)-cotinine, the primary metabolite of nicotine (B1678760), and nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, while significantly less potent than its parent compound, is a pharmacologically active molecule with a prolonged half-life in the central nervous system, suggesting it may contribute to the chronic effects of tobacco use. This document synthesizes quantitative data on its binding affinity and functional activity at various nAChR subtypes, details the experimental protocols used for its characterization, and illustrates the key molecular mechanisms and signaling pathways involved. All quantitative data are presented in standardized tables for comparative analysis, and complex processes are visualized through detailed diagrams.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] They are the primary biological targets of nicotine, the main addictive component in tobacco.[2] Upon absorption, approximately 70-80% of nicotine is metabolized to cotinine (B1669453), with this compound being the major enantiomer.[3] this compound exhibits a much longer biological half-life (15–19 hours) than nicotine (2–3 hours) and readily crosses the blood-brain barrier, resulting in sustained exposure within the CNS.[3] Typical blood cotinine levels in smokers can range from 1.4 to 5.0 µM, significantly exceeding nicotine levels.[3]
While long considered to be relatively inactive, emerging evidence demonstrates that this compound is a neuroactive compound that functions as a weak partial agonist and modulator at several nAChR subtypes. Its interaction with these receptors can lead to functional consequences, including the modulation of neurotransmitter release and the regulation of receptor expression and trafficking. This guide serves as a technical resource, consolidating the current understanding of this compound's pharmacology at nAChRs to aid in research and drug development efforts.
Quantitative Pharmacology of this compound at nAChRs
The interaction of this compound with nAChRs has been quantified through radioligand binding assays, which measure its affinity for the receptor, and functional assays, which assess its ability to activate or inhibit receptor function. There is a notable discrepancy in the literature regarding its absolute potency, which may be attributed to varied experimental conditions, including the radioligand used, tissue preparation, and the specific receptor subtype and its stoichiometric assembly.
Binding Affinity
Binding assays typically measure the inhibition constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀) for cotinine at specific nAChR subtypes.
| nAChR Subtype(s) | Preparation | Radioligand | Cotinine Kᵢ / IC₅₀ (µM) | Reference |
| High-Affinity nAChRs | Rat Brain Membranes | [³H]-Nicotine / [³H]-Epibatidine | ~1 - 4 (Kᵢ) | |
| α4β2 | Monkey Caudate | [¹²⁵I]-A-85380 | ~65 - 79 (IC₅₀) | |
| α3/α6β2 | Monkey Caudate | ¹²⁵I-α-conotoxinMII | ~3.1 - 3.6 (IC₅₀) | |
| Low-Affinity (α7-like) | Torpedo Membrane | [¹²⁵I]-α-Bungarotoxin | ~50 (IC₅₀) |
Note: The asterisk () indicates that the receptor complex may contain additional subunits.*
Functional Activity
Functional assays measure the concentration of a compound that elicits 50% of the maximal response (EC₅₀) for agonists or inhibits 50% of an agonist-induced response (IC₅₀) for antagonists. This compound generally acts as a weak partial agonist.
| Assay Type | nAChR Subtype(s) | Preparation | Cotinine EC₅₀ / IC₅₀ (µM) | Efficacy vs. Nicotine | Reference |
| [³H]-Dopamine Release | Mixed (α3β2, α4β2) | Rat Striatal Slices | ~30 - 350 (EC₅₀) | Full Efficacy | |
| Receptor Activation | Human α4β2 | CHO Cells | ~90 (EC₅₀) | ~40% (Partial Agonist) | |
| Receptor Inhibition | Human α7 | Xenopus Oocytes | ~175 (IC₅₀, vs. ACh) | Similar to Nicotine |
Mechanisms of Action
Beyond direct receptor activation, this compound exerts significant effects on nAChR expression and trafficking, a process known as receptor upregulation.
Allosteric Modulation and Receptor Upregulation
Similar to nicotine, chronic exposure to this compound can increase the number of high-affinity α4β2 nAChRs on the cell surface. This is not simply due to increased synthesis, but rather a complex post-translational mechanism. This compound acts as a pharmacological chaperone within the endoplasmic reticulum, promoting the assembly and stabilization of α4β2 subunits. Specifically, it biases the assembly towards the high-sensitivity (α4)₂(β2)₃ stoichiometry, which is believed to be a key component in the mechanisms of nicotine addiction. In contrast, cotinine exposure has been shown to down-regulate α6β2β3-containing receptors.
Downstream Signaling Pathways
Activation of nAChRs by agonists like this compound initiates downstream signaling cascades. The canonical pathway involves the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and activation of voltage-gated calcium channels. The subsequent increase in intracellular Ca²⁺ is a critical second messenger that triggers numerous events, including neurotransmitter release and activation of various kinases.
Beyond this ionotropic function, nAChRs can also engage in metabotropic signaling. For instance, α7 nAChRs have been shown to couple to G-proteins and the JAK2/STAT3 pathway, influencing gene expression and inflammatory responses. The PI3K/Akt pathway is another key downstream effector, mediating neuroprotective effects associated with nAChR stimulation.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of R-(+)-Cotinine in Human Plasma
This document provides a detailed protocol for the sensitive and selective quantification of R-(+)-Cotinine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for clinical and research applications requiring the specific measurement of this nicotine (B1678760) metabolite enantiomer.
Introduction
Cotinine (B1669453), the primary metabolite of nicotine, is a well-established biomarker for assessing exposure to tobacco smoke.[1][2] Cotinine exists as two enantiomers, S-(-)-Cotinine and this compound. While S-(-)-Cotinine is the predominant form resulting from human metabolism of nicotine, the analysis of specific enantiomers can be crucial for advanced metabolic studies and for differentiating sources of nicotine exposure.[3] Liquid chromatography–tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the gold standard for quantifying nicotine metabolites in biological matrices.[2][4]
This application note details a robust LC-MS/MS method for the quantification of this compound in plasma. The protocol employs a straightforward sample preparation procedure and utilizes a chiral column for the effective separation of cotinine enantiomers, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
The method involves the extraction of this compound and a deuterated internal standard (Cotinine-d3) from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated from the S-(-) enantiomer and other endogenous plasma components on a chiral liquid chromatography column. Quantification is achieved by tandem mass spectrometry using electrospray ionization in the positive ion mode. The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
-
Analytes: this compound, S-(-)-Cotinine (for selectivity checks)
-
Internal Standard (IS): Cotinine-d3
-
Solvents: LC-MS grade Methanol (B129727), Acetonitrile, Water, Formic Acid
-
Reagents: Ammonium (B1175870) Acetate, Potassium Hydroxide (B78521) (KOH)
-
Plasma: Blank human plasma (K2-EDTA)
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges
-
LC System: UPLC system (e.g., Waters Acquity)
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S)
-
Analytical Column: Chiral Polysaccharide-based column (e.g., CHIRALPAK® series) is required for enantiomeric separation.
-
Stock Solutions: Prepare individual stock solutions of this compound and Cotinine-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with 50:50 methanol:water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the Cotinine-d3 stock solution to a final concentration of 100 ng/mL in methanol.
The sample preparation workflow is a critical step for removing matrix interferences and concentrating the analyte.
Caption: Automated Solid-Phase Extraction (SPE) workflow for plasma samples.
-
Aliquot 200 µL of plasma sample, calibration standard, or quality control (QC) into a 2 mL tube.
-
Add 50 µL of the internal standard working solution (Cotinine-d3, 100 ng/mL) to all tubes except matrix blanks.
-
Vortex the samples for 30 seconds.
-
Basify the samples by adding 50 µL of 0.2 N KOH.
-
Vortex again for 30 seconds.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Inject a portion (e.g., 2.5-10 µL) into the LC-MS/MS system.
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | Chiral Stationary Phase Column (e.g., Polysaccharide-based) |
| Column Temperature | 40 - 60°C |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.05% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 2.5 µL |
| Gradient | Optimized to separate R-(+) and S-(-) enantiomers |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.50 - 4.8 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400 - 500°C |
| Desolvation Gas Flow | 1,000 L/h (Nitrogen) |
| Collision Gas | Argon |
| Dwell Time | 200 ms |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) |
| This compound (Quantifier) | 177.3 | 80.0 | 32 | 20 - 28 |
| This compound (Qualifier) | 177.3 | 98.3 | 32 | 20 - 28 |
| Cotinine-d3 (IS) | 180.3 | 80.0 | 32 | 20 |
Method Validation and Performance
The method should be validated according to regulatory guidelines. The following tables present typical performance characteristics for a cotinine assay.
Table 4: Calibration Curve and Sensitivity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linear Range | 0.5 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.13 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 10% | < 15% | 85 - 115% |
| Low QC | 2.0 | < 5% | < 10% | 90 - 110% |
| Mid QC | 250 | < 5% | < 10% | 90 - 110% |
| High QC | 400 | < 5% | < 10% | 90 - 110% |
Table 6: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 95% |
| Matrix Effect | < 10% |
Overall Analytical Workflow
The entire process from sample reception to final data reporting follows a structured workflow to ensure data integrity and traceability.
Caption: High-level overview of the bioanalytical workflow.
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a chiral stationary phase is essential for the specific measurement of the R-(+) enantiomer. The solid-phase extraction protocol ensures high recovery and minimal matrix effects, leading to reliable and accurate results. The method exhibits excellent linearity, precision, and accuracy over a wide concentration range, making it suitable for a variety of research and clinical applications.
References
Application Notes and Protocols for the Administration of R-(+)-Cotinine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurodegenerative and psychiatric disorders. Unlike nicotine, cotinine does not exhibit strong addictive properties or significant cardiovascular side effects.[1][2] Preclinical studies have demonstrated its capacity to enhance cognitive function, provide neuroprotection, and reduce depressive-like behaviors in various animal models.[3][4] The naturally occurring and biologically active form of cotinine is the S-(-)-enantiomer.[2] This document provides detailed protocols for the administration of the R-(+)-enantiomer of cotinine in animal studies, drawing upon established methodologies for cotinine and nicotine administration. It is important to note that the clearance of (R)-(+)-cotinine in rabbits has been observed to be twice that of (S)-(-)-cotinine, a factor that should be considered in experimental design.[5]
Data Presentation: Quantitative Effects of Cotinine in Animal Models
The following tables summarize quantitative data from various studies investigating the effects of cotinine administration in rodents. These data provide a reference for expected outcomes and aid in dose selection.
Table 1: Pharmacokinetic Parameters of Cotinine in Rodents
| Parameter | Animal Model | Route of Administration | Dose | Value | Reference |
| Cmax | Rat | Intravenous | 3 mg/kg | Not specified | [5] |
| Rat | Oral | 3 mg/kg | Not specified | [5] | |
| Tmax | Rat | Oral | 3 mg/kg | ~45 minutes | [6] |
| t½ (half-life) | Rat | Intravenous | 3 mg/kg | ~7 hours | [5] |
| Rat | Oral | 3 mg/kg | ~7 hours | [5] | |
| Bioavailability | Rat | Oral | 3 mg/kg | High | [5] |
| Brain/Plasma Ratio | Rat | Not specified | Not specified | 0.26 | [6] |
Table 2: Behavioral Effects of Cotinine Administration in Rodents
| Behavioral Test | Animal Model | Cotinine Dose and Route | Key Finding | Reference |
| Locomotor Activity | Rat | 0.1 mg/kg (unspecified route) | Decreased activity | [7] |
| Working Memory | Tg6799 Mouse (AD model) | 5 mg/kg (unspecified route) | Improved working memory | [3][4] |
| Depressive-like Behavior | Tg6799 Mouse (AD model) | 5 mg/kg (unspecified route) | Reduced depressive-like behavior | [3] |
| Intravenous Self-Administration | Wistar Rat | 0.03 - 0.06 mg/kg/infusion | Increased number of infusions compared to saline | [7] |
Table 3: Neuroprotective and Signaling Effects of Cotinine
| Experimental Model | Cotinine Concentration/Dose | Key Finding | Reference |
| Amyloid-β (Aβ) Aggregation | In vitro | Inhibited Aβ aggregation | [3] |
| Akt Phosphorylation | Tg6799 Mouse (AD model) | 5 mg/kg | Increased Akt phosphorylation in hippocampus and frontal cortex |
| PSD95 Expression | Tg6799 Mouse (AD model) | 5 mg/kg | Increased PSD95 expression in hippocampus and frontal cortex |
Experimental Protocols
The following are detailed protocols for the preparation and administration of R-(+)-Cotinine in rodent models. These protocols are based on established methods for cotinine and nicotine administration and should be adapted to the specific experimental design.
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add a calculated volume of sterile 0.9% saline to achieve the target concentration. For example, for a 3 mg/kg dose in a rat with an injection volume of 1 ml/kg, the concentration would be 3 mg/ml.
-
Gently vortex or sonicate the vial until the cotinine is completely dissolved.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to a physiological range of 7.2-7.4 using 0.1 M HCl or 0.1 M NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Protocol 2: Intravenous (IV) Administration in Rats
This protocol is adapted for both bolus injection and continuous infusion for self-administration studies.
Materials:
-
Prepared this compound solution
-
Surgical tools for catheter implantation
-
Silastic tubing for catheters
-
Infusion pump and swivels (for self-administration)
-
Syringes and needles (27-30 gauge)
Procedure:
A. Catheter Implantation (for self-administration or repeated infusions):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a chronic indwelling catheter into the jugular vein using aseptic techniques.
-
Exteriorize the catheter on the dorsal side of the animal.
-
Allow the animal to recover for at least 5 days before starting the experiment.
-
Flush the catheter daily with heparinized saline to maintain patency.
B. Bolus Injection:
-
Gently restrain the rat.
-
For animals with a catheter, connect the syringe containing the this compound solution to the catheter port and infuse the desired volume.
-
For animals without a catheter, perform a tail vein injection using a 27-30 gauge needle.
-
Administer the solution slowly over approximately 60 seconds.[6]
C. Intravenous Self-Administration:
-
House the catheterized rats in operant conditioning chambers.
-
Connect the catheter to an infusion pump via a swivel to allow free movement.
-
Program the infusion pump to deliver a specific dose of this compound (e.g., 0.03 mg/kg) per lever press over a short duration (e.g., 3-5 seconds).[7]
-
A timeout period (e.g., 20 seconds) is typically implemented after each infusion to prevent overdose.
Protocol 3: Oral Gavage Administration in Mice and Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (flexible or stainless steel with a ball tip)
-
Syringes
Procedure:
-
Select the correct size of the gavage needle based on the animal's weight.
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth.
-
Gently restrain the animal in a vertical position to straighten the esophagus.
-
Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Protocol 4: Subcutaneous (SC) Administration in Rodents
Materials:
-
Prepared this compound solution
-
Syringes and needles (25-27 gauge)
Procedure:
-
Gently restrain the animal.
-
Lift a fold of skin on the dorsal side, between the shoulder blades.
-
Insert the needle at the base of the skin fold, parallel to the body.
-
Administer the this compound solution.
-
Withdraw the needle and gently massage the area to aid dispersion.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound is believed to exert its neuroprotective and cognitive-enhancing effects primarily through the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype.[8] Activation of α7 nAChRs leads to the stimulation of the PI3K/Akt signaling pathway, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β).[1][9] This cascade promotes neuronal survival and synaptic plasticity.
References
- 1. Neuroprotective Effects of Regulators of the Glycogen Synthase Kinase-3β Signaling Pathway in a Transgenic Model of Alzheimer's Disease Are Associated with Reduced Amyloid Precursor Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotinine halts the advance of Alzheimer's disease-like pathology and associated depressive-like behavior in Tg6799 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition kinetics of nicotine and cotinine enantiomers in rabbits and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Akt/glycogen synthase kinase-3β pathway participates in the neuroprotective effect of interleukin-4 against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. GSK3β Controls mTOR and Prosurvival Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy of R-(+)-Cotinine
Introduction
R-(+)-Cotinine, the primary metabolite of nicotine, has emerged as a compound of significant interest for its potential therapeutic applications, largely due to its favorable safety profile compared to its precursor.[1][2] It is being investigated for its neuroprotective, anti-inflammatory, and cognitive-enhancing properties.[][4] Unlike nicotine, cotinine (B1669453) does not exhibit strong addictive properties or significant adverse side effects.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound in various therapeutic contexts, including neuroinflammation, neuroprotection against amyloid-beta toxicity, and general cell viability.
Anti-Neuroinflammatory Efficacy
Application Note: Neuroinflammation, primarily mediated by microglial activation, is a key pathological feature of many neurodegenerative diseases. This compound has been shown to attenuate neuroinflammation by inhibiting microglial activation. A critical finding is that cotinine directly targets the myeloid differentiation protein 2 (MD2), an accessory protein of Toll-like receptor 4 (TLR4), thereby inhibiting the downstream inflammatory cascade induced by ligands like lipopolysaccharide (LPS). This action appears to be independent of the classic nicotinic acetylcholine (B1216132) receptors (nAChRs). The following assays are designed to quantify the anti-inflammatory effects of this compound in a microglial cell model.
Quantitative Data: Anti-Inflammatory and Binding Efficacy
| Parameter | Target/Model | Value | Cell Line | Reference |
| Binding Affinity (KD) | Myeloid Differentiation Protein 2 (MD2) | 13.4 ± 1.8 µM | - | |
| Inhibition of NO Production | LPS-stimulated BV-2 microglia | Concentration-dependent | BV-2 | |
| Inhibition of TNF-α Production | LPS-stimulated BV-2 microglia | Concentration-dependent | BV-2 | |
| Inhibition of IL-6 mRNA | LPS-stimulated BV-2 microglia | Concentration-dependent | BV-2 |
Experimental Protocol: LPS-Induced Inflammation in BV-2 Microglial Cells
This protocol details the procedure for assessing the anti-inflammatory efficacy of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Sigma-Aldrich or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6 (or reagents for RT-qPCR)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Seed BV-2 cells into 96-well plates (for Griess assay) at a density of 5 x 10⁴ cells/well or 24-well plates (for ELISA/RT-qPCR) at 2 x 10⁵ cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Treatment:
-
Prepare stock solutions of this compound in sterile PBS or culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Include a "vehicle control" group (medium only) and a "LPS only" control group.
-
-
Inflammatory Challenge:
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 200 ng/mL to all wells except the vehicle control.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA or RT-qPCR):
-
ELISA: Collect the supernatant from the 24-well plates. Measure TNF-α and IL-6 concentrations using commercially available ELISA kits according to the manufacturer’s instructions.
-
RT-qPCR: For mRNA analysis, lyse the cells in the 24-well plates and extract total RNA. Perform reverse transcription followed by quantitative PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine relative gene expression levels.
-
Visualizations: Anti-Inflammatory Mechanism and Workflow
Neuroprotective Efficacy Against Amyloid-β (Aβ) Toxicity
Application Note: The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease (AD). This compound has demonstrated neuroprotective properties by directly interacting with Aβ peptides, inhibiting their aggregation and oligomerization, and thereby protecting neurons from Aβ-induced toxicity. Furthermore, cotinine may exert its protective effects by activating pro-survival signaling pathways, such as the Akt/GSK3β pathway. The following protocols are used to evaluate cotinine's ability to inhibit Aβ aggregation and protect neuronal cells from its toxicity.
Quantitative Data: Neuroprotective Efficacy
| Parameter | Target/Model | Value | Cell Line | Reference |
| Binding Affinity (Ka) | Aβ Peptide | 0.1 nM | - | |
| Binding Affinity (Ka) | Aβ1-40 Peptide | ~10 nM | - | |
| Neuroprotection | Aβ1-42 induced toxicity | Protects at 0.1, 1, 10 µM | Embryonic Cortical Neurons | |
| Aβ Oligomerization | In vitro aggregation assay | Inhibits oligomerization | - |
Experimental Protocol: Aβ Toxicity and Aggregation Inhibition
This protocol consists of two parts: an in vitro aggregation assay and a neuronal cell viability assay to measure neuroprotection.
Part A: Aβ Oligomerization Inhibition Assay (Dot Blot)
Materials:
-
Aβ1-42 peptide (American Peptide or equivalent)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Nitrocellulose membrane
-
Primary antibodies: Anti-Aβ oligomer (A11) and/or Anti-Aβ (6E10)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Aβ Preparation: Dissolve Aβ1-42 peptide in HFIP to 1 mM, aliquot, and evaporate the HFIP. Store the resulting peptide film at -20°C. For experiments, reconstitute the peptide film in DMSO to 5 mM and then dilute in ice-cold PBS to a final concentration of 100 µM.
-
Aggregation Reaction:
-
In microcentrifuge tubes, mix the 100 µM Aβ1-42 solution with this compound at various final concentrations (e.g., 10, 50, 100 µM) or with vehicle (control).
-
Incubate the mixtures at room temperature for different time points (e.g., 0, 24, 48 hours) to allow for oligomerization.
-
-
Dot Blot Analysis:
-
Spot 2 µL of each reaction mixture onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody (e.g., A11 for oligomers) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system. A reduction in signal in cotinine-treated samples indicates inhibition of oligomerization.
-
Part B: Neuroprotection against Aβ Toxicity (MTT Assay)
Materials:
-
Primary cortical neurons or SH-SY5Y neuroblastoma cells
-
Neurobasal medium with B27 supplement (for primary neurons) or standard culture medium (for SH-SY5Y)
-
Pre-aggregated Aβ1-42 (prepared as in Part A, incubated for 24h)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Seed neurons or SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to attach and differentiate for 24-48 hours.
-
Treatment:
-
Treat the cells with this compound (e.g., 0.1, 1, 10 µM) and/or pre-aggregated Aβ1-42 (final concentration of 5 µM).
-
Include controls: vehicle only, cotinine only, and Aβ only.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control. An increase in viability in cotinine-treated groups compared to the Aβ-only group indicates neuroprotection.
-
Visualizations: Neuroprotective Mechanism and Workflow
Cell Viability and Cytotoxicity Assessment
Application Note: Evaluating the cytotoxicity of a therapeutic candidate is a critical step in drug development. In vitro cytotoxicity assays determine the concentration range at which a compound is toxic to cells, helping to establish a therapeutic window. This compound has generally been found to have low toxicity. For instance, on MRC-5 lung fibroblasts, high concentrations (2 mM) were needed to reduce viability by 50%, a much higher concentration than that required for its beneficial effects. On human neuroblastoma SH-SY5Y cells, cytotoxicity was observed at concentrations greater than 0.25 mg/mL.
Quantitative Data: Cytotoxicity Profile
| Cell Line | Assay | Cytotoxic Concentration | Finding | Reference |
| SH-SY5Y Neuroblastoma | MTT | > 0.25 mg/mL | Reduced viability >30% | |
| MRC-5 Lung Fibroblasts | MTT | 2 mM | Reduced viability to ~50% | |
| MRC-5 Lung Fibroblasts | MTT | ≤ 1 mM | No significant effect on viability |
Experimental Protocol: General Cell Viability (WST-1 Assay)
This protocol describes a colorimetric assay for the quantification of cell proliferation and viability using the tetrazolium salt WST-1.
Materials:
-
Target cell line (e.g., SH-SY5Y, MRC-5, or other relevant cells)
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of cotinine (e.g., from 1 µM to 2 mM).
-
Include a "vehicle control" (medium only) and a "positive control" for toxicity (e.g., doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the cell culture incubator. The incubation time depends on the metabolic activity of the cell line.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and WST-1 but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
Viability (%) = (Absorbancetreated / Absorbancecontrol) x 100
-
-
Visualization: Cell Viability Workflow
References
Application Notes and Protocols for Nicotine Metabolite Analysis Using R-(+)-Cotinine as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of nicotine (B1678760) and its metabolites is crucial for understanding tobacco exposure, smoking cessation efficacy, and the pharmacokinetics of nicotine replacement therapies. Cotinine (B1669453), the primary metabolite of nicotine, is the biomarker of choice due to its longer half-life compared to nicotine. Nicotine is a chiral molecule, with (S)-(-)-nicotine being the predominant enantiomer in tobacco. Its metabolism is stereoselective, meaning that different enantiomers are processed at different rates in the body. This stereoselectivity underscores the importance of chiral analytical methods for accurately quantifying nicotine and its metabolites.
These application notes provide a detailed protocol for the analysis of nicotine metabolites using R-(+)-cotinine as an internal standard. The use of an enantiomeric internal standard can offer advantages in chiral liquid chromatography-mass spectrometry (LC-MS) analysis by closely mimicking the chromatographic behavior and ionization response of the target analyte, (S)-(-)-cotinine, leading to improved accuracy and precision.
Nicotine Metabolism Signaling Pathway
The metabolism of nicotine is a complex process primarily occurring in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP2A6. The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.
Experimental Protocols
This section details the recommended protocols for sample preparation and LC-MS/MS analysis for the quantification of cotinine in biological matrices using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for urine samples.[1]
Materials:
-
Urine sample
-
This compound internal standard solution (in methanol)
-
5 N Sodium Hydroxide (NaOH)
-
Methylene (B1212753) chloride:diethyl ether (50:50, v/v)
-
0.25 N Hydrochloric acid (HCl)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 4 mL glass vial, add 250 µL of the urine sample.
-
Add 40 µL of the this compound internal standard solution.
-
Add 50 µL of 5 N NaOH to basify the sample.
-
Add 1.5 mL of the methylene chloride:diethyl ether extraction solvent.
-
Vortex for 1.5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer 1 mL of the lower organic layer to a clean 1.5 mL HPLC vial.
-
Add 10 µL of 0.25 N HCl to the organic extract.
-
Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.[2]
Materials:
-
Plasma or serum sample
-
This compound internal standard solution (in methanol)
-
Centrifuge
Procedure:
-
To a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 20 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions for Chiral Separation:
| Parameter | Condition |
| Column | Chiralpak AGP, 150 x 2.1 mm, 5 µm (or equivalent chiral column) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% A for 1 min, linear gradient to 50% A over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-(-)-Cotinine | 177.1 | 98.1 | 20 |
| This compound (IS) | 177.1 | 98.1 | 20 |
| (S)-(-)-Nicotine | 163.1 | 130.1 | 18 |
| trans-3'-hydroxycotinine | 193.1 | 80.1 | 25 |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample collection to data analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of nicotine and its metabolites. While specific data for methods using this compound as an internal standard is limited in publicly available literature, the values presented are representative of validated methods for these analytes and provide a benchmark for method development and validation.
Table 1: Linearity and Quantification Limits of LC-MS/MS Methods for Nicotine Metabolites
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Cotinine | Urine | 5 - 5,000 | 5 | [1] |
| Cotinine | Plasma | 1 - 500 | 1 | [2] |
| Cotinine | Plasma | 0.5 - 1,000 | 0.2 | [3] |
| Nicotine | Urine | 2 - 1,000 | 2 | |
| Nicotine | Plasma | 1 - 500 | 1 | |
| trans-3'-hydroxycotinine | Urine | 10 - 5,000 | 10 |
Table 2: Recovery and Precision of LC-MS/MS Methods for Nicotine Metabolites
| Analyte | Matrix | Extraction Method | Recovery (%) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Reference |
| Cotinine | Plasma | Protein Precipitation | >90 | < 5 | < 7 | |
| Cotinine | Plasma | SPE | >95 | < 5 | < 10 | |
| Nicotine | Rat Plasma | Protein Precipitation | 89.5 | < 15 | < 15 | |
| Cotinine | Rat Plasma | Protein Precipitation | 91.3 | < 15 | < 15 |
Conclusion
The use of this compound as an internal standard provides a robust approach for the accurate and precise quantification of (S)-(-)-cotinine and other nicotine metabolites in biological samples. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in tobacco-related research and the development of nicotine-based therapies. The implementation of chiral separation methods is essential for a comprehensive understanding of nicotine's metabolic fate and its physiological effects.
References
Application Notes and Protocols for R-(+)-Cotinine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-Cotinine, a chiral metabolite of nicotine, is a compound of significant interest in neuroscience and pharmacology research. It is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) and modulate various downstream signaling pathways. These application notes provide detailed protocols for the proper dissolution, storage, and application of this compound in cell culture experiments to ensure reproducibility and accuracy of research findings.
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Crystalline solid or colorless oil | |
| Solubility in DMSO | ≥6.5 mg/mL to ~30 mg/mL | [2] |
| Solubility in Ethanol | ~30 mg/mL | |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| **Storage (Stock Solution) | -80°C for up to 1 year | [3] |
| Typical Cell Culture Conc. | 1 µM - 2 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound container and anhydrous DMSO to come to room temperature.
-
Weighing this compound: Carefully weigh out 17.62 mg of this compound on a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
-
Long-term Storage: Store the aliquots at -80°C for up to one year.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.
-
Example Dilution: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Final DMSO Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. The final concentration of DMSO should ideally be below 0.1%, and not exceed 0.5% for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Signaling Pathways and Visualization
This compound primarily exerts its effects through the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes. Activation of these receptors can trigger several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which can ultimately lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression related to cell survival, proliferation, and neuroprotection.
Caption: this compound signaling pathway.
The following workflow diagram illustrates the process of preparing this compound for cell culture experiments.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for Utilizing R-(+)-Cotinine as a Cytochrome P450 2A6 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cotinine (B1669453), the primary metabolite of nicotine (B1678760), serves as a crucial biomarker for assessing tobacco smoke exposure. The metabolism of cotinine is predominantly catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme, which converts it to trans-3'-hydroxycotinine (3HC). This high degree of specificity makes the R-(+)-enantiomer of cotinine an exceptional probe substrate for investigating CYP2A6 activity in vitro and in vivo. The ratio of 3HC to cotinine, often referred to as the Nicotine Metabolite Ratio (NMR), is a well-established and reliable phenotypic biomarker of CYP2A6 enzymatic activity.[1][2] Understanding the activity of CYP2A6 is critical in drug development, as this enzyme is involved in the metabolism of various pharmaceuticals and procarcinogens.[1][3]
These application notes provide detailed methodologies for utilizing R-(+)-cotinine as a probe for CYP2A6 activity, including protocols for in vitro enzyme inhibition assays and the analytical quantification of metabolites.
Metabolic Pathway of Nicotine and Cotinine
Nicotine is extensively metabolized in the liver, with approximately 70-80% being converted to cotinine.[4] This initial C-oxidation is primarily mediated by CYP2A6. Cotinine is subsequently and almost exclusively metabolized by CYP2A6 to 3HC. The high specificity of this latter step is the foundation for using the cotinine-to-3HC conversion rate as a precise measure of CYP2A6 activity. Other minor pathways for cotinine metabolism exist, but they contribute minimally to its overall clearance.
Experimental Applications and Protocols
In Vitro CYP2A6 Activity and Inhibition Assay using Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP2A6-mediated cotinine 3'-hydroxylation.
a. Experimental Workflow
The general workflow involves incubating this compound with human liver microsomes in the presence and absence of a test compound, followed by metabolite quantification.
b. Detailed Protocol
Materials:
-
This compound
-
Test compound (potential inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Internal standard (e.g., cotinine-d3, trans-3'-hydroxycotinine-d3)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). The final concentration in the incubation should be close to the Km value for CYP2A6 (approximately 235 µM) to ensure sensitivity to competitive inhibition.
-
Prepare serial dilutions of the test compound in a suitable solvent.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Phosphate buffer
-
HLM suspension
-
Test compound solution (or vehicle control)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking. The reaction time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
c. Analytical Method: LC-MS/MS Quantification
The quantification of trans-3'-hydroxycotinine is typically performed using a validated LC-MS/MS method.
-
Chromatography: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium (B1175870) formate, provides good peak shape and separation.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Typical MRM transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) |
| Cotinine | 177.1 | 80.1 |
| trans-3'-Hydroxycotinine | 193.1 | 80.1 |
| Cotinine-d3 (IS) | 180.1 | 80.1 |
d. Data Analysis
-
Calculate the peak area ratio of the analyte (trans-3'-hydroxycotinine) to the internal standard.
-
Determine the concentration of the metabolite formed in each sample using a standard curve.
-
Calculate the percent inhibition of CYP2A6 activity by the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following tables summarize key kinetic parameters for CYP2A6-mediated metabolism of cotinine and inhibitory constants for known CYP2A6 inhibitors.
Table 1: Kinetic Parameters for Cotinine 3'-Hydroxylation by CYP2A6
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | Cotinine | 234.5 ± 26.8 | 37.2 ± 2.4 | |
| Expressed CYP2A6 | Cotinine | 264.7 | N/A | |
| Human Liver Microsomes | Nicotine (to Cotinine) | 64.9 ± 32.7 | 28.1 ± 28.7 (nmol/mg/hr) |
Table 2: Inhibitory Constants (Ki and IC50) of Known CYP2A6 Inhibitors
| Inhibitor | Probe Substrate | Ki (µM) | IC50 (µM) | Inhibition Type | Reference |
| Coumarin | Nicotine (to Cotinine) | 1-5 | - | Competitive | |
| Menthofuran | Coumarin | 0.29 | - | - | |
| β-Nicotyrine | Coumarin | 1.07 | - | - | |
| Menthol | Coumarin | 110 | - | - | |
| Grapefruit Juice | Nicotine (in vivo) | - | - | Inhibition of formation | |
| Myricetin | Coumarin | - | 41.4 | Competitive | |
| 6,7-Dihydroxycoumarin | Coumarin | 0.25 | 0.39 | Competitive |
Logical Relationships in CYP2A6 Phenotyping
The use of this compound as a probe relies on a clear logical relationship between its metabolism and CYP2A6 activity. The rate of conversion of cotinine to 3HC directly reflects the functional capacity of the CYP2A6 enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity R-(+)-Cotinine: Application Notes and Protocols for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity R-(+)-Cotinine in scientific research. This compound, the primary metabolite of nicotine (B1678760), is a valuable tool for investigating nicotinic acetylcholine (B1216132) receptor (nAChR) signaling, neuroprotection, and cognitive enhancement. Its distinct pharmacological profile, with a longer half-life and more stable blood levels compared to nicotine, makes it a preferred compound for many research applications.
High-Purity this compound Suppliers
For research applications requiring high purity and stereospecificity, it is crucial to source this compound from reputable suppliers. The following table summarizes a key supplier for research-grade this compound. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Santa Cruz Biotechnology | This compound | 32162-64-4 | Not specified, for research use only. A Certificate of Analysis should be requested for lot-specific data.[1] | A chiral metabolite of Nicotine. |
Note: While Thermo Fisher Scientific and APExBIO are reputable suppliers of cotinine (B1669453), their online catalogs primarily list (-)-Cotinine or racemic mixtures. For studies requiring the specific R-(+)-enantiomer, Santa Cruz Biotechnology is a confirmed source.
Applications in Scientific Research
This compound is utilized across various research fields, primarily in neuroscience and pharmacology, due to its interaction with the cholinergic system and downstream effects.
2.1. Neuroscience Research:
-
Cognitive Enhancement: this compound has been investigated for its potential to improve memory and attention.[2]
-
Neuroprotection: Studies suggest that cotinine may offer neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] It has been shown to protect against neurotoxic insults in cell culture models.
-
Psychiatric Disorders: Research explores the potential of cotinine in modulating symptoms of depression, anxiety, and schizophrenia.[2]
-
Nicotine Addiction and Smoking Cessation: As the primary metabolite of nicotine, cotinine is a critical biomarker for tobacco exposure and is studied for its role in nicotine dependence and withdrawal.[2]
2.2. Pharmacological Studies:
-
nAChR Subtype Selectivity: this compound serves as a tool to investigate the function and pharmacology of different nAChR subtypes, including α7 and α4β2.[2]
-
Dopamine (B1211576) and Serotonin System Modulation: Research indicates that cotinine can influence the release and reuptake of key neurotransmitters like dopamine and serotonin.[2][4][5]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
3.1. In Vitro Dopamine Release Assay using PC12 Cells
This protocol is adapted from a method for measuring dopamine release from PC12 cells upon nAChR stimulation.[1]
Objective: To determine the effect of this compound on dopamine release.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Locke's solution (pH 7.4)
-
This compound
-
Nicotine (as a positive control)
-
Horseradish peroxidase (POD)
-
Monoamine oxidase (MAO)
-
96-well microplate
-
Luminometer
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium until they reach the desired confluence.
-
Cell Plating: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Washing: Gently wash the cells with Locke's solution.
-
Assay Solution Preparation: Prepare an assay solution containing 0.8 ng/mL POD, 25 ng/mL MAO, and 50 µM luminol in Locke's solution.
-
Equilibration: Add the assay solution to the cells and incubate for 5-10 minutes to allow for equilibration.
-
Stimulation: Prepare solutions of this compound and nicotine at various concentrations. Add 2 mM luminol and the agonist (this compound or nicotine) to the wells.
-
Detection: Immediately measure the chemiluminescence using a luminometer. The signal is proportional to the amount of dopamine released.
3.2. Quantification of Cotinine in Biological Samples via LC-MS/MS
This protocol provides a general workflow for the quantification of cotinine in serum, a method used by the Centers for Disease Control and Prevention (CDC).[6]
Objective: To accurately measure the concentration of this compound in serum samples.
Materials:
-
Serum samples
-
Cotinine-d3 (internal standard)
-
Methylene (B1212753) chloride
-
Solid-phase extraction (SPE) columns
-
C18 HPLC column
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation: Take a 0.5 mL aliquot of the serum sample and equilibrate it with a cotinine-d3 internal standard for 20 minutes.
-
Solid-Phase Extraction: Apply the sample to a basified SPE column.
-
Elution: Extract cotinine using methylene chloride.
-
Concentration: Concentrate the organic extract.
-
Reconstitution: Reconstitute the residue in a suitable solvent.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a C18 HPLC column. The eluant is monitored by MS/MS, and the m/z 80 daughter ion from the m/z 177 quasi-molecular ion is quantified.
3.3. In Vivo Rodent Self-Administration Protocol
This protocol is based on studies of nicotine and cotinine self-administration in rats.[7]
Objective: To assess the reinforcing properties of this compound in a rodent model.
Materials:
-
Wistar rats
-
Intravenous catheters
-
Operant conditioning chambers equipped with active and inactive levers
-
Infusion pump
-
This compound solution in saline
-
Saline solution (for control)
Procedure:
-
Animal Preparation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period.
-
Food Restriction: A light food restriction can be introduced to maintain rats at approximately 85% of their free-feeding body weight to encourage exploratory behavior.
-
Acquisition Phase: Place rats in the operant conditioning chambers. Responses on the active lever will result in an intravenous infusion of either this compound (at doses ranging from 0.0075 to 0.06 mg/kg/infusion) or saline. Responses on the inactive lever have no consequence.
-
Fixed-Ratio (FR) Schedule: Start with an FR1 schedule (one lever press results in one infusion) for a set number of sessions. This can be followed by an FR2 or higher schedule to assess motivation.
-
Data Collection: Record the number of infusions, active lever presses, and inactive lever presses throughout the sessions.
-
Data Analysis: Analyze the data to determine if this compound supports self-administration compared to saline.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding cotinine. These values can serve as a reference for experimental design.
Table 1: Pharmacokinetic Parameters of Cotinine
| Parameter | Value | Species | Reference |
| Elimination Half-Life | 12 - 16 hours | Human | [4] |
| Plasma Clearance | 0.4 - 1.0 mL/min/kg | Human | [4] |
| Brain Half-Life | ~350 minutes | Rat | [4] |
| Brain Half-Life | 20 - 30 minutes | Mouse | [4] |
Table 2: Cotinine Concentrations in Biological Fluids of Smokers
| Biological Fluid | Concentration Range (ng/mL) | Smoker Type | Reference |
| Blood | 250 - 350 | Regular Smokers | [4] |
| Blood | up to 800 - 900 | Heavy Smokers | [4] |
| Urine | 1043.7 (mean) | Smokers | [8] |
| Saliva | 327.39 (mean) | Smokers | [8] |
Table 3: In Vitro Activity of Cotinine
| Assay | Receptor/Target | EC50 / IC50 | Reference |
| Dopamine Overflow | nAChRs (rat striatal slices) | 30 - 350 µM | [5] |
| [3H]nicotine Displacement | Torpedo membrane | Ki = 520 µM | |
| [125I]α-bungarotoxin Displacement | Torpedo membrane | IC50 = 50 µM |
Signaling Pathways and Experimental Workflows
5.1. This compound Signaling Pathways
This compound primarily exerts its effects through the modulation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Its interaction with these receptors, particularly the α7 and α4β2 subtypes, can trigger a cascade of downstream signaling events.
Caption: this compound signaling pathways.
5.2. Experimental Workflow for In Vitro Dopamine Release Assay
The following diagram illustrates the key steps in the in vitro dopamine release assay.
Caption: Workflow for in vitro dopamine release assay.
5.3. Logical Relationship of Cotinine's Effects
This diagram illustrates the logical flow from this compound's molecular interactions to its observed physiological and behavioral effects.
Caption: Logical flow of this compound's effects.
References
- 1. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease [frontiersin.org]
- 4. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 6. phenxtoolkit.org [phenxtoolkit.org]
- 7. Self-Administration of Cotinine in Wistar Rats: Comparisons to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry of R-(+)-Cotinine in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(+)-Cotinine, the primary metabolite of nicotine, has emerged as a compound of significant interest for its potential therapeutic effects on the central nervous system. Unlike nicotine, this compound exhibits a more favorable safety profile, lacking significant cardiovascular and addictive properties.[1][2] Research in rodent models has demonstrated its psychoactive effects, including improvements in cognition, memory, and emotional regulation, as well as potential antidepressant and anxiolytic activities.[1][3] These application notes provide a comprehensive overview of the dosimetry, pharmacokinetics, and administration protocols for this compound in behavioral studies involving rats and mice, enabling researchers to design and execute robust and reproducible experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound derived from various rodent studies. This information is crucial for appropriate dose selection and experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Rat | Mouse | Citation |
| Brain Half-life | ~350 min | 20–30 min | [4] |
| Plasma Half-life | ~7 hours | ~40 min | |
| Time to Max Brain Conc. (s.c.) | 20–60 min | Not explicitly stated | |
| Bioavailability (Oral) | High | Not explicitly stated | |
| Primary Metabolizing Enzyme | Not CYP2A6 (major human enzyme) | Not CYP2A6 |
Table 2: Effective Doses of this compound in Rodent Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation |
| Locomotor Activity | Rat | Subcutaneous (s.c.) | 0.1 mg/kg | Decreased activity | |
| Locomotor Activity | Rat | Subcutaneous (s.c.) | 10–50 mg/kg | Decreased activity | |
| Self-Administration | Rat | Intravenous (i.v.) | 0.015–0.06 mg/kg/infusion | Reinforcing effects | |
| Cognitive Enhancement | Rat | Subcutaneous (s.c.) / Oral | 0.03–10 mg/kg | Improved performance in 5CSRTT | |
| Antidepressant-like | Mouse | Not specified | Not explicitly stated | Reduced immobility in stress models | |
| Anxiolytic-like | Rat | Not specified | Not explicitly stated | Reduced anxiety-like behaviors |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Behavioral Studies
1. Materials:
-
This compound (e.g., from Sigma-Aldrich)
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
2. Solution Preparation:
-
Determine the desired stock concentration of this compound based on the highest dose to be administered and a standard injection volume (e.g., 1 ml/kg for subcutaneous injection).
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare fresh solutions daily. For chronic studies, store the stock solution according to the manufacturer's recommendations (typically refrigerated and protected from light).
3. Administration:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Calculate the volume of the this compound solution to be administered based on the animal's weight and the target dose.
-
Administer the solution via the desired route (subcutaneous, intraperitoneal, or intravenous). For oral administration, gavage can be used. Subcutaneous and intravenous administration have been shown to be more efficient for brain penetration than intraperitoneal administration.
Protocol 2: Locomotor Activity Assessment
Objective: To assess the effect of this compound on spontaneous locomotor activity.
1. Apparatus:
-
Open field activity chambers equipped with photobeam detectors.
2. Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the start of the experiment.
-
Place each rat individually into an activity chamber for a 30-minute habituation session.
-
After habituation, remove the rat from the chamber and administer the assigned dose of this compound or vehicle via subcutaneous injection.
-
Immediately return the rat to the activity chamber and record locomotor activity for a 60-minute test session.
-
Analyze the data in 10-minute bins to observe the time course of the drug's effect.
Protocol 3: Intravenous Self-Administration
Objective: To determine the reinforcing properties of this compound.
1. Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Intravenous catheters.
2. Surgical Procedure:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia.
-
Allow the rat to recover for at least 5-7 days before starting the experiment.
3. Procedure:
-
Initially, train the rats to press the active lever for a food reward to facilitate the acquisition of lever-pressing behavior.
-
Once lever pressing is established, switch the reinforcement to intravenous infusions of this compound (e.g., 0.03 mg/kg/infusion) or saline.
-
A response on the active lever results in an intravenous infusion of the drug, while a response on the inactive lever has no consequence.
-
Conduct daily sessions (e.g., 2 hours) and record the number of active and inactive lever presses.
-
Different schedules of reinforcement, such as fixed-ratio (FR) and progressive-ratio (PR), can be used to assess the motivation to self-administer the drug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for behavioral studies.
Caption: Logical workflow for a dose-response study.
References
- 1. researchers.uss.cl [researchers.uss.cl]
- 2. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
Analytical Techniques for the Enantioselective Separation of R-(+)-Cotinine
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction:
Cotinine (B1669453), the primary metabolite of nicotine, possesses a chiral center, leading to the existence of two enantiomers: R-(+)-cotinine and S-(-)-cotinine. These enantiomers can exhibit different pharmacological and toxicological profiles, making their selective analysis crucial in various fields, including pharmacology, toxicology, and tobacco product research. This document provides detailed application notes and protocols for the analytical separation of this compound from its S-(-) enantiomer, focusing on chromatographic and electrophoretic techniques.
Key Analytical Techniques
The primary methods for the enantioselective separation of cotinine involve chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), as well as Capillary Electrophoresis (CE).[1][2] These techniques utilize a chiral selector, either in the stationary phase (chiral stationary phase, CSP) or as an additive to the mobile phase, to create diastereomeric complexes with the cotinine enantiomers, enabling their separation.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for separating cotinine enantiomers. The choice of the chiral stationary phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective.
Workflow for Chiral HPLC Separation of Cotinine Enantiomers
Caption: General workflow for the chiral HPLC analysis of cotinine enantiomers.
Protocol: Chiral HPLC Separation using a Polysaccharide-based CSP
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Chiral Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), can improve peak shape and resolution.[4]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm is common for cotinine.[5] Mass spectrometry can provide higher sensitivity and selectivity.
-
Sample Preparation: Biological samples may require a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes of interest and reduce matrix effects.
Quantitative Data Summary: Chiral HPLC
| Parameter | Value | Reference |
| Resolution (Rs) | 2.9 - 7.57 | |
| Retention Times | This compound: ~8.34 min, S-(-)-Cotinine: ~7.64 min | |
| Limit of Detection (LOD) | ~5 µg/mL |
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that offers faster separations and lower solvent consumption compared to HPLC. It utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent (modifier).
Protocol: Chiral SFC Separation
-
Instrumentation: An SFC system with a UV detector or mass spectrometer.
-
Chiral Column: Similar polysaccharide-based CSPs as used in HPLC are effective.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol (B129727) or isopropanol. An amine additive like DEA is often included.
-
Flow Rate: Typically higher than HPLC, in the range of 2-4 mL/min.
-
Back Pressure: Maintained to keep CO2 in a supercritical state (e.g., 8 MPa).
-
Temperature: Column temperature is typically controlled (e.g., 30-40°C).
Quantitative Data Summary: Chiral SFC
| Parameter | Value | Reference |
| Resolution (Rs) | 2.6 | |
| Enantioselectivity (α) | 1.44 | |
| Analysis Time | < 2.5 minutes | |
| Detection Limits | ~5 ng/µL |
Gas Chromatography (GC)
Chiral GC is another viable method, often requiring derivatization of the cotinine enantiomers to enhance volatility and improve separation on a chiral stationary phase.
Logical Flow for Chiral GC Method Development
Caption: Decision and workflow for chiral GC method development.
Protocol: Chiral GC with Derivatization
-
Derivatization: Cotinine can be demethylated to nornicotine, which is then derivatized with a chiral reagent like (-)-camphanic acid chloride to form diastereomers.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based chiral capillary column is commonly used.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is used to separate the diastereomeric derivatives.
Quantitative Data Summary: Chiral GC
| Parameter | Value | Reference |
| Limit of Detection for R-(+)-isomer | 0.5% in a mixture | |
| Enantiomeric Purity Determination | >98% |
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume. For enantioselective separation, a chiral selector is added to the background electrolyte.
Protocol: Chiral CE Separation
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) at a specific pH.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin) are commonly used as chiral selectors in the BGE.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: On-column UV detection is typically employed.
Quantitative Data Summary: Chiral CE
| Parameter | Value | Reference |
| Analysis Time | < 7 minutes | |
| Limit of Detection | 5 ng/mL |
Conclusion
The choice of analytical technique for separating this compound from its enantiomer depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Chiral HPLC and SFC are currently the most robust and widely used methods, offering excellent resolution and sensitivity. Chiral GC, often requiring derivatization, and chiral CE, with its high efficiency, provide valuable alternatives. The detailed protocols and comparative data presented here serve as a comprehensive guide for researchers and scientists in selecting and implementing the most suitable method for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of R-(+)-Cotinine Dosage for Neuroprotection Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for optimizing the use of R-(+)-Cotinine in neuroprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it investigated for neuroprotection? this compound is the primary and most stable metabolite of nicotine (B1678760), possessing a significantly longer biological half-life (15-19 hours) compared to nicotine (2-3 hours).[1] It is being actively researched for its neuroprotective potential due to evidence suggesting it offers many of the beneficial effects of nicotine without the associated adverse side effects, such as addictive properties and cardiovascular issues.[2][3] Studies have shown its potential in models of Alzheimer's disease and Parkinson's disease.[2][4]
Q2: What are recommended starting dosage ranges for this compound in neuroprotection studies? Starting dosages vary significantly between in vitro and in vivo models.
-
In Vitro (Cell Cultures): For studies on cultured neurons, effective concentrations for neuroprotection against insults like amyloid-beta (Aβ) toxicity typically range from 0.1 µM to 10 µM.[5] Some studies have investigated concentrations up to 1 mM, but cytotoxic effects may appear at higher concentrations.[6]
-
In Vivo (Animal Models): In rodent models of Alzheimer's disease, oral administration of this compound at doses of 2.5 mg/kg to 5 mg/kg has been shown to prevent memory loss and reduce amyloid plaque burden.[2][7]
Q3: Is this compound toxic to neuronal cells? this compound generally exhibits low toxicity compared to nicotine.[6] In cultured rat hippocampal neurons, concentrations of 100 nM and 1 µM were reported to reduce neuron survival and neurite production.[8] However, another study on MRC-5 lung fibroblasts found that concentrations up to 1 mM did not significantly affect cell viability after 24 hours.[6] It is crucial to determine the cytotoxic threshold for your specific cell type using a dose-response analysis.
Q4: What are the primary mechanisms of action for this compound's neuroprotective effects? this compound appears to exert its neuroprotective effects through multiple mechanisms:
-
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): While a weak agonist, cotinine (B1669453) can act as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine.[5][9]
-
Anti-Aggregation Properties: It has been shown to bind to Aβ peptides, inhibiting their aggregation and fibrillation, which is a key pathological process in Alzheimer's disease.[2][3]
-
Activation of Pro-Survival Signaling: Cotinine stimulates critical pro-survival and anti-apoptotic signaling pathways, notably the Akt/GSK3β pathway, which promotes neuronal survival.[2][9]
-
Anti-inflammatory Effects: It can suppress the release of oxygen free radicals and augment anti-inflammatory pathways.[3][4]
Q5: How does this compound's neuroprotective profile compare to that of nicotine? Cotinine is often considered a safer alternative to nicotine for therapeutic development. While both compounds have demonstrated neuroprotective capabilities, cotinine does not present the significant addictive properties or cardiovascular side effects associated with nicotine.[2][3] In some cellular models, cotinine has been shown to be as potent as nicotine in providing cytoprotection.[1]
Troubleshooting Guide
Issue 1: No observable neuroprotective effect in my experiment.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Dosage | The concentration of this compound may be outside the therapeutic window for your model. Solution: Perform a comprehensive dose-response curve, testing a wide range of concentrations (e.g., for in vitro work, from 10 nM to 100 µM) to identify the optimal dose. |
| Inappropriate Timing of Administration | The timing of cotinine application relative to the neurotoxic insult is critical. Solution: Test different administration protocols. In animal models, pre-treatment before the insult has shown efficacy.[10][11] For cell cultures, evaluate pre-incubation, co-treatment, and post-insult application. |
| Model Insensitivity | The specific neurotoxic insult or cell/animal model may not be responsive to cotinine's mechanism of action. Solution: Review the literature to ensure your model is appropriate. Cotinine has shown robust effects against Aβ and glutamate-induced toxicity.[4][12] |
| Compound Degradation | Improper storage or handling may have degraded the this compound. Solution: Verify the storage conditions of your compound stock. Prepare fresh working solutions for each experiment from a reliable source. |
Issue 2: High levels of cell death or animal toxicity observed.
| Possible Cause | Troubleshooting Steps |
| Dosage is too High | You may be observing cytotoxic effects of the compound itself. Solution: Immediately lower the concentration. Refer to cytotoxicity data (see Table 3) and perform a viability assay (e.g., MTT, LDH) to establish a non-toxic working range for your specific model.[6] |
| Solvent Toxicity | The vehicle used to dissolve this compound may be causing toxicity. Solution: Run a "vehicle-only" control group to assess the toxicity of the solvent at the concentration used in your experiments. If toxic, consider alternative, more biocompatible solvents. |
| Contamination | The cell culture or compound stock may be contaminated. Solution: Perform standard checks for microbial contamination in your cell cultures and compound solutions. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Inconsistent Protocols | Minor variations in timing, concentrations, or cell handling can lead to significant variability. Solution: Standardize all experimental procedures. Use checklists and ensure all personnel are following the exact same protocol. | | Cell Culture Health | Variations in cell passage number, confluency, or general health can affect results. Solution: Use cells within a consistent and low passage number range. Ensure cells are seeded at a uniform density and appear healthy before starting the experiment. | | Biological Variability | Inherent biological differences, especially in animal studies, can cause data scatter. Solution: Increase the sample size (n) for each experimental group to improve statistical power and reduce the impact of individual outliers. |
Quantitative Data Summary
Table 1: Summary of Effective In Vitro Dosages of this compound
| Cell Type | Neurotoxic Insult | Effective Cotinine Concentration | Observed Neuroprotective Effect | Reference |
| Embryonic Cortical Neurons | 5 µM Amyloid-β (Aβ) | 0.1 µM - 10 µM | Increased cell survival from 63% to 83% | [5] |
| PC12 Cells | Glutamate (B1630785) | Not specified | Cytoprotective effects similar in potency to nicotine | [1][4][12] |
| E18 Rat Hippocampal Neurons | N/A (developmental study) | 100 nM - 1 µM | Reduced neuron survival and neurite production | [8] |
Table 2: Summary of Effective In Vivo Dosages of this compound
| Animal Model | Administration Route | Effective Cotinine Dosage | Observed Neuroprotective/Cognitive Effect | Reference |
| Tg6799 AD Mice | Oral Gavage | 2.5 mg/kg/day | Prevented memory loss and reduced Aβ plaque burden when given before pathology development. | [4][7] |
| Tg6799 AD Mice | Oral Gavage | 5 mg/kg/day | Improved memory and reduced plaque pathology when given after disease onset. | [4][7] |
| Adult Rhesus Monkeys | Not specified | Not specified | Improved working memory performance. | [2] |
Table 3: Comparative Cytotoxicity of Cotinine vs. Nicotine (MRC-5 Cell Line, 24h Exposure)
| Compound | Concentration | Cell Viability (% of Control) | Conclusion | Reference |
| Nicotine | 2 mM | ~50% | Cytotoxic at high concentrations. | [6] |
| ≤ 750 µM | No significant modification | Non-toxic at lower concentrations. | [6] | |
| Cotinine | 2 mM | ~80-90% (estimated) | Selected for further study, implies lower toxicity than nicotine. | [6] |
| 1 µM - 1 mM | No significant modification | Unaffected viability across a wide range; lower toxicity than nicotine. | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Amyloid-β (Aβ) Toxicity
This protocol is adapted from methodologies used to assess cotinine's protective effects on primary neurons.[5]
-
Cell Culture: Plate primary embryonic cortical neurons on poly-D-lysine coated plates at a suitable density. Culture for 7 days in vitro (DIV) to allow for maturation.
-
Aβ Preparation: Prepare oligomerized Aβ₁₋₄₂ by dissolving the peptide and incubating it at 37°C for 24 hours to allow for aggregation.
-
Treatment Groups:
-
Control (vehicle only)
-
Aβ only (e.g., 5 µM final concentration)
-
Aβ + this compound (test a range, e.g., 0.1 µM, 1 µM, 10 µM)
-
This compound only (to control for compound toxicity)
-
-
Application: Pre-incubate the neuronal cultures with the desired concentrations of this compound for 1-2 hours.
-
Insult: Add the prepared Aβ solution to the appropriate wells.
-
Incubation: Incubate the treated cells for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Viability Assessment (Live/Dead Staining):
-
Alternatively, use a fluorescent live/dead assay kit (e.g., Calcein-AM for live cells, Propidium Iodide or Ethidium Homodimer-1 for dead cells).
-
Incubate cells with the dyes according to the manufacturer's protocol.
-
Visualize and quantify the number of live (green) and dead (red) cells using fluorescence microscopy.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control group (set to 100%). Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.
Signaling Pathways and Workflows
This compound Neuroprotective Signaling
This compound is known to promote neuronal survival by activating the PI3K/Akt signaling pathway.[9][13] Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 Beta (GSK3β), a pro-apoptotic enzyme.[2] This cascade ultimately enhances cell survival.
Caption: this compound modulation of the pro-survival Akt/GSK3β pathway.
Experimental Workflow Visualization
The following diagram outlines the key steps for an in vitro experiment designed to test the neuroprotective effects of this compound.
Caption: Workflow for an in vitro neuroprotection assay.
Troubleshooting Logic Flow
Use this decision tree if your experiment fails to show a neuroprotective effect with this compound.
Caption: Decision tree for troubleshooting lack of neuroprotection.
References
- 1. The potential role of cotinine in the cognitive and neuroprotective actions of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 4. Frontiers | Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cotinine halts the advance of Alzheimer's disease-like pathology and associated depressive-like behavior in Tg6799 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomolar concentrations of nicotine and cotinine alter the development of cultured hippocampal neurons via non-acetylcholine receptor-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-related neuroprotective effects of chronic nicotine in 6-hydroxydopamine treated rats, and loss of neuroprotection in α4 nicotinic receptor subunit knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotine-Induced Neuroprotection in Rotenone In Vivo and In Vitro Models of Parkinson's Disease: Evidences for the Involvement of the Labile Iron Pool Level as the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: R-(+)-Cotinine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of R-(+)-Cotinine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the context of this compound analysis, components of biological samples like plasma, urine, or saliva can either suppress or enhance the cotinine (B1669453) signal during mass spectrometry analysis. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[4][5] The primary cause of matrix effects, especially in electrospray ionization (ESI), is competition for ionization between cotinine and matrix components in the MS source.[4]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most widely recommended and effective method to compensate for matrix effects.[6][7] A SIL-IS, such as Cotinine-d3, is chemically identical to the analyte but has a different mass.[8][9] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal variations and improving the precision and accuracy of quantification.[10]
Q3: Which sample preparation technique is best for reducing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. The three most common methods are:
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing interfering matrix components, leading to cleaner extracts and reduced matrix effects.[1][4] Automated SPE systems can also improve throughput for large sample batches.[8][9][11]
-
Liquid-Liquid Extraction (LLE): A widely used technique that can provide clean extracts.[1][4] Optimization of solvents and pH is crucial for efficient extraction of cotinine while minimizing the co-extraction of interfering substances.[12]
-
Protein Precipitation (PPT): A simpler and faster method, but it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.[1][4]
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[13] The matrix factor (MF) is calculated as:
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For basic compounds like cotinine, acidic mobile phases (e.g., with formic acid) are often used to ensure protonation and good peak shape.[4] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Inconsistent or Low Analyte Response | Significant matrix effects (ion suppression). | Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).[1] Utilize a stable isotope-labeled internal standard (e.g., Cotinine-d3) to correct for signal variability.[6] |
| Suboptimal MS/MS parameters. | Optimize precursor and product ion selection, collision energy, and other MS parameters for maximum sensitivity.[14] | |
| Analyte degradation. | Ensure proper sample handling and storage conditions. Investigate the stability of cotinine in the specific matrix under your experimental conditions.[4] | |
| High Background Noise | Insufficient sample cleanup. | Improve the sample preparation procedure to remove more matrix components.[5] |
| Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. | |
| Carryover between Injections | Inadequate cleaning of the autosampler and injection port. | Optimize the autosampler wash procedure, using a strong solvent to remove residual analyte. |
| Adsorption of the analyte to LC system components. | Use biocompatible PEEK tubing and fittings where possible. |
Experimental Protocols
Generic Liquid-Liquid Extraction (LLE) Protocol for Cotinine in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Cotinine-d3 at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol, 9:1 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Generic Solid-Phase Extraction (SPE) Protocol for Cotinine in Urine
This protocol is a general guideline and should be optimized for your specific application and SPE cartridge type.
-
Sample Pre-treatment:
-
To 500 µL of urine sample, add 50 µL of internal standard working solution (e.g., Cotinine-d3 at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | Typical Value Range | Biological Matrix | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | Plasma, Serum | [8][9][11] |
| 1 - 500 ng/mL | Rat Plasma | [15] | |
| 2 - 5000 ng/mL | Urine | [12] | |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL | Mouse Plasma | [16] |
| 0.20 ng/mL | Human Plasma | [8][9][11] | |
| Recovery | >95% | Plasma | [8][9] |
| >90% | Urine, Oral Fluid, Hair | [10] | |
| Intra-assay Precision (%CV) | < 5% | Plasma | [8][9] |
| Inter-assay Precision (%CV) | < 10% | Plasma | [8][9] |
| Matrix Effect | < 10% | Serum, Plasma | [8][9][11] |
Visualizations
Caption: Workflow for mitigating matrix effects in this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Overcoming matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repositori.upf.edu]
- 11. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 13. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
How to prevent the degradation of R-(+)-Cotinine during sample storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of R-(+)-Cotinine during sample storage to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the dextrorotatory enantiomer of cotinine (B1669453), the primary metabolite of nicotine (B1678760). In biological systems, the metabolism of nicotine, which is predominantly the (S)-(-)-enantiomer, can lead to the formation of both (R)-(+) and (S)-(-)-cotinine, although the (S)-enantiomer is more common. The stability of this compound in stored samples is crucial for accurate pharmacokinetic and toxicological studies, as well as for monitoring tobacco exposure. Degradation can lead to an underestimation of its concentration, impacting data interpretation and the validity of research findings.
Q2: What are the primary factors that can cause this compound degradation in stored samples?
A2: The primary factors contributing to the degradation of this compound in biological samples include:
-
Temperature: Elevated temperatures accelerate chemical and enzymatic degradation processes.
-
pH: Non-optimal pH can lead to hydrolysis and other chemical degradation reactions.
-
Light Exposure: UV and ambient light can induce photodegradation.
-
Oxidation: Exposure to air and oxidizing agents can lead to oxidative degradation of the molecule.
-
Microbial Contamination: Bacteria and other microorganisms can metabolize cotinine, leading to its degradation.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the sample matrix and potentially accelerate degradation.
Q3: Are there stereospecific considerations for the degradation of this compound versus S-(-)-Cotinine?
A3: While the metabolism of nicotine enantiomers shows stereoselectivity, with S-(-)-nicotine being metabolized differently than R-(+)-nicotine, there is limited direct evidence in the current literature to suggest a significant difference in the in vitro storage stability between this compound and S-(-)-Cotinine under typical laboratory conditions.[2] However, enzymatic degradation, if present due to microbial contamination, could potentially exhibit stereoselectivity. For the most rigorous studies, it is prudent to assume that storage conditions could potentially affect enantiomers differently and to validate stability for the specific enantiomer of interest.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected this compound concentrations in stored samples.
This issue often points to sample degradation during storage. Follow these troubleshooting steps to identify and resolve the problem.
Step 1: Review Your Storage Conditions
-
Temperature: Verify that your samples have been consistently stored at the recommended temperature. For long-term storage (months to years), -80°C is optimal. For short-term storage (days to weeks), -20°C is generally sufficient. Refrigeration at 2-8°C can be used for very short-term storage (up to 48 hours).[3]
-
Light Exposure: Ensure that samples have been protected from light. Use amber-colored storage vials or store clear vials in a dark freezer or box.
-
Container Type: Use high-quality, inert polypropylene (B1209903) or glass vials with secure caps (B75204) to prevent contamination and sample evaporation.
Step 2: Evaluate Sample Handling Procedures
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample.
-
pH Control: For aqueous samples like urine, consider adjusting the pH to a neutral or slightly acidic range (pH 6-7) to minimize base-catalyzed hydrolysis, although cotinine is relatively stable across a range of pH values. However, for extraction purposes, a basic pH is often used to ensure cotinine is in its unionized form.[4]
-
Headspace: Minimize the headspace in your storage vials to reduce exposure to oxygen.
Step 3: Assess for Potential Contamination
-
Microbial Growth: Visually inspect samples for any signs of microbial growth. If contamination is suspected, discard the sample. Implement aseptic collection and handling techniques to prevent future contamination.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Human Plasma
This protocol is designed to assess the stability of this compound in plasma under accelerated conditions to predict its long-term stability.
1. Materials and Reagents:
- Human plasma (drug-free)
- This compound standard
- This compound-d3 (internal standard)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (B52724) (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Polypropylene cryovials (2 mL)
- Calibrated temperature- and humidity-controlled stability chambers
- LC-MS/MS system
2. Sample Preparation: a. Prepare a stock solution of this compound in methanol. b. Spike the drug-free human plasma with the this compound stock solution to achieve a final concentration relevant to your study (e.g., 50 ng/mL). c. Gently mix the spiked plasma and let it equilibrate for 30 minutes at room temperature. d. Aliquot the spiked plasma into cryovials (e.g., 500 µL per vial).
3. Storage Conditions: a. Timepoint 0 (Baseline): Immediately analyze a set of aliquots to establish the initial concentration. b. Accelerated Conditions: Place sets of aliquots in a stability chamber at 40°C ± 2°C / 75% RH ± 5% RH . c. Real-Time Conditions: Place sets of aliquots in a freezer at -20°C ± 5°C . d. Refrigerated Conditions: Place sets of aliquots in a refrigerator at 5°C ± 3°C .
4. Testing Schedule:
- Accelerated: Analyze samples at 1, 2, 4, and 8 weeks.
- Real-Time and Refrigerated: Analyze samples at 1, 3, and 6 months.
5. Analytical Method (LC-MS/MS): a. Sample Extraction: i. To 100 µL of thawed plasma sample, add 10 µL of the internal standard solution (this compound-d3). ii. Add 300 µL of cold acetonitrile to precipitate proteins. iii. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. iv. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. v. Reconstitute the residue in 100 µL of the mobile phase. b. LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient elution
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL c. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Monitor the appropriate MRM transitions for this compound and its internal standard.
6. Data Analysis: a. Calculate the concentration of this compound at each time point relative to the timepoint 0 concentration. b. Plot the percentage of this compound remaining versus time for each storage condition. c. Determine the degradation rate constant and shelf-life under each condition.
Data Presentation
Table 1: Stability of this compound in Human Saliva under Various Storage Conditions
| Storage Condition | Duration | Mean Concentration (ng/mL) | % Recovery |
| Immediate Analysis | 0 days | 457 | 100% |
| Mail (Room Temp) | 5-7 days | 446 | 97.6% |
| 4°C | 30 days | 468 | 102.4% |
| 4°C | 90 days | 439 | 96.1% |
| -20°C | 30 days | 433 | 94.7% |
| -20°C | 90 days | 447 | 97.8% |
| Data adapted from a study on cotinine stability in saliva.[5] |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for this compound stability assessment.
References
- 1. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species variation and stereoselectivity in the metabolism of nicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Baseline Separation of Cotinine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analytical separation of cotinine (B1669453) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the poor resolution of cotinine enantiomers?
A1: The most frequent cause of poor resolution is an inappropriate choice of chiral stationary phase (CSP). The selection of the CSP is critical for achieving stereoselectivity for cotinine enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are often a good starting point. Additionally, suboptimal mobile phase composition, including the type and concentration of the organic modifier and any additives, can significantly impact resolution.[1][2]
Q2: Why am I observing peak tailing with my cotinine enantiomers?
A2: Peak tailing for cotinine, a basic compound, is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based CSPs. To mitigate this, adding a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase is recommended. This helps to saturate the active sites on the stationary phase and improve peak shape.
Q3: Can temperature affect the separation of cotinine enantiomers?
A3: Yes, temperature can have a significant and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature can alter the thermodynamics of the interaction between the cotinine enantiomers and the CSP, potentially improving resolution. It is a valuable parameter to screen during method development.
Q4: I am not seeing any separation of the enantiomers. What should I do first?
A4: First, confirm that your column is a chiral stationary phase and is appropriate for the separation of basic compounds like cotinine. Ensure that the mobile phase composition is suitable for the column and the analyte. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. If there is still no separation, a systematic screening of different chiral columns and mobile phase compositions is necessary.
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for cotinine enantiomer separation?
A5: SFC is known for its superiority in chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[3] The use of supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent, leads to low viscosity and high diffusivity, which contributes to rapid separations.[3][4]
Troubleshooting Guides
Issue 1: Poor or No Baseline Separation
If you are experiencing inadequate separation of cotinine enantiomers, follow this troubleshooting workflow:
References
Technical Support Center: Enhancing the Oral Delivery of R-(+)-Cotinine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formulation of R-(+)-Cotinine for enhanced oral delivery.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: this compound, the primary metabolite of nicotine, inherently exhibits high oral bioavailability, reported to exceed 95% in humans. This high bioavailability is attributed to minimal first-pass metabolism. Therefore, the focus of formulation development is often on optimizing drug release kinetics and ensuring consistent absorption rather than overcoming poor initial bioavailability.
Q2: What are the key physicochemical properties of this compound relevant to oral formulation?
A2: Understanding the physicochemical properties of this compound is crucial for designing an effective oral dosage form. Key parameters are summarized in the table below. There are some discrepancies in the reported aqueous solubility of cotinine (B1669453), which may be due to different experimental conditions or the salt form used. Researchers should experimentally determine the solubility of their specific this compound source in relevant physiological media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 40-42 °C | [2] |
| logP | 0.07 - 0.39 | [3] |
| pKa (Strongest Basic) | 4.79 | |
| Aqueous Solubility | 117 g/L (reported by one source); "Not miscible or difficult to mix in water" (reported by another) |
Q3: Which advanced formulation strategies can be applied to optimize the oral delivery of this compound?
A3: While this compound has high bioavailability, advanced formulation strategies can be employed to control its release profile, improve absorption consistency, and potentially reduce inter-subject variability. Promising approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. SEDDS can enhance the solubility and absorption of lipophilic drugs, and for a compound like cotinine, they can ensure a consistent and reproducible absorption profile.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can offer several advantages, including improved stability, controlled release, and the potential for targeted delivery. Nanoparticles can be formulated from a variety of materials, including polymers and lipids.
Q4: What are the critical parameters to consider when developing a SEDDS formulation for this compound?
A4: Key parameters for developing a successful SEDDS formulation include the selection of excipients (oil, surfactant, and co-surfactant) based on the drug's solubility, the construction of pseudo-ternary phase diagrams to identify the optimal self-emulsification region, and the characterization of the resulting microemulsion's droplet size and stability.
Q5: How can I quantify the concentration of this compound in plasma samples for bioavailability studies?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of cotinine in biological matrices like plasma. A validated LC-MS/MS method will be essential for accurately determining the pharmacokinetic parameters of your this compound formulation.
Troubleshooting Guides
Issue 1: Poor and Inconsistent Drug Loading in SEDDS Formulation
Question: My this compound is not dissolving sufficiently in the oil phase of my SEDDS formulation, leading to low and variable drug loading. What can I do?
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Low solubility in the selected oil. | Screen a wider range of oils (e.g., long-chain triglycerides, medium-chain triglycerides, and fatty acid esters) to identify one with higher solubilizing capacity for this compound. |
| Insufficient surfactant/co-surfactant concentration. | Increase the proportion of surfactant and/or co-surfactant in the formulation. Construct a pseudo-ternary phase diagram to systematically evaluate different excipient ratios. |
| Drug precipitation upon storage. | The formulation may be supersaturated. Reduce the drug concentration to below the saturation point in the chosen excipient mixture. Evaluate the thermodynamic stability of the formulation through heating/cooling cycles and freeze-thaw cycles. |
Issue 2: Phase Separation or Precipitation of Nanoparticle Suspension
Question: My this compound nanoparticle suspension is not stable and shows signs of precipitation or phase separation over time. How can I improve its stability?
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inadequate stabilization. | Optimize the concentration of the stabilizer (e.g., surfactant, polymer). The choice of stabilizer should be based on the physicochemical properties of this compound and the nanoparticle matrix. |
| Particle aggregation. | Measure the zeta potential of the nanoparticles. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. If the zeta potential is low, consider adding a charged stabilizer or modifying the surface of the nanoparticles. |
| Ostwald ripening. | This can occur if the drug has some solubility in the continuous phase. Using a polymer that strongly interacts with the drug or creating a more rigid nanoparticle matrix can help mitigate this effect. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Question: The plasma concentration-time profiles from my in vivo bioavailability study show high inter-subject variability. What could be the reasons?
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Formulation-dependent food effects. | The presence of food can significantly alter the absorption of some formulations. Conduct pilot studies in both fasted and fed states to assess the impact of food on your formulation's bioavailability. |
| Inconsistent in vivo performance of the formulation. | For SEDDS, ensure that the formulation robustly forms a stable microemulsion in the gastrointestinal tract. For nanoparticles, investigate their stability and release characteristics in simulated gastric and intestinal fluids. |
| Animal handling and dosing inconsistencies. | Ensure that the animal model, dosing technique (e.g., oral gavage), and blood sampling schedule are standardized and consistently applied across all animals in the study. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH40, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400) by adding an excess amount of the drug to a known volume of the excipient, followed by shaking at 37°C for 48 hours and subsequent quantification of the dissolved drug.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, mix it with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
To each mixture, add a specific volume of water and vortex. Observe the formation of a clear or slightly bluish, homogenous microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant and mix them.
-
Add the pre-weighed this compound to the excipient mixture and stir until a clear solution is obtained.
-
Protocol 2: Preparation of this compound Loaded Nanoparticles by Precipitation
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Poloxamer 188).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the polymer and encapsulation of the drug.
-
-
Solvent Removal and Particle Collection:
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess stabilizer, and then lyophilize them for long-term storage.
-
Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of an internal standard solution (e.g., Cotinine-d3 in methanol).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cotinine: Monitor the transition of the parent ion to a specific daughter ion (e.g., m/z 177 -> 80).
-
Cotinine-d3 (Internal Standard): Monitor the appropriate transition (e.g., m/z 180 -> 80).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: Troubleshooting guide for poor drug loading in a SEDDS formulation.
Caption: Pharmacokinetic pathway of orally administered this compound.
References
Minimizing off-target effects in R-(+)-Cotinine experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects in R-(+)-Cotinine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). It is also known to be a weak partial agonist at α4β2* and α3/α6β2* nAChRs.[1] Its potency is considerably lower than that of nicotine.[1]
Q2: What are the known off-target effects of this compound?
At a concentration of 10 μM, this compound has been screened against a panel of over 70 molecular targets, including major neurotransmitter receptors, transporters, ion channels, and enzymes, and showed no significant binding or activity.[1] However, at higher concentrations, off-target effects may be possible. One study identified a potential interaction with myeloid differentiation protein 2, an accessory protein of Toll-like receptor 4.[2]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound will depend on the specific assay and cell type. Based on published literature, effective concentrations typically range from 1 µM to 10 µM for in vitro studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium or assay buffer immediately before use.
Q5: What are appropriate negative and positive controls for this compound experiments?
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., water or DMSO) at the same final concentration used in the experimental conditions.
-
For nAChR-mediated effects, a specific antagonist for the receptor subtype of interest can be used. For example, methyllycaconitine (B43530) (MLA) for α7 nAChRs or dihydro-β-erythroidine (DHβE) for α4β2 nAChRs.
-
-
Positive Controls:
-
Acetylcholine (ACh) or another known nAChR agonist to confirm receptor functionality in your system.
-
For signaling pathway studies, a known activator of the pathway of interest (e.g., a growth factor for the Akt or ERK pathway) can be used.
-
Troubleshooting Guides
Issue 1: High background or non-specific binding in binding assays.
| Possible Cause | Solution |
| Radioligand sticking to filters or plates | Use filter plates and assay plates with low protein binding properties. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA). |
| Suboptimal washing steps | Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature and pH. |
| Poor quality membrane preparation | Ensure membrane preparations have a high density of the target receptor and are free from contaminating proteins. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile techniques to prepare all solutions. |
Issue 2: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Solution |
| Cell line instability or misidentification | Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Ensure consistent cell passage number and culture conditions. |
| Contamination (bacterial, fungal, or mycoplasma) | Routinely test cell cultures for contamination. Use appropriate antibiotics/antimycotics if necessary, but be aware they can potentially alter cellular responses. |
| Compound precipitation | Visually inspect your treatment solutions for any precipitates. If observed, you may need to adjust the solvent or concentration. |
| Assay artifacts | Be aware of potential artifacts from assay reagents or instrumentation. For example, in fluorescence-based assays, some compounds can be autofluorescent. Run appropriate controls to identify and correct for these artifacts. |
Issue 3: Low or no signal in signaling pathway activation assays (e.g., ERK1/2 or Akt phosphorylation).
| Possible Cause | Solution |
| Suboptimal stimulation time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for this compound stimulation. |
| Low receptor expression | Confirm the expression of the target nAChR subtype in your cell line using techniques like Western blotting or qPCR. |
| Inactive reagents | Ensure that antibodies and other reagents are stored correctly and are within their expiration dates. Run positive controls to validate reagent activity. |
| High basal phosphorylation | Serum-starve cells for an appropriate period before stimulation to reduce basal signaling. |
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| EC50 (Dopamine Release) | 30 - 350 µM | Rat striatal slices | [3] |
| IC50 (nAChR binding) | ~1 mM | α7 nAChRs | |
| IC50 (nAChR binding) | >200 µM | α4β2* nAChRs | |
| Cytotoxicity (MTT assay) | >0.25 mg/mL | Human neuroblastoma cells (SH-SY5Y) |
Experimental Protocols
Protocol 1: In Vitro Dopamine (B1211576) Release Assay using PC12 Cells
This protocol is adapted for the qualitative assessment of dopamine release induced by this compound.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
Positive control (e.g., Acetylcholine)
-
Negative control (e.g., appropriate nAChR antagonist)
-
Dopamine detection kit (e.g., chemiluminescence-based)
-
96-well white, clear-bottom plates
Procedure:
-
Cell Plating: Seed PC12 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells/well.
-
Cell Differentiation: Treat cells with NGF (e.g., 50 ng/mL) for 48-72 hours to induce a neuronal phenotype.
-
Compound Preparation: Prepare serial dilutions of this compound, positive control, and negative control in the assay buffer provided with the dopamine detection kit.
-
Assay: a. Wash the cells gently with assay buffer. b. Add the compound solutions to the respective wells. c. Incubate for the time specified in the detection kit manual. d. Add the detection reagents according to the manufacturer's instructions. e. Measure the luminescence using a plate reader.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Cell culture medium
-
This compound
-
Positive control (e.g., a known ERK activator)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-12 hours. c. Treat the cells with this compound at the desired concentrations and for various time points. Include vehicle and positive controls.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane to remove the phospho-specific antibody. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
Visualizations
Caption: this compound-mediated activation of the Akt/GSK3β signaling pathway.
Caption: Experimental workflow for detecting ERK1/2 phosphorylation.
Caption: Troubleshooting logic for high background in binding assays.
References
Strategies to improve the signal-to-noise ratio for R-(+)-Cotinine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in R-(+)-Cotinine detection experiments.
General Troubleshooting for Low Signal-to-Noise Ratio
Low signal-to-noise (S/N) can obscure results and reduce the sensitivity of your assay. The following section addresses common issues applicable across various analytical platforms.
Frequently Asked Questions (General)
Q1: My baseline is noisy across all my samples, including blanks. What are the primary sources of background noise?
A1: A high baseline noise level is often due to environmental or systemic contamination. Key areas to investigate include:
-
Solvent and Reagent Purity: Ensure you are using high-purity solvents (e.g., HPLC or MS-grade) and freshly prepared reagents. Trace amounts of nicotine (B1678760) or related compounds in solvents can elevate the baseline.[1]
-
System Contamination: The analytical system itself can be a source of contamination. Implement rigorous cleaning procedures for your LC-MS/MS or GC-MS system, including flushing the LC system with acidified HPLC-grade water and washing all containers and pipette tips with acetone (B3395972) or acetonitrile (B52724).[1]
-
Environmental Exposure: Nicotine is volatile and can be present in a laboratory environment where tobacco products have been used. This can lead to contamination of samples, standards, and equipment.
Q2: How can I systematically troubleshoot a low S/N issue?
A2: A logical approach is crucial for identifying the root cause of a low S/N ratio. Start by isolating the problem:
-
Analyze a Blank Sample: Inject a solvent blank to assess the cleanliness of your system and mobile phase/carrier gas.
-
Analyze a Pure Standard: Inject a neat solution of your this compound standard to verify instrument performance and signal intensity without matrix effects.
-
Analyze a Spiked Matrix Blank: Prepare a sample using a matrix (e.g., plasma, urine) known to be free of cotinine (B1669453) and spike it with a known concentration of your standard. This helps determine the extent of matrix interference.
-
Review Sample Preparation: Evaluate your extraction and cleanup procedures for efficiency and potential for introducing interferents.
Below is a logical workflow for troubleshooting low S/N issues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for cotinine quantification.[2][3] However, its sensitivity makes it prone to issues that can decrease the S/N ratio.
FAQs for LC-MS/MS
Q1: My cotinine signal is weak and the baseline is high in my plasma/urine samples. How can I reduce matrix effects?
A1: Matrix effects, primarily ion suppression, are a common cause of poor S/N in LC-MS/MS. Effective sample preparation is critical.
-
Protein Precipitation (PPT): A simple and fast method. Mix plasma samples with a solvent like methanol (B129727) or acetonitrile to precipitate proteins.[4] While effective, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Cotinine is a hydrophilic substance, making extraction from aqueous matrices challenging. Using a high concentration of a base like tripotassium phosphate (B84403) with a solvent like methylene (B1212753) chloride can be efficient. Another common LLE procedure involves alkalinizing the sample with sodium hydroxide (B78521) and extracting with a methylene chloride:diethyl ether mixture.
-
Solid-Phase Extraction (SPE): Provides excellent sample cleanup and can be automated. Molecularly Imprinted Polymers (MIPs) designed specifically for cotinine can offer high selectivity and lead to higher recoveries with reduced matrix effects.
Q2: What are the optimal mass spectrometry parameters for this compound detection?
A2: Instrument tuning and optimization are essential. Cotinine is typically analyzed in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): This is the preferred mode for quantification due to its specificity. Common mass transitions for cotinine are m/z 177.3 -> 80 and m/z 177.4 -> 98.3.
-
Parameter Optimization: Infuse a standard solution of cotinine (e.g., 200 ng/mL) to optimize parameters such as declustering potential, collision energy, and ion spray voltage to maximize the signal for your specific instrument.
Q3: Can my choice of mobile phase and column affect the S/N ratio?
A3: Absolutely. Chromatographic conditions directly impact peak shape, retention, and separation from interfering compounds.
-
Column Choice: A Raptor Biphenyl column can achieve a fast and highly efficient analysis of cotinine and related compounds. A Waters UPLC®-BEH Phenyl column has also been used effectively with a short cycle time.
-
Mobile Phase: Standard low-pH, reversed-phase mobile phases are compatible with most LC-MS instruments. An isocratic mobile phase of 75% acetonitrile with 0.05% formic acid has been shown to be effective. Using MS-friendly additives helps maintain signal intensity.
Quantitative Data Summary: LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | U937 Macrophages | SVGA Astrocytes | Rat Plasma | Human Urine, Plasma, Saliva |
| Sample Prep | Not specified | Not specified | Protein Precipitation | Liquid-Liquid Extraction |
| LC Column | Not specified | Not specified | UPLC BEH Phenyl | Raptor Biphenyl / C18 |
| Ionization Mode | ESI+ | ESI+ | ESI+ | ESI+ |
| MRM Transition | 177.4 -> 98.3 | 177.4 -> 98.3 | 177.3 -> 80 | Not specified |
| Linear Range | 0.3–652.6 ng/mL | Not specified | 1–500 ng/mL | 5–5,000 ng/mL |
| LOQ | 0.3 ng/mL | 0.11 ng/mL | 1 ng/mL | 0.4 ng/mL (estimated) |
| Recovery | Not specified | 85.9% | Not specified | >77% |
Detailed Experimental Protocol: LLE for LC-MS/MS
This protocol is a synthesized example based on common procedures for extracting cotinine from urine or plasma.
-
Sample Aliquoting: Pipette 250 µL of the biological sample (urine, plasma) into a 4 mL glass vial.
-
Internal Standard: Add 40 µL of an internal standard solution (e.g., cotinine-d3 at 250 ng/mL in methanol).
-
Alkalinization: Add 50 µL of 5 N sodium hydroxide to the vial and vortex briefly to mix. This brings the cotinine into its unionized form, which is readily extracted by organic solvents.
-
Extraction: Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether). Stir or vortex vigorously for 1.5-2 minutes.
-
Phase Separation: Centrifuge the vial at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer 1 mL of the lower organic phase to a clean 1.5 mL HPLC vial.
-
Evaporation: Evaporate the solvent to dryness at 35-40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., water or mobile phase). Vortex to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for cotinine analysis, though it may require derivatization for some related metabolites. Proper sample preparation and instrument settings are key to achieving a good S/N ratio.
FAQs for GC-MS
Q1: What is the most effective extraction method for GC-MS analysis of cotinine?
A1: Similar to LC-MS/MS, a clean extraction is vital.
-
Liquid-Liquid Extraction (LLE): A common approach involves alkalinizing the sample (e.g., with NH4OH) and extracting with a mixture of solvents like MTBE, dichloromethane, and ethyl acetate.
-
Micro-extraction by Packed Sorbent (MEPS): This method provides good reproducibility and can be simpler and faster than traditional LLE.
Q2: How do I optimize my GC-MS instrument settings for cotinine?
A2: Key parameters to optimize include the temperature program and the MS settings.
-
Injection Mode: A splitless injection is typically used to maximize the amount of analyte reaching the column, which is crucial for trace-level detection.
-
Temperature Program: A typical program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 300°C) to ensure proper separation of cotinine from other matrix components.
-
MS Mode: Operate the mass spectrometer in electron impact (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode for the highest sensitivity and specificity, monitoring characteristic ions for cotinine (e.g., m/z 176).
Quantitative Data Summary: GC-MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Urine | Human Urine | Human Plasma & Urine |
| Sample Prep | MEPS | LLE | LLE |
| Ionization Mode | EI | EI | EI |
| MS Mode | SIM | SIM | Not specified |
| Linear Range | 50–1000 ng/mL | 100–5000 ng/mL | 10–1000 ng/mL |
| LOD | 20 ng/mL | 20 ng/mL | 0.3-0.8 ng/mL |
| Recovery | 5.4%–11.0% | 50% | 98.0%–101.7% |
Immunoassays (EIA/ELISA)
Immunoassays are high-throughput methods often used for screening. The principle is based on the competition between cotinine in the sample and a labeled cotinine conjugate for a limited number of antibody binding sites.
FAQs for Immunoassays
Q1: My immunoassay shows high background signal (low absorbance values for the zero standard), reducing the dynamic range. What can I do?
A1: High background can result from several factors:
-
Insufficient Washing: Ensure washing steps are thorough to remove all unbound enzyme conjugate. Residual conjugate will react with the substrate, causing a high background signal.
-
Cross-Reactivity: While many assays are specific for cotinine, some may cross-react with other nicotine metabolites like 3-hydroxycotinine. This can lead to a higher apparent signal. Check the assay's specificity data.
-
Reagent Issues: Ensure reagents are stored correctly and are not expired. The substrate solution is particularly sensitive to light and contamination.
Q2: How can I improve the sensitivity of my cotinine immunoassay?
A2: Sensitivity in a competitive immunoassay is often inherent to the antibody's affinity. However, you can optimize conditions:
-
Sample Dilution: For samples from known smokers, dilution is often necessary to bring the concentration within the assay's linear range. Conversely, for passive smokers with very low levels, a more sensitive assay with a low limit of detection is required.
-
Incubation Time: Adhere to the incubation times specified in the protocol. Shortening them can prevent the reaction from reaching equilibrium, while extending them can increase background noise.
-
Plate Reader Settings: Ensure the correct wavelength (typically 450 nm after adding stop solution) is used for reading. Using a secondary filter correction (e.g., 620-630 nm) can help reduce noise from imperfections in the plate.
Principle of Competitive Enzyme Immunoassay
The signal generated in a competitive immunoassay is inversely proportional to the amount of cotinine in the sample.
References
- 1. Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Addressing batch-to-batch variability of commercially available R-(+)-Cotinine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability of commercially available R-(+)-Cotinine. The information is intended for researchers, scientists, and drug development professionals to help ensure the quality and consistency of their experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, with a focus on identifying and resolving problems related to reagent quality.
Issue 1: Inconsistent or Unexpected Experimental Results Across Different Lots of this compound
Q: My in-vitro/in-vivo experimental results are showing significant variability when I switch to a new batch of this compound. How can I determine if the reagent is the source of this inconsistency?
A: Batch-to-batch variability of chemical reagents is a common challenge in research. To systematically troubleshoot this issue, it is crucial to perform an in-house quality control (QC) check on the new batch of this compound and compare its characteristics to previous lots.
Recommended Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound batch variability.
Step-by-Step Guide:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs from the new and old batches. Look for differences in reported purity, impurity profiles, and analytical methods used by the manufacturer.
-
Verify Chemical Purity: The most critical step is to independently verify the purity of the this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and accessible method for this purpose.[1]
-
Action: Analyze both the new and a retained sample of the old batch using a validated HPLC method. Compare the peak area of the main this compound peak. A significant difference in purity could explain the inconsistent results.
-
-
Assess Isomeric Purity: Commercial this compound may contain varying amounts of the (S)-(-)-enantiomer. Depending on the biological system, the presence of the (S)-isomer could lead to different pharmacological effects.
-
Action: Use a chiral HPLC method to determine the enantiomeric excess (e.e.) of your this compound. Compare the e.e. of the new batch to the old one.
-
-
Profile for Nicotine-Related Impurities: The synthesis of this compound can result in residual starting materials or by-products. Additionally, degradation can occur during storage.[2] Common impurities to screen for include:
Issue 2: Suspected Degradation of this compound During Storage
Q: I have been using an older batch of this compound that has been stored in my lab for over a year. How can I check if it has degraded?
A: this compound, like many organic molecules, can degrade over time, especially if not stored under optimal conditions (e.g., exposure to light, high temperatures, or humidity). The most common degradation products are oxides and other related alkaloids.
Recommended Checks:
-
Visual Inspection: Check for any change in appearance, such as color change or clumping of the solid material.
-
Purity Re-analysis: The most reliable method is to re-analyze the sample using HPLC-UV or LC-MS.
-
Compare the current purity with the purity stated on the original CoA.
-
Look for the appearance of new peaks in the chromatogram that were not present initially.
-
-
Specific Degradation Product Analysis: Use LC-MS/MS to look for known nicotine (B1678760) and cotinine (B1669453) degradants, such as Nicotine-N'-oxide and Myosmine. Increased levels of these compounds over time are a strong indicator of degradation.
Storage Recommendations: To minimize degradation, store this compound in a tightly sealed container, protected from light, and at the temperature recommended by the manufacturer (typically refrigerated or frozen).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercially available this compound is often synthesized from nicotine. Therefore, impurities can include other tobacco alkaloids and synthetic by-products. The European Pharmacopoeia lists several nicotine-related impurities that are relevant for cotinine as well.
| Impurity Name | Typical Source | Analytical Method for Detection |
| (S)-(-)-Cotinine | Isomeric impurity from synthesis | Chiral HPLC |
| Nicotine-N'-oxide | Degradation product | LC-MS/MS, HPLC-UV |
| Nornicotine | Related tobacco alkaloid | LC-MS/MS, GC-MS |
| Myosmine | Degradation product | LC-MS/MS |
| Anatabine | Related tobacco alkaloid | LC-MS/MS |
| Anabasine | Related tobacco alkaloid | LC-MS/MS |
| β-Nicotyrine | Degradation product | LC-MS/MS |
Table based on information from
Q2: Which analytical method should I use to check the purity of my this compound?
A2: The choice of method depends on the information you need.
Caption: Decision tree for selecting an analytical method for cotinine QC.
-
For general purity assessment (assay %): HPLC-UV is the most common and cost-effective method. It provides a quantitative measure of the main compound relative to other UV-active substances.
-
For determining the ratio of R-(+) to S-(-) isomers: Chiral HPLC is required.
-
For identifying and quantifying specific low-level impurities: LC-MS/MS is the preferred method due to its high sensitivity and specificity.
Q3: How should I interpret the Certificate of Analysis (CoA) from the supplier?
A3: A CoA is a critical document that certifies that a specific batch of a product has been tested and meets a set of specifications.
| CoA Section | What to Look For |
| Product Information | Correct product name (this compound), CAS number, and batch/lot number. |
| Physical Properties | Appearance, melting point, etc. Should be consistent with expectations. |
| Analytical Tests & Specifications | This section lists the tests performed (e.g., Assay, Purity by HPLC, Water Content). |
| Test Results | The actual measured value for that specific batch. |
| Date of Analysis/Retest Date | Indicates the age of the batch and when it should be re-evaluated for quality. |
Table adapted from general knowledge on CoAs
Always remember that the CoA reflects the quality of the material at the time of manufacture. Improper shipping or storage can affect the quality. Independent verification is always recommended for critical applications.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
This protocol provides a general method for determining the purity of an this compound standard.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an acetate (B1210297) buffer with an ion-pairing reagent like sodium octanesulfonate and methanol. A typical starting gradient could be 70:30 (Aqueous:Organic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol/water) at 1 mg/mL.
-
Create a series of working standards by diluting the stock solution (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
-
Sample Preparation: Prepare the this compound sample from the batch at a concentration that falls within the linear range of the calibration curve.
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample solution.
-
Calculate the purity by area normalization: Purity % = (Area of Cotinine Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Impurity Profiling by LC-MS/MS
This protocol is for the sensitive detection of common nicotine-related impurities.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 or HILIC column.
-
Mobile Phase: Gradient elution using water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium (B1175870) acetate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities. This requires knowing the precursor and product ions for each analyte of interest.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cotinine | 177.1 | 98.1 |
| Nornicotine | 149.1 | 80.1 |
| Anabasine/Anatabine | 163.1 | 80.1 |
| Myosmine | 147.1 | 93.1 |
| Nicotine-N'-oxide | 179.1 | 120.1 |
Note: Specific m/z values may vary slightly based on instrumentation and adduct formation. These values are representative.
This technical support guide is intended to provide a starting point for troubleshooting issues related to this compound. For critical applications, collaboration with an analytical chemistry core facility is highly recommended.
References
Optimization of extraction protocols for R-(+)-Cotinine from biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of extraction protocols for R-(+)-Cotinine from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Issue 1: Low Analyte Recovery
Question: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low recovery of this compound can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshoot this issue:
-
Suboptimal pH: Cotinine (B1669453) is a weak base. Ensure the pH of your sample is adjusted to a basic pH (typically >9) before extraction to ensure it is in its neutral, more extractable form. For instance, a study optimizing a liquid-liquid extraction (LLE) method found that adjusting the sample pH to >13 with NaOH significantly improved the recovery of both nicotine (B1678760) and cotinine[1].
-
Inappropriate Solvent Choice (LLE): The selection of an appropriate organic solvent is critical for efficient LLE. A mixture of dichloromethane (B109758) and diethyl ether (1:1 v/v) has been used effectively for single-step extraction[1]. The polarity of the solvent system should be optimized for this compound.
-
Inefficient Elution (SPE): For Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb cotinine from the sorbent. A common elution solvent for cotinine from a CleanScreen® DAU SPE column is a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (78:20:2, v/v/v)[2][3]. Ensure the elution solvent is freshly prepared.
-
Incomplete Sample Loading or Elution: During SPE, ensure the sample is loaded onto the column at a slow and consistent flow rate (e.g., 1-2 mL/minute) to allow for proper binding. Similarly, during elution, ensure the solvent has sufficient contact time with the sorbent to elute the analyte completely.
-
Analyte Volatility: Cotinine can be volatile. During solvent evaporation steps, use a gentle stream of nitrogen and a controlled temperature (e.g., < 40°C) to prevent loss of the analyte[4]. The addition of a small amount of a non-volatile acid, such as 1% hydrochloric acid in methanol (B129727), can help to reduce evaporative losses by converting cotinine to a less volatile salt form[2].
Issue 2: Significant Matrix Effects
Question: I am observing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in the analysis of biological samples and can lead to inaccurate quantification. Here are some strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of your sample.
-
Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than LLE. Utilizing a well-chosen SPE sorbent and optimizing the wash steps can significantly reduce matrix effects. For example, a study using automated SPE reported matrix effects in serum and plasma to be less than 10%[5][6].
-
Supported Liquid Extraction (SLE): SLE offers a high-throughput alternative to traditional LLE and can provide cleaner extracts.
-
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as cotinine-d3, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification[5][6].
-
Dilution of the Extract: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
Issue 3: Poor Peak Shape and Chromatography
Question: The chromatographic peaks for this compound are broad or tailing. What could be the cause and how can I fix it?
Answer:
Poor peak shape can compromise the sensitivity and resolution of your analysis. Consider the following:
-
Mobile Phase pH: Since cotinine is a basic compound, using a mobile phase with an appropriate pH can improve peak shape. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used in reversed-phase chromatography to ensure the analyte is in its protonated form, which can lead to better peak symmetry.
-
Column Choice: The choice of the analytical column is crucial. A C18 column is commonly used for cotinine analysis. However, if peak tailing persists, consider a column with a different chemistry or one that is specifically designed for the analysis of basic compounds.
-
Sample Solvent: The composition of the solvent in which the final extract is reconstituted can affect peak shape. Ideally, the reconstitution solvent should be similar in strength to the initial mobile phase to avoid peak distortion.
-
System Contamination: Contamination in the LC system, including the column, tubing, or injector, can lead to poor peak shape. Regular system maintenance and flushing are important.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in biological samples?
A1: this compound is generally stable in biological matrices. Studies have shown that cotinine in urine and saliva samples is stable for 24-48 hours at 4°C–8°C[7]. For longer-term storage, freezing at -20°C or below is recommended. One study found that salivary cotinine levels remained stable for up to 90 days when stored at 4°C or -20°C[8]. It is always recommended to perform your own stability studies under your specific storage conditions.
Q2: What are the advantages of using Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for cotinine analysis?
A2: SPE offers several advantages over LLE for cotinine extraction, including:
-
Higher Selectivity and Cleaner Extracts: SPE can provide more effective removal of interfering matrix components, leading to reduced matrix effects and cleaner chromatograms[9].
-
Higher Recovery: Optimized SPE protocols can achieve high and reproducible recoveries, often greater than 90%[5][6][10].
-
Automation: SPE can be easily automated, which increases sample throughput and improves reproducibility[6].
-
Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents compared to LLE.
Q3: What are the expected recovery rates for different extraction methods?
A3: Recovery rates can vary depending on the matrix, extraction method, and optimization of the protocol. Here is a summary of reported recovery data:
| Extraction Method | Biological Matrix | Analyte | Reported Recovery (%) | Reference |
| Automated SPE | Plasma | Cotinine | >95–100 | [5][6] |
| LLE | Urine | Cotinine | 96.44–97.42 (absolute) | [11] |
| LLE | Plasma & Urine | Cotinine | 85.5–101.5 | [1] |
| SPE | Oral Fluid | Cotinine | >91 | [2] |
| Molecularly Imprinted Polymer SPE | Urine | Cotinine | 77-103 | [9] |
| SLE | Urine, Serum, Plasma, Whole Blood | Cotinine | >90 | [12] |
Q4: What are the common challenges when developing a new extraction protocol for this compound?
A4: When developing a new extraction protocol, some of the key challenges include:
-
Achieving High and Reproducible Recovery: This requires careful optimization of all extraction parameters, such as sample pH, solvent selection, and elution conditions.
-
Minimizing Matrix Effects: Biological matrices are complex, and minimizing the co-extraction of interfering substances is crucial for accurate LC-MS/MS analysis.
-
Ensuring Method Robustness: The method should be robust enough to handle variations in sample quality and provide consistent results over time.
-
Method Validation: A new method must be thoroughly validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity.
Experimental Protocols
Protocol 1: Automated Solid-Phase Extraction (SPE) for Cotinine in Human Plasma
This protocol is based on a validated LC-MS/MS method with automated SPE[6].
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard (e.g., cotinine-d3).
-
SPE Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by an equilibration buffer (e.g., ammonium formate (B1220265) buffer).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include an acidic buffer followed by an organic solvent like methanol.
-
Elution: Elute the cotinine and internal standard from the cartridge using a small volume of an appropriate elution solvent (e.g., a mixture of a volatile base in an organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cotinine in Urine
This protocol is a general procedure based on common LLE methods[1][11].
-
Sample Preparation: To 1 mL of urine, add an internal standard.
-
pH Adjustment: Add a strong base (e.g., 5M NaOH) to adjust the pH of the urine sample to >13.
-
Extraction: Add 3 mL of an extraction solvent (e.g., dichloromethane:diethyl ether, 1:1 v/v). Vortex mix for 2 minutes.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General workflow for this compound extraction and analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimization and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine and norcotinine in human oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of cotinine by LC-MS-MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing the use of molecularly imprinted polymers in bioanalysis: the selective extraction of cotinine in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. norlab.com [norlab.com]
Technical Support Center: High-Throughput Screening of R-(+)-Cotinine Analogs
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the method refinement of high-throughput screening (HTS) of R-(+)-Cotinine analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target for this compound and its analogs? A1: this compound, the main metabolite of nicotine, and its analogs primarily interact with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Some research suggests that cotinine (B1669453) may act as a positive allosteric modulator (PAM) of α7 nAChRs, meaning it can enhance the receptor's response to its natural ligand, acetylcholine, without directly stimulating the receptor itself.[2][]
Q2: Which HTS assay is most suitable for screening this compound analogs against nAChRs? A2: Cell-based functional assays are highly effective. Specifically, fluorescence-based calcium flux assays using a Fluorometric Imaging Plate Reader (FLIPR) are an industry standard for screening compounds that modulate ion channels like nAChRs.[5][6][7][8] These assays measure changes in intracellular calcium that occur upon receptor activation, providing a robust and scalable method for identifying agonists, antagonists, and modulators.[7][9][10]
Q3: How can I minimize the "edge effect" in my 384-well assay plates? A3: The edge effect, where wells on the perimeter of a plate behave differently, is often caused by evaporation and temperature gradients.[11][12] To mitigate this, ensure proper humidity in your incubator, use plates with lids, and consider filling the outer perimeter wells with sterile buffer or media while excluding them from the final analysis.[11]
Q4: What is a good starting concentration for screening the compound library? A4: A typical starting concentration for a primary screen is 10 µM.[9][13] This concentration is generally high enough to identify initial hits without causing widespread toxicity or non-specific effects. Hits can then be re-tested in dose-response assays to determine their potency.
Q5: What is the Z'-factor, and what is an acceptable value for my assay? A5: The Z'-factor (Z-prime) is a statistical parameter that assesses the quality and robustness of an HTS assay. It measures the separation between the signals of the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for a full-scale HTS campaign.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. High variability in positive or negative controls.[12] 2. Low signal-to-background ratio. 3. Inconsistent cell plating or cell health.[14] 4. Reagent degradation or improper preparation. | 1. Optimize liquid handling and dispensing techniques to ensure consistency.[15] 2. Increase agonist concentration (for antagonist assays) or optimize dye loading conditions.[7] 3. Ensure uniform cell seeding density and monitor cell viability.[14] 4. Prepare fresh reagents and buffers for each experiment. |
| High Percentage of False Positives | 1. Compound autofluorescence. 2. Compound cytotoxicity. 3. Non-specific compound activity. | 1. Pre-screen compounds in a buffer-only plate to identify and flag autofluorescent molecules. 2. Perform a counterscreen using a cell viability assay (e.g., CellTiter-Glo) to eliminate cytotoxic compounds.[15] 3. Confirm hits using an orthogonal assay, such as automated electrophysiology, which directly measures ion channel currents.[8][16] |
| High Variability Between Replicate Wells | 1. Uneven cell adhesion or distribution.[11] 2. Inaccurate liquid handling, especially at low volumes.[12] 3. Temperature or evaporation gradients across the plate.[11][12] | 1. Use poly-D-lysine coated plates to improve cell adhesion.[7] Ensure cells are evenly resuspended before plating. 2. Calibrate and validate automated liquid handlers and pipettes regularly. 3. Allow plates to equilibrate to room temperature before adding reagents. Use plate lids to minimize evaporation.[11] |
| No Response or Weak Signal from Positive Control | 1. Poor cell health or low receptor expression. 2. Inactive agonist or degraded dye. 3. Incorrect FLIPR instrument settings (e.g., LED intensity, exposure time).[17] | 1. Verify the cell line's passage number and confirm receptor expression. 2. Use a freshly prepared, validated batch of agonist and calcium indicator dye. 3. Optimize instrument settings to ensure the baseline fluorescence is within the recommended range (e.g., 800-1200 RFU for standard cameras).[17] |
Experimental Protocols & Data
Protocol 1: Cell-Based Calcium Flux Assay using FLIPR
This protocol outlines a method for a primary HTS to identify modulators of a specific nAChR subtype (e.g., α7) expressed in a stable cell line (e.g., HEK293).
1. Cell Plating:
-
Culture HEK293 cells stably expressing the target nAChR subtype under standard conditions (37°C, 5% CO₂).
-
Harvest cells and plate them in 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells per well in 25 µL of growth medium.
-
Incubate the plates overnight to allow for cell adherence.[17]
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 6 Assay Kit) in an assay buffer (HBSS with 20 mM HEPES).[7][10]
-
Remove the growth medium from the cell plates.
-
Add 25 µL of the dye loading buffer to each well.
-
Incubate the plates for 60-120 minutes at 37°C, protected from light.[7][10]
3. Compound Addition and Screening:
-
Prepare compound plates by dispensing this compound analogs into a 384-well plate to a final assay concentration of 10 µM. Include positive controls (e.g., nicotine) and negative controls (DMSO vehicle).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol: establish a stable baseline fluorescence reading for 10-20 seconds.
-
The FLIPR performs an online addition of 12.5 µL from the compound plate to the cell plate.
-
Immediately after addition, continue to measure the fluorescence signal every second for at least 120 seconds to capture the calcium flux kinetics.
4. Data Analysis:
-
Calculate the maximum fluorescence intensity change for each well.
-
Normalize the data relative to the positive (100% activity) and negative (0% activity) controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition for antagonists or >50% activation for agonists).
Sample HTS Data Summary
The following table represents mock data from a primary screen of 10 this compound analogs for antagonistic activity against the α7 nAChR.
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD, n=3) | Z'-Factor (Plate) | Hit? (Threshold >50%) |
| Analog-A1 | 10 | 12.5 ± 4.1 | 0.78 | No |
| Analog-A2 | 10 | 8.2 ± 3.5 | 0.78 | No |
| Analog-B1 | 10 | 78.4 ± 5.2 | 0.81 | Yes |
| Analog-B2 | 10 | 21.0 ± 6.8 | 0.81 | No |
| Analog-C1 | 10 | 3.5 ± 2.9 | 0.75 | No |
| Analog-C2 | 10 | 45.1 ± 8.1 | 0.75 | No |
| Analog-D1 | 10 | 62.9 ± 7.4 | 0.84 | Yes |
| Analog-D2 | 10 | 15.3 ± 4.9 | 0.84 | No |
| Analog-E1 | 10 | 9.8 ± 3.3 | 0.79 | No |
| Analog-E2 | 10 | 91.2 ± 3.8 | 0.79 | Yes |
Visualizations
HTS Workflow Diagram
Caption: Workflow for HTS of this compound analogs.
Simplified nAChR Signaling Pathway
Caption: Simplified signaling pathway for nAChR modulation.
Troubleshooting Logic for Low Z'-Factor
Caption: Decision tree for troubleshooting a low Z'-factor.
References
- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotinine - Wikipedia [en.wikipedia.org]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. focus.gbo.com [focus.gbo.com]
- 12. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. news-medical.net [news-medical.net]
- 15. marinbio.com [marinbio.com]
- 16. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
Validation & Comparative
R-(+)-Cotinine vs. Nicotine: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agent research is continuously evolving, with a growing interest in compounds that can mitigate the progression of neurodegenerative diseases. Both nicotine (B1678760), a well-known alkaloid from the tobacco plant, and its primary metabolite, R-(+)-Cotinine, have emerged as significant candidates for neuroprotection. This guide provides an objective comparison of their neuroprotective effects, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
At a Glance: Key Differences and Similarities
| Feature | This compound | Nicotine |
| Primary Source | Major metabolite of nicotine | Alkaloid found in tobacco |
| Potency at nAChRs | Generally lower | Higher |
| Safety Profile | Favorable, non-addictive | Concerns regarding toxicity and addiction |
| Half-life | Longer (15-19 hours)[1] | Shorter (2-3 hours)[1] |
| Primary Mechanism | Modulation of multiple signaling pathways, anti-inflammatory, antioxidant | Direct activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a direct comparison of the neuroprotective potency and efficacy of this compound and nicotine.
Table 1: In Vitro Neuroprotection Against 6-Hydroxydopamine (6-OHDA) Toxicity in SH-SY5Y Cells
| Compound | Concentration | % Neuroprotection | Reference |
| This compound | 10⁻⁷ M | Significant reduction in neurotoxicity | [2] |
| Nicotine | 10⁻⁷ M | Significant reduction in neurotoxicity | [2] |
Table 2: Receptor Binding Affinity (IC50/Ki Values)
| Receptor/Ligand | This compound | Nicotine | Reference |
| α4β2 nAChR ([³H]epibatidine) | IC50: 130 µM (high affinity), 310 µM (low affinity) | IC50: 0.3 µM (high affinity), 1.6 µM (low affinity) | [3] |
| α7 nAChR ([¹²⁵I]α-bungarotoxin) | IC50: 50 µM | IC50: 25 µM | |
| α3/α6β2* nAChRs ([¹²⁵I]α-conotoxinMII) | IC50: ~3.5 µM | IC50: 5.7 nM | |
| General nAChR ([³H]nicotine) | Ki: 520 µM | Ki: 310 nM |
Table 3: Dopamine Release (EC50 Values) from Monkey Striatal Synaptosomes
| Receptor Subtype | This compound | Nicotine | Reference |
| α3/α6β2-mediated | 270 µM | Not specified, but cotinine (B1669453) was 200-750 fold less potent | |
| α4β2-mediated | 500-750 µM | Not specified, but cotinine was 200-750 fold less potent |
Signaling Pathways and Mechanisms of Action
Both this compound and nicotine exert their neuroprotective effects through the modulation of several key signaling pathways. While nicotine's effects are primarily initiated by direct activation of nAChRs, cotinine appears to have a more complex and potentially broader mechanism of action.
A key pathway implicated in the neuroprotective effects of both compounds is the PI3K/Akt signaling cascade . Activation of this pathway promotes cell survival by inhibiting apoptotic proteins and activating transcription factors involved in cell growth and proliferation. Nicotine has been shown to rapidly activate Akt through PI3K and specific nAChRs.
Another critical pathway is the Erk1/2 signaling pathway . Nicotine has been demonstrated to protect against β-amyloid-induced toxicity in SH-SY5Y cells through the Erk1/2-p38-JNK-dependent signaling pathway. This neuroprotection is mediated through the activation of α7-nAChRs, leading to the upregulation of phosphorylated Erk1/2.
The following diagram illustrates the proposed signaling pathways for the neuroprotective effects of this compound and nicotine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of this compound and nicotine.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.
Detailed Steps:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium until they reach a desired confluency. For differentiation, cells can be treated with retinoic acid.
-
Pre-incubation: Cells are pre-incubated with various concentrations of this compound or nicotine (e.g., 10⁻⁸ to 10⁻⁶ M) for 24 hours.
-
Toxin Exposure: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium at a concentration known to induce significant cell death (e.g., 60 µM or 100 µM) and incubated for an additional 24-48 hours.
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as immunocytochemistry for tyrosine hydroxylase (TH)-positive cells, which is a marker for dopaminergic neurons. The number of surviving TH-positive cells in the treated groups is compared to the control group (toxin only).
In Vivo Neuroprotection in a 6-OHDA Rat Model of Parkinson's Disease
This protocol evaluates the neuroprotective effects of a compound in a living animal model of Parkinson's disease.
Detailed Steps:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Drug Administration: Nicotine is administered chronically via subcutaneous osmotic minipumps for 14 days at various doses (e.g., 0.75, 1.5, 3.0, and 30.0 mg/kg/day).
-
Lesioning: Seven days after the start of nicotine administration, a unilateral stereotaxic injection of 6-OHDA (10 µg) is made into the striatum to induce a lesion of the nigrostriatal pathway.
-
Behavioral Assessment: Motor function can be assessed using tests like the cylinder test or apomorphine-induced rotations.
-
Histological Analysis: After a set period, the animals are sacrificed, and their brains are processed for immunohistochemical analysis of dopaminergic neuron survival in the substantia nigra and striatum (e.g., using tyrosine hydroxylase staining).
Logical Relationship of Neuroprotective Mechanisms
The neuroprotective actions of both this compound and nicotine are multifaceted, involving direct receptor interaction, modulation of intracellular signaling, and mitigation of cellular stress. The following diagram illustrates the logical flow from compound administration to the ultimate neuroprotective outcomes.
Conclusion
Both this compound and nicotine demonstrate significant neuroprotective properties. Nicotine, as a potent nAChR agonist, offers a direct mechanism for neuroprotection but is hampered by its adverse side effect profile. This compound, while being a less potent nAChR agonist, exhibits a comparable and in some cases, superior neuroprotective profile with a much better safety and pharmacokinetic profile. Its longer half-life and lack of addictive properties make it a particularly attractive candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases. Future research should focus on elucidating the full spectrum of cotinine's molecular targets and further validating its efficacy in preclinical models of various neurodegenerative disorders.
References
- 1. The potential role of cotinine in the cognitive and neuroprotective actions of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIGARETTE SMOKE, NICOTINE AND COTININE PROTECT AGAINST 6-HYDROXYDOPAMINE-INDUCED TOXICITY IN SH-SY5Y CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of R-(+)-Cotinine as a biomarker for nicotine intake versus self-report.
A definitive comparison for researchers and drug development professionals on the objective validation of nicotine (B1678760) intake.
R-(+)-Cotinine: A Reliable Biomarker
Cotinine (B1669453) is the primary metabolite of nicotine and is a well-established biomarker for tobacco smoke exposure. With a longer half-life of approximately 16-20 hours compared to nicotine's 2 hours, cotinine levels in the body provide a more stable indication of nicotine exposure over the previous 2-3 days. The predominant enantiomer formed during nicotine metabolism is this compound, and for the purposes of this guide, "cotinine" refers to this specific, major metabolite.
Head-to-Head Comparison: Biomarker vs. Self-Report
Numerous studies have demonstrated a significant discrepancy between self-reported smoking status and cotinine-verified results. This disparity highlights the limitations of relying solely on participant disclosure.
Quantitative Data Summary
The following tables summarize key performance metrics from various studies, illustrating the sensitivity and specificity of self-report when compared to cotinine measurement as the gold standard.
Table 1: Sensitivity and Specificity of Self-Reported Smoking Status Compared to Cotinine Verification
| Study Population | Biological Matrix | Cotinine Cutoff (ng/mL) | Self-Report Sensitivity | Self-Report Specificity | Misclassification Rate (Self-Reported Non-smokers with High Cotinine) | Misclassification Rate (Self-Reported Smokers with Low Cotinine) |
| Georgian Adults (Males) | Urine | 200 | 83.37% | 90.07% | - | - |
| Georgian Adults (Females) | Urine | 200 | 38.60% | 99.47% | - | - |
| COPD Patients | Urine | 50 | 29% | 100% | 22% | - |
| Korean Male Adults | Urine | 50 | - | - | 3.8% | 8% |
| US Veterans | Saliva | ≥10 and ≥30 | 85% | 97% | - | - |
| Central Italy Population | Urine | 100 (µg/g creatinine) | - | - | 3.3% | 2.2% |
Table 2: Cotinine Levels in Different Smoking Status Groups
| Study Population | Biological Matrix | Nonsmokers (mean ng/mL) | Passive Smokers (mean ng/mL) | Smokers (mean ng/mL) |
| General Population | Urine | 13.6 | 36.63 | 1043.7 |
| General Population | Saliva | 9.53 | 18.31 | 327.39 |
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures. Below are detailed methodologies for both the biochemical analysis of cotinine and the administration of self-report questionnaires.
Biochemical Validation: this compound Measurement
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cotinine in biological samples due to its high sensitivity and specificity.
Sample Collection and Preparation (Urine):
-
Collect a mid-stream urine sample in a sterile container.
-
For sample preparation, a common method involves protein precipitation. To 0.5 mL of urine, add 1 mL of acetonitrile (B52724) containing an internal standard (e.g., d3-cotinine).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 10 mM acetate (B1210297) buffer, pH 5.4) and an organic solvent (e.g., methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The specific mass transitions for cotinine (m/z 177.1 > 79.6) and the internal standard (e.g., d3-cotinine, m/z 180.2 > 79.6) are monitored for quantification.
Self-Report Validation
Method: Standardized questionnaires are administered to gather information on smoking habits and nicotine dependence. The Fagerström Test for Nicotine Dependence is a widely used and validated instrument.
Fagerström Test for Nicotine Dependence:
-
How soon after you wake up do you smoke your first cigarette?
-
Within 5 minutes (3 points)
-
6-30 minutes (2 points)
-
31-60 minutes (1 point)
-
After 60 minutes (0
-
Cross-Validation of R-(+)-Cotinine Quantification: A Comparative Guide to GC-MS and LC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of R-(+)-Cotinine, the primary metabolite of nicotine (B1678760) and a key biomarker for tobacco exposure assessment. This document summarizes key performance data from various validated methods and presents detailed experimental protocols to assist researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: GC-MS vs. LC-MS for Cotinine (B1669453) Quantification
Both GC-MS and LC-MS are powerful analytical techniques widely employed for the quantification of cotinine in biological matrices. While both are considered state-of-the-art methods with high reliability, sensitivity, and specificity, they differ in their sample preparation requirements, instrumentation, and achievable limits of detection.[1] LC-MS/MS, in particular, is often favored for its high sensitivity and specificity, allowing for the detection of very low levels of exposure.[1][2]
Quantitative Performance Comparison
The following table summarizes the key validation parameters for this compound quantification using GC-MS and LC-MS as reported in various studies. These parameters are crucial for assessing the reliability and sensitivity of each method.
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL[3][4] | 0.2 - 500 ng/mL, 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥0.997 | >0.99, ≥0.99 |
| Limit of Detection (LOD) | 0.2 ng/mL, 0.3 - 0.8 ng/mL | 0.05 - 0.5 ng/mL, 0.13 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 - 1.0 ng/mL, 0.20 ng/mL |
| Accuracy (Recovery %) | 98.0 - 101.7% | 82.0 - 118.7% (bias), >95 - 100% |
| Precision (RSD%/CV%) | < 8.7% | 0.7 - 9.1%, <10% |
Experimental Methodologies
Below are representative experimental protocols for the quantification of cotinine using GC-MS and LC-MS, synthesized from published methods.
GC-MS Method Protocol
This protocol provides a general framework for the analysis of cotinine in biological matrices like plasma and urine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add an internal standard (e.g., Cotinine-d3).
-
Alkalinize the sample with a suitable base (e.g., NaOH).
-
Extract the analytes with an organic solvent (e.g., dichloromethane/isopropanol mixture).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or similar.
-
Ionization Mode: Electron Impact (EI).
-
Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for Cotinine: m/z 176.
-
Qualifier Ions for Cotinine: m/z 98, 118, 119, 147.
-
LC-MS/MS Method Protocol
This protocol outlines a typical approach for cotinine quantification in biological fluids using LC-MS/MS.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of human plasma, add a stable isotope-labeled internal standard (e.g., Cotinine-D3).
-
Condition a solid-phase extraction cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis. Some methods may also utilize a simpler protein precipitation step.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Column: HILIC analytical column or a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and methanol in ammonium (B1175870) acetate.
-
Mass Spectrometer: AB Sciex API 3200 QTrap® or similar triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Cotinine: m/z 177.2 → 80.1 and 177.2 → 98.1.
-
Visualizing the Workflow and Validation Process
To better illustrate the analytical and validation workflows, the following diagrams are provided.
Caption: General analytical workflows for GC-MS and LC-MS.
Caption: Logical flow of a cross-validation study.
Conclusion
Both GC-MS and LC-MS are robust and reliable methods for the quantification of this compound in biological samples. The choice between the two techniques will often depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and sample throughput needs. LC-MS/MS generally offers lower limits of detection, which can be critical for studies assessing low-level or passive tobacco smoke exposure. Conversely, GC-MS provides excellent chromatographic resolution and is a well-established technique in many laboratories. A thorough cross-validation, as outlined in the logical flow diagram, is essential when comparing results across different analytical platforms or when transitioning from one method to another.
References
A Comparative Analysis of the Activity of R-(+)-Cotinine and Other Nicotine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological activity of R-(+)-cotinine and other major nicotine (B1678760) metabolites, including S-(-)-cotinine, nornicotine (B190312), and nicotine-N'-oxide. The information is intended to support research and development efforts in neuroscience, pharmacology, and toxicology.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, is extensively metabolized in the body into several compounds. These metabolites, while often considered less active than the parent compound, possess their own distinct pharmacological profiles and may contribute to the overall effects of tobacco use. This guide focuses on a comparative analysis of this compound, its enantiomer S-(-)-cotinine, nornicotine, and nicotine-N'-oxide, with a primary focus on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and subsequent downstream signaling pathways.
Current research indicates that S-(-)-cotinine is the more biologically active enantiomer. Both cotinine (B1669453) and nornicotine exhibit weak agonist activity at various nAChR subtypes, significantly less potent than nicotine. The pharmacological activity of nicotine-N'-oxide at nAChRs is not well-documented in the available literature. Nicotine and its metabolites have been shown to modulate intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and neuroprotection.
This guide presents quantitative data on the binding affinities and functional potencies of these metabolites, details the experimental protocols used to obtain this data, and provides visualizations of the relevant signaling pathways.
Comparative Pharmacokinetics and Metabolism
Nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2A6. The major metabolic pathway involves the conversion of nicotine to cotinine. Cotinine has a significantly longer half-life (12-16 hours) compared to nicotine (2-2.5 hours), making it a reliable biomarker for tobacco exposure.[1] Nornicotine is another metabolite, formed through the N-demethylation of nicotine. Nicotine-N'-oxide is a minor metabolite.
Table 1: Pharmacokinetic Properties of Nicotine and its Major Metabolites
| Compound | Half-life (t½) | Primary Metabolizing Enzyme |
| (S)-Nicotine | 2 - 2.5 hours[1] | CYP2A6 |
| Cotinine (racemic) | 12 - 16 hours[1] | CYP2A6 |
| Nornicotine | Data not available | CYP2A6 |
| Nicotine-N'-oxide | Data not available | FMO3 |
Activity at Nicotinic Acetylcholine Receptors (nAChRs)
The pharmacological effects of nicotine and its metabolites are primarily mediated through their interaction with nAChRs, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems.
Binding Affinity and Potency
Studies have shown that nicotine is a potent agonist at several nAChR subtypes. Its metabolites, however, generally exhibit significantly lower affinity and potency.
Table 2: Comparative Binding Affinity (Ki) and Functional Potency (EC50/IC50) of Nicotine and its Metabolites at Various nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) | IC50 (µM) | Reference |
| (S)-Nicotine | α4β2 | 1 | 1.0 ± 0.2 | 0.04 ± 0.002 | [2] |
| α3β4 | - | 42.4 ± 2.2 | 1.00 ± 0.08 | [2] | |
| α7 | - | 54.5 ± 10.6 | - | ||
| α6/3β2β3 | - | 0.7 ± 0.1 | - | ||
| α3/α6β2 | 5.7 | - | - | ||
| Cotinine (unspecified enantiomer) | α4β2 | - | >100 | Barely detectable | |
| α3β4 | - | No activity | Undetectable | ||
| α7 | - | No activity | Undetectable | ||
| α6/3β2β3 | - | >100 | - | ||
| α3/α6β2 | - | - | ~3.5 | ||
| Nornicotine | α7 | - | ~17 | - | |
| α6-containing | - | ~4 | - | ||
| Nicotine-N'-oxide | Various | Data not available | Data not available | Data not available |
Note: Data for this compound and S-(-)-cotinine are not available for direct comparison in the reviewed literature. Most studies use racemic cotinine or do not specify the enantiomer. The available evidence suggests S-(-)-cotinine is the more active form.
Functional Activity
-
Cotinine: Acts as a weak partial agonist at α4β2 nAChRs and can modulate the upregulation of these receptors. It has been shown to stimulate dopamine (B1211576) release, although to a much lesser extent than nicotine.
-
Nornicotine: Demonstrates agonist activity at α7 and α6-containing nAChRs.
-
Nicotine-N'-oxide: The functional activity of nicotine-N'-oxide at nAChRs is not well characterized in the current scientific literature.
Downstream Signaling Pathways
Activation of nAChRs by nicotine and its metabolites can trigger various intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and synaptic plasticity.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. Nicotine has been shown to activate this pathway. While direct comparative data for all metabolites is limited, cotinine has also been implicated in the activation of the PI3K/Akt pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Nicotine is a known activator of this pathway. The specific effects of its individual metabolites on this pathway require further investigation.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparative analysis of nicotine metabolite activity.
Radioligand Binding Assay for nAChRs
This protocol describes a competition binding assay to determine the inhibitory potency (IC50) of nicotine metabolites for nAChR subtypes.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific to the nAChR subtype (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).
-
Test Compounds: this compound, S-(-)-cotinine, nornicotine, nicotine-N'-oxide, and nicotine (as a reference).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., nicotine).
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.
-
Equipment: 96-well microplates, cell harvester, scintillation vials, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer.
-
Assay Setup:
-
Total Binding: Incubate membrane preparation with the radioligand.
-
Non-specific Binding: Incubate membrane preparation with the radioligand and a high concentration of the non-specific binding control.
-
Competition Binding: Incubate membrane preparation with the radioligand and varying concentrations of the test compounds.
-
-
Incubation: Incubate the plates at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Western Blot Analysis for PI3K/Akt and MAPK/ERK Pathway Activation
This protocol describes the detection of phosphorylated (activated) forms of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Cell Culture: A suitable cell line expressing the nAChR subtype of interest.
-
Test Compounds: this compound, S-(-)-cotinine, nornicotine, nicotine-N'-oxide, and nicotine.
-
Lysis Buffer: To extract cellular proteins.
-
Primary Antibodies: Phospho-specific antibodies against key proteins (e.g., p-Akt, p-ERK) and antibodies against the total forms of these proteins.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate: For detection.
-
Equipment: SDS-PAGE apparatus, electroblotting system, imaging system.
Procedure:
-
Cell Treatment: Treat cultured cells with the test compounds for various times and concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electroblotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.
Conclusion and Future Directions
This comparative analysis highlights the distinct pharmacological profiles of major nicotine metabolites. While this compound and other metabolites are significantly less potent than nicotine at nAChRs, their prolonged presence in the body suggests they may contribute to the chronic effects of tobacco use. The activation of pro-survival signaling pathways like PI3K/Akt and MAPK/ERK by these compounds warrants further investigation, particularly in the context of neuroprotection and potential therapeutic applications.
Significant gaps in the current research landscape remain, particularly concerning the direct comparative activity of the enantiomers of cotinine and the pharmacological profile of nicotine-N'-oxide. Future research should focus on:
-
Stereoselective analysis: Directly comparing the binding affinities and functional activities of this compound and S-(-)-cotinine at a wide range of nAChR subtypes.
-
Characterization of nicotine-N'-oxide: Elucidating the pharmacological activity of nicotine-N'-oxide at nAChRs and its effects on downstream signaling.
-
Metabolite-specific signaling studies: Conducting comprehensive studies to delineate the specific effects of each major nicotine metabolite on the PI3K/Akt and MAPK/ERK pathways.
Addressing these knowledge gaps will provide a more complete understanding of the complex pharmacology of nicotine and its metabolites, paving the way for the development of novel therapeutic strategies for nicotine addiction and related neurological disorders.
References
R-(+)-Cotinine: A Head-to-Head Preclinical Comparison with Current Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of R-(+)-Cotinine against current U.S. Food and Drug Administration (FDA)-approved treatments for Alzheimer's disease (AD). The comparison is based on available preclinical data, focusing on key efficacy markers such as impact on amyloid pathology and cognitive function. While direct head-to-head clinical trials are not yet available, this guide synthesizes data from studies using similar animal models to offer an indirect comparison.
Overview of Therapeutic Agents
This compound is the primary metabolite of nicotine. Unlike its precursor, it does not exhibit addictive properties or significant cardiovascular side effects[1][2]. Preclinical studies suggest that this compound may offer neuroprotective benefits in the context of Alzheimer's disease by reducing amyloid-beta (Aβ) aggregation and promoting neuronal survival signaling pathways[1][3][4].
Current Alzheimer's Treatments can be broadly categorized into two main classes: symptomatic treatments and disease-modifying therapies.
-
Symptomatic Treatments:
-
Cholinesterase Inhibitors (e.g., Donepezil (B133215), Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, in the brain. They primarily address the cognitive symptoms of AD.
-
NMDA Receptor Antagonists (e.g., Memantine): Memantine modulates the activity of glutamate, another neurotransmitter, to improve cognitive function. It is often used in moderate to severe stages of AD.
-
-
Disease-Modifying Therapies:
-
Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Aducanumab): These therapies are designed to target and remove amyloid plaques, one of the pathological hallmarks of Alzheimer's disease, from the brain.
-
Preclinical Data Comparison
The following tables summarize preclinical data for this compound and current Alzheimer's treatments from studies using transgenic mouse models of Alzheimer's disease, primarily the 5XFAD (Tg6799) model. This allows for an indirect comparison of their effects on amyloid pathology and cognitive performance.
Table 1: Comparative Effects on Amyloid-Beta (Aβ) Pathology in Tg6799/5XFAD Mice
| Treatment | Dosage | Duration | Aβ Plaque Reduction | Soluble Aβ Reduction | Reference |
| This compound | 5 mg/kg/day | 2 months | 47% (hippocampus), 45% (entorhinal cortex) | Soluble Aβ42 reduced by 54% in the hippocampus. | |
| Memantine | 20 mg/kg/day | 8 days | - | Significant reduction in cortical soluble Aβ42. | |
| Memantine | Equivalent to human dose | 3 months | Significant reduction in insoluble Aβ. | Significant reduction in soluble Aβ1-40. | |
| Donepezil | 0.3 mg/kg/day | 4 weeks | No significant alteration of Aβ plaques. | - | |
| Anti-Aβ mAb (3F5) | Not specified | 3 months | Significant reduction in amyloid deposits. | Significant reduction in cerebral Aβ1-42. | |
| Anti-Aβ Oligomer mAb (17P04) | 1, 3, 10 mg/kg/week | 4 months | Dose-dependent reduction in Aβ plaque burden. | - |
Table 2: Comparative Effects on Cognitive Function in Tg6799/5XFAD Mice
| Treatment | Behavioral Test | Cognitive Improvement | Reference |
| This compound | Radial Arm Water Maze | Attenuated working memory impairment to the level of non-transgenic controls. | |
| Memantine | Object Recognition Test | Performance of treated mice was the same as wild-type controls. | |
| Memantine | Not specified | Restored cognition. | |
| Donepezil | Morris Water Maze, Novel Object Recognition | Individually improved escape latency and recognition; synergistic effect when combined with neural stem cell transplantation. | |
| Anti-Aβ mAb (3F5) | Not specified | Reduced memory loss and cognitive decline. | |
| Anti-Aβ Oligomer mAb (17P04) | Novel Object Recognition | Reduced cognitive decline. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The proposed mechanism of action for this compound involves the activation of the pro-survival protein kinase B (Akt) signaling pathway, which in turn inhibits glycogen (B147801) synthase kinase 3β (GSK3β). This cascade is believed to promote neuronal survival and synaptic plasticity.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
Preclinical Evaluation Workflow
The following diagram illustrates a generalized workflow for the preclinical evaluation of Alzheimer's disease treatments in transgenic mouse models.
Caption: Generalized workflow for preclinical evaluation of AD treatments.
Detailed Experimental Protocols
This compound Treatment in Tg6799 Mice
Animal Model: The Tg6799 mouse model, also known as 5XFAD, expresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition.
Drug Administration: this compound (5 mg/kg) or vehicle (phosphate-buffered saline) was administered daily via oral gavage for a period of two months to Tg6799 mice starting at 4-5 months of age, a point at which Aβ pathology is already present.
Behavioral Testing (Radial Arm Water Maze - RAWM): The RAWM is used to assess spatial working memory. The maze consists of a central platform and multiple arms radiating outwards in a pool of water. Mice are trained to locate a submerged platform in one of the arms. The number of errors (entries into incorrect arms) before finding the platform is recorded.
Biochemical Analysis:
-
Aβ Quantification: Brain tissue (hippocampus and cortex) was homogenized. Soluble and insoluble fractions were separated by centrifugation. Aβ40 and Aβ42 levels were quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Western Blotting: Protein levels of phosphorylated Akt (pAkt) and postsynaptic density protein 95 (PSD95) were measured in brain homogenates to assess the activation of the Akt signaling pathway. Tubulin was used as a loading control.
Conclusion
The available preclinical data suggests that this compound holds promise as a potential therapeutic agent for Alzheimer's disease. In the Tg6799 mouse model, it has demonstrated the ability to reduce Aβ pathology and improve cognitive deficits, comparable to or, in some aspects, potentially exceeding the effects of some currently approved treatments in similar preclinical models.
Specifically, this compound appears to have a direct impact on reducing both amyloid plaque burden and soluble Aβ levels, a feature not consistently observed with cholinesterase inhibitors like donepezil in preclinical studies. Its cognitive benefits in animal models are robust.
It is crucial to emphasize that these are indirect comparisons based on different studies. Direct head-to-head preclinical and, ultimately, well-controlled clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound against current standard-of-care treatments for Alzheimer's disease. The favorable safety profile of cotinine in humans from studies in other contexts further supports its investigation in a clinical setting for AD. The unique mechanism of action, targeting both amyloid pathology and neuronal survival pathways, makes this compound a compelling candidate for further drug development.
References
- 1. Cotinine: a potential new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cotinine reduces amyloid-β aggregation and improves memory in Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
Unveiling the Binding Profile of R-(+)-Cotinine at Nicotinic Acetylcholine Receptor Subtypes
For Immediate Release
This guide provides a comparative analysis of the binding affinity of R-(+)-Cotinine, the primary metabolite of nicotine (B1678760), to specific neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and physiological effects of this compound. The data presented herein is compiled from various scientific studies and aims to offer a clear, objective overview supported by experimental details.
Comparative Binding Affinity of this compound
This compound exhibits a distinct binding profile across different nAChR subtypes, generally displaying a lower affinity compared to its precursor, nicotine. The following table summarizes the available quantitative data on the binding affinity of this compound, primarily focusing on the α4β2, α7, and α3β4 subtypes, which are prominently expressed in the central nervous system.
| nAChR Subtype | Ligand | Test System | Assay Type | Parameter | Value (µM) | Reference |
| α4β2 | This compound | Rat Brain Membranes | Radioligand Displacement ([³H]nicotine) | Kᵢ | ~1-4 | [1] |
| α4β2 | This compound | Human (CHO cells) | Functional (Currents) | EC₅₀ | ~90 | [1] |
| α7 | This compound | Torpedo Membrane | Radioligand Displacement ([¹²⁵I]α-bungarotoxin) | IC₅₀ | 50 | [1] |
| α3β4 | This compound | Not specified | Not specified | - | Data not available |
Note: The α4β2 subtype exists in different stoichiometries, which can affect ligand affinity. The data from rat brain membranes likely represents a mix of high-affinity subtypes.
Experimental Methodologies
The binding affinities presented above were determined using established experimental protocols. The two primary methods employed are radioligand binding assays and functional assays.
Radioligand Displacement Assay
This competitive binding assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a known high-affinity radiolabeled ligand from the nAChR.
General Protocol:
-
Membrane Preparation: Homogenates of tissues or cells expressing the nAChR subtype of interest (e.g., rat brain, transfected cell lines) are prepared. The membranes containing the receptors are isolated through centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]nicotine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Experimental workflow for a radioligand displacement assay.
Functional Assays (Electrophysiology)
Functional assays measure the physiological response of the nAChR to a ligand. For ion channels like nAChRs, this often involves measuring the flow of ions across the cell membrane.
General Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Expression: Xenopus oocytes are injected with cRNA encoding the specific nAChR subunits of interest and incubated to allow for receptor expression on the cell surface.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure the membrane potential and the other to inject current. The membrane potential is clamped at a set holding potential.
-
Ligand Application: The test compound (this compound) is applied to the oocyte at various concentrations.
-
Data Acquisition: The resulting ionic current generated by the opening of the nAChR channels is recorded.
-
Data Analysis: The concentration of the agonist that produces a half-maximal response (EC₅₀) is determined from the dose-response curve.
nAChR Subtype Signaling Pathways
The activation of nAChRs by an agonist like this compound initiates a cascade of intracellular signaling events, which vary depending on the receptor subtype. These pathways are crucial for the physiological effects mediated by these receptors.
α4β2 nAChR Signaling
Activation of the α4β2 nAChR, a predominant subtype in the brain, leads to depolarization of the neuron through the influx of Na⁺ and Ca²⁺ ions. This initial event can trigger a complex signaling cascade involving protein kinases.
Signaling pathway of the α4β2 nAChR.
α7 nAChR Signaling
The α7 nAChR is highly permeable to Ca²⁺, and its activation leads to a significant increase in intracellular calcium concentration. This calcium influx acts as a second messenger, activating various downstream signaling pathways, including the PI3K/Akt and JAK2/STAT3 pathways, which are involved in cell survival and inflammation, respectively.
Signaling pathway of the α7 nAChR.
α3β4 nAChR Signaling
The α3β4 nAChR is predominantly found in the autonomic ganglia and in specific brain regions like the medial habenula and interpeduncular nucleus. Its activation is critically involved in nicotine addiction and withdrawal. While detailed intracellular signaling cascades are less characterized compared to α4β2 and α7, its primary function is to cause rapid depolarization and neurotransmitter release in the neurons where it is expressed.
References
Independent Verification of the Anxiolytic Properties of R-(+)-Cotinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of R-(+)-Cotinine against the well-established anxiolytic, Diazepam. The information presented is collated from preclinical studies to support independent verification and further research into the therapeutic potential of this compound. This document summarizes quantitative data from behavioral assays, details experimental methodologies, and visualizes proposed signaling pathways.
Comparative Analysis of Anxiolytic Activity
The anxiolytic potential of this compound has been investigated in preclinical models, primarily using the elevated plus maze (EPM) and the open field test (OFT). These tests are based on the natural aversion of rodents to open and brightly lit spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the EPM and the center of the OFT arena.
It is important to note a critical discrepancy in the existing literature. Some studies report significant anxiolytic effects of cotinine (B1669453), particularly in animal models of stress and fear. For instance, in mice subjected to fear conditioning, cotinine administered at doses of 1 mg/kg and 5 mg/kg demonstrated reduced anxiety-like behavior in both the elevated plus maze and the open field test. However, other research conducted on naive CD1 mice found that cotinine had no discernible effect in the elevated plus-maze. This suggests that the anxiolytic properties of this compound may be context-dependent, potentially exerting a more significant effect in subjects with a pre-existing anxiety or stress state.
In contrast, Diazepam, a benzodiazepine, is a widely used positive control in preclinical anxiety studies and has a well-documented anxiolytic profile. It consistently increases open arm exploration in the EPM across a range of doses.
Table 1: Comparative Efficacy in the Elevated Plus Maze (EPM)
| Compound | Species/Strain | Dose Range | Key Findings |
| This compound | Mice (Fear-Conditioned) | 1 - 5 mg/kg (gavage) | Reduced anxiety-like behavior. |
| This compound | Mice (CD1, Naive) | Not specified | No significant anxiolytic effect observed.[1] |
| Diazepam | Mice (C57BL/6J) | 0.5 - 2 mg/kg (i.p.) | No significant anxiolytic effect; impaired locomotor activity at the highest dose.[2] |
| Diazepam | Gerbils | 0.1 mg/kg | Increased social interaction without affecting locomotor activity, indicative of anxiolytic action.[3] |
Table 2: Comparative Efficacy in the Open Field Test (OFT)
| Compound | Species/Strain | Dose Range | Key Findings |
| This compound | Mice (Fear-Conditioned) | 1 - 5 mg/kg (gavage) | Reduced anxiety-like behavior. |
| Nicotine (B1678760) (parent compound) | Rats | 0.06 mg/kg (i.v.) | Increased the number of open-field center entries.[4][5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and verification of findings.
Elevated Plus Maze (EPM) Protocol for Mice
Apparatus: The EPM consists of four arms (e.g., 30 cm long x 5 cm wide) arranged in a plus shape and elevated (e.g., 40 cm) from the floor. Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open. A central platform (5 x 5 cm) connects the four arms.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound or Diazepam is administered at the specified doses and route (e.g., intraperitoneally or orally) at a predetermined time before testing (e.g., 30 minutes). A vehicle control group receives the same volume of the vehicle solution.
-
Test Initiation: Each mouse is placed individually on the central platform, facing an open arm.
-
Data Collection: The behavior of the mouse is recorded for a 5-minute session using a video camera mounted above the maze. An automated tracking system is used to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100]. Total distance traveled is used as a measure of general locomotor activity.
Open Field Test (OFT) Protocol for Mice
Apparatus: The open field is a square arena (e.g., 50 x 50 cm) with high walls. The floor of the arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound or a comparator drug is administered as described for the EPM protocol.
-
Test Initiation: Each mouse is gently placed in the center of the open field arena.
-
Data Collection: The movement of the mouse is tracked for a specified duration (e.g., 10 minutes) using a video camera and automated software. The following parameters are measured:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Data Analysis: Anxiolytic-like effects are inferred from a significant increase in the time spent in and the number of entries into the center zone. Total distance traveled and rearing frequency are used to assess general locomotor and exploratory activity.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound and Diazepam are mediated by distinct molecular mechanisms.
Proposed Anxiolytic Signaling Pathway of this compound
The precise signaling cascade underlying the anxiolytic properties of this compound is still under investigation, but evidence points towards the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and the serotonergic system. Cotinine is known to be a weak agonist at several nAChR subtypes. One hypothesis is that this compound acts as a positive allosteric modulator of the α7 nAChR. This modulation may lead to downstream signaling events that ultimately reduce anxiety. Additionally, cotinine has been shown to inhibit serotonin (B10506) reuptake and increase its spontaneous release in the brain, which could contribute to its anxiolytic effects.
Caption: Proposed anxiolytic signaling of this compound.
Anxiolytic Signaling Pathway of Diazepam
Diazepam's mechanism of action is well-characterized. It is a positive allosteric modulator of the GABA-A receptor. By binding to a specific site on the receptor, distinct from the GABA binding site, Diazepam enhances the effect of the endogenous inhibitory neurotransmitter, GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential. This widespread neuronal inhibition in the central nervous system results in its anxiolytic, sedative, and muscle relaxant effects.
Caption: Anxiolytic signaling pathway of Diazepam.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an anxiolytic compound.
Caption: Preclinical anxiolytic drug testing workflow.
References
- 1. Nicotinic receptor agonists exhibit anxiolytic-like effects on the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nicotine on elevated plus maze and locomotor activity in male and female adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of nicotine in a rodent test of approach-avoidance conflict - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic effects of nicotine in a rodent test of approach-avoidance conflict - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Assessment: R-(+)-Cotinine Versus Other Psychotropic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of R-(+)-cotinine against a range of commonly prescribed psychotropic medications, including antidepressants, antipsychotics, and anxiolytics. The following sections present quantitative data in structured tables, detailed experimental protocols for key safety assays, and visualizations of experimental workflows to facilitate an objective evaluation.
Comparative Safety Data
The following tables summarize key safety and toxicity data for this compound and selected psychotropic compounds. These data points are critical in the early assessment of a new chemical entity's safety profile.
Table 1: Acute Toxicity (LD50)
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A higher LD50 value generally indicates lower acute toxicity.
| Compound | Class | LD50 (mg/kg) | Species | Route |
| This compound | Nicotinic Agonist | ~1,604 | Mouse | Oral |
| Diazepam | Benzodiazepine | 720 | Rat | Oral |
| Fluoxetine | SSRI Antidepressant | 452 | Rat | Oral |
| Haloperidol | Antipsychotic | 73 | Rat | Oral |
| Olanzapine | Atypical Antipsychotic | >1000 | Rat | Oral |
| Sertraline | SSRI Antidepressant | 1327 | Rat | Oral |
| Amitriptyline | Tricyclic Antidepressant | 365 | Rat | Oral |
Note: LD50 for this compound is extrapolated from data for (-)-Cotinine.
Table 2: Genotoxicity (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause mutations in the DNA of a test organism. A negative result suggests a lack of mutagenic potential.
| Compound | Class | Ames Test Result |
| This compound | Nicotinic Agonist | Negative |
| Nicotine | Nicotinic Agonist | Negative |
| Olanzapine | Atypical Antipsychotic | Negative |
| Diazepam | Benzodiazepine | Negative |
| Fluoxetine | SSRI Antidepressant | Negative |
| Haloperidol | Antipsychotic | Negative |
Note: Data for this compound is based on studies of cotinine, a major metabolite of nicotine.[1]
Table 3: hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential cardiotoxicity, specifically the risk of QT prolongation and Torsades de Pointes. A higher IC50 value indicates weaker inhibition.
| Compound | Class | hERG IC50 (µM) |
| This compound | Nicotinic Agonist | Data Not Available |
| Haloperidol | Antipsychotic | 0.03 - 0.2 |
| Sertraline | SSRI Antidepressant | 0.3 - 1.0 |
| Fluoxetine | SSRI Antidepressant | 1.0 - 10 |
| Amitriptyline | Tricyclic Antidepressant | 0.5 - 2.0 |
| Olanzapine | Atypical Antipsychotic | >10 |
| Diazepam | Benzodiazepine | >30 |
Table 4: Cytochrome P450 2D6 (CYP2D6) Inhibition
CYP2D6 is a critical enzyme in the metabolism of many drugs. Inhibition of this enzyme can lead to drug-drug interactions. A lower Ki value indicates stronger inhibition.
| Compound | Class | CYP2D6 Inhibition (Ki, µM) |
| This compound | Nicotinic Agonist | Data Not Available |
| Fluoxetine | SSRI Antidepressant | 0.6 - 1.5 |
| Paroxetine | SSRI Antidepressant | 0.07 - 0.2 |
| Sertraline | SSRI Antidepressant | 1.0 - 5.0 |
| Haloperidol | Antipsychotic | 1.5 - 5.0 |
| Olanzapine | Atypical Antipsychotic | >10 |
| Diazepam | Benzodiazepine | >50 |
Table 5: Carcinogenicity and Reproductive Toxicity Summary
This table provides a qualitative summary of findings from preclinical carcinogenicity and reproductive toxicity studies.
| Compound Class | Carcinogenicity Findings (Animal Studies) | Reproductive Toxicity Findings (Animal Studies) |
| Cotinine | Not classified as a carcinogen. | Potential for developmental toxicity at high doses. |
| Atypical Antipsychotics | Evidence of carcinogenicity in some animal models for several agents.[2][3][4] | Varying effects on fertility, potential for neonatal complications. |
| SSRI Antidepressants | Some agents associated with an increased incidence of certain tumors in animal studies.[5] | Can be associated with neonatal adaptation syndrome; some links to birth defects. |
| Benzodiazepines | Some evidence of carcinogenicity for certain compounds.[2][3] | Associated with risks of oral clefts and neonatal withdrawal symptoms. |
| Tricyclic Antidepressants | Mixed findings, with some older studies suggesting potential risks. | Can cause neonatal withdrawal and anticholinergic effects. |
Experimental Protocols
Detailed methodologies for the key safety and toxicity assays are outlined below, based on internationally recognized guidelines.
1. Acute Oral Toxicity (LD50) - OECD 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure where the substance is administered orally to a small group of animals at one of a series of defined dose levels. The outcome of the first group determines the dose for the next group.
-
Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive).
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Three animals are used for the initial dose.
-
Observations for signs of toxicity and mortality are made for at least 14 days.
-
The number of animals that die within a specified period determines the next step:
-
If 2 or 3 animals die, the test is repeated at a lower dose level.
-
If 0 or 1 animal dies, the test is repeated at a higher dose level.
-
-
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels, which can be correlated to an LD50 range.
2. Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test is used to identify substances that can produce gene mutations by base pair substitutions or frameshifts.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Test System: At least five strains of bacteria are recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Procedure:
-
The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
The test substance is incubated with the bacterial strains.
-
The mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.
3. hERG Potassium Channel Assay - Patch Clamp Electrophysiology
This assay assesses the potential of a compound to inhibit the hERG potassium channel, a key mechanism underlying drug-induced QT prolongation.
-
Principle: The whole-cell patch-clamp technique is used to measure the electrical currents flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293 cells).
-
Test System: A stable cell line heterologously expressing the human hERG channel.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
A specific voltage clamp protocol is applied to the cell to elicit hERG channel currents.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
-
Endpoint: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.
4. Cytochrome P450 (CYP) 2D6 Inhibition Assay
This in vitro assay determines the potential of a compound to inhibit the activity of the CYP2D6 enzyme.
-
Principle: The assay measures the metabolism of a specific CYP2D6 probe substrate in the presence of the test compound. Inhibition is quantified by the reduction in the formation of the substrate's metabolite.
-
Test System: Human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP2D6.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the enzyme source and a NADPH-generating system.
-
A specific probe substrate for CYP2D6 (e.g., dextromethorphan (B48470) or bufuralol) is added to initiate the reaction.
-
After a set incubation time, the reaction is stopped.
-
The amount of metabolite formed is quantified using a sensitive analytical method, such as LC-MS/MS.
-
-
Endpoint: The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined.
5. Reproductive and Developmental Toxicity Screening Test - OECD 421
This study provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.
-
Principle: The test substance is administered to male and female rodents before, during, and after mating. The effects on fertility, pregnancy, maternal behavior, and offspring viability and growth are assessed.
-
Test Animals: Typically rats.
-
Procedure:
-
Males are dosed for a minimum of four weeks, and females are dosed throughout the study.
-
Animals are mated.
-
Females are allowed to litter and nurse their pups.
-
Observations include mating performance, fertility, gestation length, litter size, pup viability, and pup weight.
-
At the end of the study, adult animals and pups are euthanized, and a necropsy is performed. Key reproductive organs are examined histopathologically.
-
-
Endpoint: The study identifies any adverse effects on reproduction and development and determines a No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
DOT Language Diagrams
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Experimental workflow for the hERG patch-clamp assay.
Caption: Key components of preclinical safety assessment.
References
Correlating R-(+)-Cotinine Plasma Levels with Behavioral Outcomes in Animals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data on the correlation between R-(+)-Cotinine plasma levels and behavioral outcomes in animal models. It is designed to be an objective resource, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of preclinical research.
I. This compound: An Overview of its Pharmacokinetics and Mechanism of Action
This compound, the primary metabolite of nicotine (B1678760), has garnered significant interest for its potential therapeutic effects on the central nervous system, including anxiolytic and cognitive-enhancing properties.[1] Unlike nicotine, this compound exhibits a more favorable pharmacokinetic profile, with a longer half-life and no reported addictive or significant cardiovascular effects in humans.[1]
Pharmacokinetics in Rodents:
Studies in rats have shown that this compound is rapidly absorbed and possesses high bioavailability.[2][3] Following a 3 mg/kg intravenous or oral dose in rats, key pharmacokinetic parameters have been determined, providing a baseline for understanding its disposition in preclinical models.[2][3] Notably, the brain-to-plasma ratio of cotinine (B1669453) is lower than that of nicotine, suggesting less efficient penetration of the blood-brain barrier.[4] However, its longer half-life in both mice (20-30 min) and rats (~350 min) compared to nicotine allows for sustained exposure.[4]
Mechanism of Action:
This compound primarily acts as a weak agonist at various nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] Its interaction with these receptors, particularly the α7 subtype, is believed to mediate its neuroprotective and cognitive-enhancing effects. The activation of α7 nAChRs can trigger several downstream signaling pathways that are crucial for neuronal survival and synaptic plasticity.
II. Quantitative Data: Correlating Plasma Levels with Behavioral Outcomes
A direct dose-response relationship between specific this compound plasma concentrations and behavioral outcomes is an area of ongoing research. The following table summarizes available data from pharmacokinetic studies, which can be used to estimate potential plasma concentrations in behavioral experiments.
| Animal Model | Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (h) | Half-life (t1/2) (h) | Behavioral Outcome | Reference |
| Rat (Sprague-Dawley) | Intravenous | 3 | ~1200 | 0.08 | 7.4 | Pro-cognitive effects observed at this therapeutic dosage level.[2][3] | [2][3] |
| Rat (Sprague-Dawley) | Oral | 3 | ~800 | 0.5 | 8.1 | Pro-cognitive effects observed at this therapeutic dosage level.[2][3] | [2][3] |
Note: While the referenced studies established the pharmacokinetic profile at a therapeutically relevant dose for pro-cognitive effects, they did not concurrently perform and report on behavioral assays in a dose-dependent manner with corresponding plasma levels.
III. Experimental Protocols for Assessing Behavioral Outcomes
Standardized behavioral assays are critical for evaluating the anxiolytic and cognitive-enhancing effects of this compound. Below are detailed methodologies for two key experiments.
A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: this compound or a vehicle control is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: The session is recorded by an overhead camera, and software is used to score the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the control group.
B. Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a classic behavioral task to assess spatial learning and memory in rodents.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Procedure:
-
Acclimation: Animals are handled for several days before the start of the experiment.
-
Drug Administration: this compound or a vehicle control is administered daily before the training sessions.
-
Acquisition Phase (4-5 days):
-
Animals are placed in the pool from different starting positions and must find the hidden platform.
-
Each animal performs a set number of trials per day (e.g., 4 trials).
-
The latency to find the platform and the path taken are recorded.
-
-
Probe Trial (24 hours after the last training day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: A cognitive-enhancing effect is indicated by a shorter escape latency during the acquisition phase and a greater amount of time spent in the target quadrant during the probe trial compared to the control group.
IV. Visualizing Pathways and Workflows
A. Signaling Pathway of this compound via α7 nAChR
The following diagram illustrates the putative downstream signaling cascade following the activation of the α7 nicotinic acetylcholine receptor by this compound, leading to neuroprotective and pro-cognitive effects.
Caption: this compound signaling via the α7 nAChR pathway.
B. Experimental Workflow for Behavioral Studies
This diagram outlines a typical experimental workflow for investigating the effects of this compound on animal behavior.
Caption: Workflow for this compound behavioral studies.
V. Comparison with Alternatives
Currently, the primary comparator for this compound in preclinical studies is its parent compound, nicotine.
| Feature | This compound | Nicotine |
| Primary Mechanism | Weak agonist at nAChRs | Potent agonist at nAChRs |
| Anxiolytic Effects | Evidence suggests anxiolytic properties.[1] | Effects are complex and can be anxiolytic or anxiogenic depending on dose and context. |
| Cognitive Effects | Generally considered a cognitive enhancer.[1] | Can enhance cognition, but effects can be confounded by withdrawal and addiction. |
| Addiction Potential | Low to negligible.[1] | High. |
| Cardiovascular Side Effects | Minimal.[1] | Significant (increased heart rate and blood pressure). |
| Half-life (Rats) | ~7-8 hours.[2][3] | ~1 hour.[5] |
VI. Conclusion
This compound presents a promising profile as a potential therapeutic agent for anxiety and cognitive disorders, largely due to its favorable safety and pharmacokinetic profile compared to nicotine. However, a significant gap in the current literature is the lack of comprehensive studies that directly correlate a range of this compound plasma concentrations with graded behavioral outcomes in validated animal models. Future research should focus on establishing clear dose-response and concentration-effect relationships to better inform the clinical development of this compound. The experimental protocols and pathways outlined in this guide provide a framework for conducting such crucial translational studies.
References
- 1. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cotinine in rats: a potential therapeutic agent for disorders of cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cotinine in rats: a potential therapeutic agent for disorders of cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Metabolic Stability of R-(+)-Cotinine and S-(-)-Cotinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of the two enantiomers of cotinine (B1669453): R-(+)-Cotinine and S-(-)-Cotinine. Cotinine, the primary metabolite of nicotine (B1678760), exists in two stereoisomeric forms, and understanding their differential metabolism is crucial for pharmacology and toxicology studies, as well as for the development of nicotine replacement therapies and other therapeutic agents. This document synthesizes available experimental data to highlight the differences in their metabolic profiles.
Executive Summary
Experimental evidence, primarily from in vivo animal models, indicates a significant stereoselectivity in the metabolism of cotinine. The R-(+)-enantiomer of cotinine is metabolized more rapidly than the S-(-)-enantiomer. Specifically, in vivo studies in rabbits have demonstrated that the clearance of this compound is approximately twice that of S-(-)-Cotinine. While direct comparative in vitro data from human liver microsomes is limited in the public domain, the primary enzyme responsible for cotinine metabolism in humans is well-established as Cytochrome P450 2A6 (CYP2A6). This enzyme is responsible for the further metabolism of cotinine to trans-3'-hydroxycotinine.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative in vivo pharmacokinetic study of this compound and S-(-)-Cotinine.
| Parameter | This compound | S-(-)-Cotinine | Species | Source |
| Clearance | ~2x higher | Baseline | Rabbit (in vivo) | [1] |
Note: While this data provides a direct comparison, it is derived from an animal model. Extrapolation to human metabolism should be done with caution. Further studies in human liver microsomes or in human subjects are needed to confirm these findings.
Metabolic Pathways and Enzymes
The primary route of cotinine metabolism is the hydroxylation to trans-3'-hydroxycotinine. This reaction is predominantly catalyzed by the Cytochrome P450 enzyme CYP2A6 in humans.[2][3]
The stereoselective clearance observed in vivo suggests that CYP2A6 may exhibit a preferential affinity for one enantiomer over the other, with this compound being the more readily metabolized substrate.
Below is a diagram illustrating the logical relationship in the metabolism of cotinine enantiomers.
Caption: Metabolic pathway of cotinine enantiomers.
Experimental Protocols
The following section details a representative experimental protocol for an in vivo pharmacokinetic study to compare the metabolic stability of this compound and S-(-)-Cotinine, based on methodologies described in the literature.[1]
Objective: To determine and compare the pharmacokinetic parameters (e.g., clearance, half-life) of this compound and S-(-)-Cotinine.
Materials:
-
This compound and S-(-)-Cotinine (high purity)
-
Animal model (e.g., New Zealand White rabbits)
-
Intravenous administration vehicle (e.g., sterile saline)
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
Animal Preparation: Healthy, adult male rabbits are housed in individual cages with controlled diet and water ad libitum for a week to acclimatize.
-
Drug Administration: A solution of either this compound or S-(-)-Cotinine is administered intravenously to the rabbits at a specific dose. A crossover study design can be employed, where the same animals receive the other enantiomer after a suitable washout period.
-
Blood Sampling: Blood samples are collected from a marginal ear vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the respective cotinine enantiomer in the plasma samples is quantified using a validated analytical method, such as GC-MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer is used to calculate pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), using appropriate pharmacokinetic modeling software.
The following diagram outlines the general workflow for such a comparative in vivo study.
Caption: Workflow for in vivo pharmacokinetic comparison.
Conclusion
The available evidence strongly suggests that the metabolism of cotinine is stereoselective, with this compound being cleared from the body at a significantly faster rate than S-(-)-Cotinine. This difference is likely attributable to the stereospecificity of the primary metabolizing enzyme, CYP2A6. For researchers in drug development and related fields, this differential metabolic stability is a critical consideration. Future research should aim to confirm these findings in human in vitro systems to provide more precise kinetic data and to fully elucidate the enzymatic mechanisms underlying this stereoselectivity.
References
- 1. Disposition kinetics of nicotine and cotinine enantiomers in rabbits and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2A6 Genotype but not Age Determines Cotinine Half-life in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
Validating Deuterated R-(+)-Cotinine as an Internal Standard for Accurate Bioanalysis
In the realm of bioanalytical research, particularly in studies related to tobacco smoke exposure and nicotine (B1678760) metabolism, the precise quantification of cotinine (B1669453), the primary metabolite of nicotine, is paramount. The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based methods to ensure the accuracy and reliability of results. This guide provides a comprehensive validation of deuterated R-(+)-cotinine (cotinine-d3) as a superior internal standard for the quantification of cotinine in biological matrices.
The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible throughout sample preparation and analysis. A deuterated internal standard, being structurally identical to the analyte but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This inherent characteristic allows it to effectively compensate for variations during the analytical process, leading to enhanced precision and accuracy.[1]
Performance Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard is the gold standard for cotinine quantification.[2] The following table summarizes the performance characteristics of validated LC-MS/MS methods utilizing deuterated cotinine as an internal standard across various biological matrices.
| Parameter | Urine | Saliva | Serum/Plasma | Meconium |
| Linearity Range (ng/mL) | 0.8–4000[1] | 0.4–1000[1] | 0.5–1000[3][4] | 1.25–500[5] |
| Correlation Coefficient (r) | >0.998[1] | >0.998[1] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) (ng/mL) | 0.8[1] | 0.4[1] | 0.20[3] | 1.25[5] |
| Intra-day Precision (%RSD) | 1.2%[1] | 2.3%[1] | <5%[3][4] | <10%[5] |
| Inter-day Precision (%RSD) | 3.4%[1] | 6.4%[1] | <10%[3][4] | Statistically significant differences observed[5] |
| Accuracy (% Recovery) | 93.7 ± 7.6%[1] | 99.1 ± 2.6%[1] | >95–100%[3][4] | Within 20% of target[5] |
Experimental Protocols
A representative experimental protocol for the quantification of cotinine in human plasma using LC-MS/MS with deuterated cotinine as an internal standard is detailed below.
1. Sample Preparation:
-
Aliquots of plasma samples are spiked with a known concentration of deuterated cotinine (cotinine-d3) solution.[4]
-
The samples are subjected to protein precipitation, often with acetonitrile, followed by vortexing and centrifugation to separate the supernatant.[6]
-
Alternatively, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[3][4]
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system.
-
Chromatographic separation is typically achieved on a C18 or HILIC column.[6]
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][7]
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both cotinine and deuterated cotinine.[1][4] For cotinine, a common transition is m/z 177.2 > 80.2, and for cotinine-d3, m/z 180.2 > 80.2.[1]
3. Quantification:
-
The peak area ratio of the analyte (cotinine) to the internal standard (deuterated cotinine) is calculated.
-
This ratio is used to determine the concentration of cotinine in the sample by interpolation from a calibration curve constructed using standards of known cotinine concentrations and a constant concentration of the internal standard.[7]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Conclusion
The use of deuterated this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of cotinine in various biological matrices. The presented data demonstrates excellent linearity, accuracy, and precision, validating its superiority over other analytical approaches that do not employ a stable isotope-labeled internal standard. The ability of deuterated cotinine to compensate for analytical variability is a key factor in achieving reliable and reproducible results, making it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. Estimation of Cutoff Values of Cotinine in Urine and Saliva for Pregnant Women in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bevital.no [bevital.no]
Safety Operating Guide
Proper Disposal of R-(+)-Cotinine: A Guide for Laboratory Professionals
The proper disposal of R-(+)-Cotinine, a chiral metabolite of nicotine, is a critical aspect of laboratory safety and environmental responsibility.[1] Due to its relationship with nicotine, which is classified by the Environmental Protection Agency (EPA) as a P075 acute hazardous waste, this compound must be managed with stringent procedures to mitigate risks to human health and the environment.[2] This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste streams in a research setting.
Chemical and Safety Data Summary
Proper disposal procedures are dictated by the chemical properties and hazard classifications of a substance. The following table summarizes key data for cotinine (B1669453) and its parent compound, nicotine, which informs the recommended disposal protocol.
| Property | Value | Reference(s) |
| Chemical Name | (5R)-(+)-1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Hazard Classifications | For related compounds (Nicotine/Cotinine): - Acute Toxicity (Oral, Dermal, Inhalation)[3]- Skin Irritation[4]- Serious Eye Irritation[4]- Toxic to aquatic life with long-lasting effects[3] | [3][4] |
| Signal Word | Danger / Warning | [3] |
| Hazard Statements | H300/H301/H302 (Fatal/Toxic/Harmful if swallowed)[3]H310 (Fatal in contact with skin)[3]H315 (Causes skin irritation)[4]H319 (Causes serious eye irritation)[4]H411 (Toxic to aquatic life with long lasting effects)[3] | [3][4] |
| RCRA Waste Code | P075 (as an acute hazardous waste, due to its relation to nicotine) | [2][5] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[3]
-
Lab Coat: A standard lab coat is required. For significant quantities, consider a chemically resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Handling:
-
Avoid all personal contact. Do not get in eyes, on skin, or on clothing.
-
Wash hands and skin thoroughly after handling.
-
Prepare a designated area for waste accumulation before starting your experiment.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is mandatory. Never dispose of this compound or its containers in the regular trash or down the sewer drain.[6][7]
Step 1: Waste Identification and Segregation
-
Classify as Acute Hazardous Waste: All waste streams contaminated with this compound must be treated as P075 acute hazardous waste.[2]
-
Segregate at the Source: Prepare separate, designated waste containers for each type of waste generated. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible materials can react violently or release toxic fumes.[8]
Step 2: Waste Stream Management
-
Solid Waste:
-
This includes contaminated personal protective equipment (gloves, etc.), weighing papers, pipette tips, and absorbent pads.
-
Place all solid waste into a designated, leak-proof hazardous waste bag or a clearly labeled, sealable container.[9]
-
-
Liquid Waste:
-
Collect all unused solutions, reaction mixtures, and solvent rinses containing this compound.
-
Use a dedicated, compatible, and shatter-resistant container (plastic is often preferred) with a secure, screw-top cap.[8][10]
-
Leave at least one inch of headspace in the container to allow for expansion.[8]
-
-
"Empty" Containers:
-
Containers that once held this compound are also considered acute hazardous waste and cannot be disposed of as regular trash until properly decontaminated.[2]
-
Decontamination requires a triple-rinse procedure (see protocol below). The resulting rinsate must be collected and managed as hazardous liquid waste.[2][6]
-
Step 3: Container Labeling
Proper labeling is crucial for safety and regulatory compliance.[11] Every waste container must have a hazardous waste label that includes:
-
The words "Hazardous Waste."[9]
-
The full chemical name: "this compound."[9]
-
An accurate list of all constituents by percentage or volume.[8]
-
The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").[9]
-
The date waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the sealed and labeled waste containers in a designated SAA, which must be at or near the point of generation.[10][11]
-
Secure Storage: The SAA should be a secure, well-ventilated area away from incompatible materials.[9]
-
Secondary Containment: It is best practice to place waste containers within a secondary containment system to prevent spills.[12]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[8][11]
-
Accumulation Limits: Be aware of accumulation limits. For acute hazardous waste (P-listed), the maximum allowable amount in an SAA is typically one quart of liquid or one kilogram of solid.[10]
Step 5: Arranging for Disposal
-
Contact EHS: Once a waste container is full or you have reached the accumulation limit, contact your institution's EHS department to schedule a pickup.[9]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this must be handled by trained EHS staff.[6]
Experimental Protocol: Triple Rinsing for Empty Containers
This protocol details the mandatory procedure for decontaminating "empty" containers that held this compound, rendering them "RCRA-empty" and suitable for disposal as non-hazardous waste.[2]
Materials:
-
Empty this compound container
-
Appropriate rinsing solvent (e.g., water, or a solvent in which cotinine is soluble)
-
Designated hazardous liquid waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the empty container, ensuring it makes contact with all interior surfaces. Secure the cap and agitate the container vigorously. Pour the resulting rinsate into your designated hazardous liquid waste container.
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent. Agitate thoroughly and pour the second rinsate into the same hazardous liquid waste container.
-
Third Rinse: Perform the rinse a final time. Collect this third rinsate in the hazardous liquid waste container.[2][6]
-
Container Disposal: The container is now considered "RCRA-empty." Deface or remove all hazardous labels from the container and dispose of it as regular laboratory glass or plastic waste, as per institutional guidelines.[6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 3. biosynth.com [biosynth.com]
- 4. cpachem.com [cpachem.com]
- 5. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 6. vumc.org [vumc.org]
- 7. reddit.com [reddit.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
